molecular formula C6H12O6 B084031 D-Galactose CAS No. 10257-28-0

D-Galactose

Katalognummer: B084031
CAS-Nummer: 10257-28-0
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: WQZGKKKJIJFFOK-SVZMEOIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Galactose is extensively utilized in scientific research to establish experimentally induced models of accelerated aging. Chronic administration of this compound in animal models recapitulates numerous pathological hallmarks of natural aging, including oxidative stress, mitochondrial dysfunction, cognitive decline, and motor deficits . The underlying mechanisms involve the overproduction of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs), which collectively contribute to cellular senescence and damage across various tissues, including the brain, liver, kidney, and skin . This model is particularly valued in neuroscience for studying age-related cognitive impairment, neuroinflammation, and neuronal degeneration . Research applications extend to investigating senescence in other organ systems and for screening potential therapeutic compounds, such as antioxidants and anti-inflammatory agents . It is crucial to note that the effects are model-dependent; while chronic, long-term administration is established to induce an aging phenotype, short-term or acute dosing may not produce readily detectable age-related deficits and has been reported in some studies to produce contrary, potentially beneficial effects . Furthermore, the route of administration (e.g., subcutaneous, intraperitoneal, or oral) can influence the observed outcomes . This compound thus serves as a critical tool for probing the molecular pathways of aging and evaluating interventions aimed at mitigating age-related dysfunction.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015860
Record name D-​Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Galactose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13690
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000002 [mmHg]
Record name D-Galactose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13690
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10257-28-0, 59-23-4
Record name D-Galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10257-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Galactose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-​Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Metabolic Pathway of D-Galactose in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolic pathway for D-galactose in mammals, the Leloir pathway. It details the enzymatic steps, intermediate molecules, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for the key enzymes and visual diagrams to facilitate a comprehensive understanding of the pathway and associated research methodologies.

The Core of this compound Metabolism: The Leloir Pathway

The catabolism of this compound in mammals is predominantly carried out through the Leloir pathway, a sequence of four key enzymatic reactions that convert this compound into glucose-1-phosphate, an intermediate that can readily enter glycolysis.[1][2][3] This pathway is crucial for the utilization of galactose derived from dietary lactose.[4] The enzymes involved are Galactose Mutarotase (GALM), Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE).[5]

The pathway begins with the conversion of β-D-galactose, the anomer typically resulting from lactose hydrolysis, into its α-D-galactose form by Galactose Mutarotase (GALM), as the subsequent enzyme, GALK, is specific for the α-anomer.[1][2] Next, Galactokinase (GALK) phosphorylates α-D-galactose to produce galactose-1-phosphate, a step that consumes one molecule of ATP.[6][7] The third and most critical step is catalyzed by Galactose-1-Phosphate Uridylyltransferase (GALT), which transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1][8] Finally, UDP-Galactose 4'-Epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose consumed by GALT and also providing UDP-galactose for various biosynthetic processes.[1][4] The glucose-1-phosphate produced can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.[1]

Signaling Pathway Diagram

Leloir_Pathway cluster_0 Leloir Pathway β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose GALM Galactose-1-Phosphate Galactose-1-Phosphate α-D-Galactose->Galactose-1-Phosphate GALK (ATP -> ADP) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE UDP-Glucose->Galactose-1-Phosphate Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis Phosphoglucomutase

Caption: The Leloir Pathway for this compound Metabolism.

Quantitative Data

Table 1: Enzyme Kinetic Parameters (Note: Values can vary based on species and experimental conditions)
EnzymeSubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)Source Organism/Tissue
Galactokinase (GALK) This compound0.95 mmol/L blood2.7 mmol/minHuman Liver
ATP--Pig Liver
Galactose-1-Phosphate Uridylyltransferase (GALT) Galactose-1-Phosphate0.38 mmol/L-Human Erythrocytes
UDP-Glucose0.071 mmol/L-Human Erythrocytes

Data for Vmax of GALT was not specified in the provided search results.

Table 2: Metabolite Concentrations in Human Erythrocytes
MetaboliteConditionConcentration Range
Galactose-1-Phosphate Normal<1 mg/dL
Classic Galactosemia (untreated)>10 mg/dL (can be as high as 120 mg/dL)
Classic Galactosemia (treated)≥1.0 mg/dL
Plasma Free Galactose Normal (unrestricted diet)0.11 to 6.33 µmol/L
Classic Galactosemia (untreated)>10 mg/dL (can be as high as 90-360 mg/dL)
Table 3: GALT Enzyme Activity in Human Erythrocytes
ConditionGALT Activity (% of control)
Normal 100%
Classic Galactosemia <1%
Clinical Variant Galactosemia ~1% to <15%
Duarte Variant (Biochemical) >15% (average 25%)

Experimental Protocols

Detailed methodologies for assaying the activity of the four key enzymes in the Leloir pathway are provided below.

Protocol 1: Galactokinase (GALK) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

Principle: This assay measures the production of ADP from the GALK-catalyzed phosphorylation of galactose. The ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that oxidizes NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the GALK activity.[1]

Reagents:

  • Potassium Phosphate Buffer (160 mM, pH 7.0)

  • ATP Solution (e.g., 10 mM)

  • Phosphoenolpyruvate (PEP) Solution (e.g., 16.2 mM)

  • Potassium Chloride (KCl) Solution (e.g., 800 mM)

  • Magnesium Chloride (MgCl2) Solution (e.g., 100 mM)

  • EDTA Solution (e.g., 20 mM)

  • β-NADH Solution (e.g., 3.76 mM)

  • This compound Solution (100 mM)

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix

  • Sample containing Galactokinase (e.g., cell lysate, purified enzyme)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ATP, PEP, KCl, MgCl2, EDTA, β-NADH, and the PK/LDH enzyme mix.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

  • One unit of GALK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of galactose-1-phosphate per minute under the specified conditions.

Protocol 2: Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Based)

Principle: This highly sensitive and specific method utilizes a stable isotope-labeled substrate, [13C6]-α-galactose-1-phosphate, for the GALT enzyme. The enzymatic product, [13C6]-UDP-galactose, is then detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Reagents:

  • [13C6]-α-galactose-1-phosphate (substrate)

  • UDP-glucose (co-substrate)

  • Internal Standard (e.g., [13C6]-Glu-1-P)

  • Buffer solution (e.g., HEPES)

  • Quenching solution (e.g., cold methanol)

  • Sample containing GALT (e.g., erythrocyte lysate)

Procedure:

  • Prepare erythrocyte lysates from whole blood samples.

  • Incubate the lysate with a reaction mixture containing [13C6]-α-galactose-1-phosphate and UDP-glucose at 37°C.

  • Stop the reaction by adding a quenching solution.

  • Add an internal standard for quantification.

  • Separate the enzymatic product, [13C6]-UDP-galactose, using reversed-phase ion-pair chromatography.

  • Detect and quantify the product using a tandem mass spectrometer by monitoring a specific mass transition (e.g., 571 > 323 for [13C6]-UDPGal).

  • Calculate GALT activity based on the amount of product formed over time, normalized to hemoglobin content.

Protocol 3: UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

Principle: The activity of GALE is measured by coupling the production of UDP-glucose from UDP-galactose to its oxidation by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GALE activity.[9]

Reagents:

  • Buffer (e.g., 100 mM Glycine, pH 8.8)

  • NAD+ Solution (e.g., 10 mM)

  • UDP-galactose Solution (substrate, variable concentrations for kinetic studies)

  • UDP-glucose dehydrogenase (coupling enzyme)

  • Sample containing GALE

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing buffer, NAD+, and UDP-galactose.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDP-glucose dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear phase of the curve.

  • One unit of GALE activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of UDP-glucose per minute under the specified conditions.

Protocol 4: Galactose Mutarotase (GALM) Activity Assay (Polarimetric Method)

Principle: This assay directly measures the change in the optical rotation of a solution of an aldose as it is converted from one anomer to the other by GALM. For example, the conversion of α-D-glucose to its equilibrium mixture with β-D-glucose results in a decrease in the specific rotation of the solution.

Reagents:

  • Buffer solution (e.g., 50 mM HEPES, pH 7.5)

  • Substrate solution (e.g., freshly prepared α-D-glucose or α-D-galactose)

  • Sample containing GALM

Procedure:

  • Equilibrate the buffer and substrate solution in a water-jacketed cell of a polarimeter at a constant temperature (e.g., 27°C).

  • Calibrate the polarimeter with the buffer solution.

  • Initiate the reaction by adding the GALM-containing sample to the substrate solution.

  • Immediately begin recording the change in optical rotation over time.

  • The initial rate of mutarotation is determined from the initial slope of the curve.

  • Enzyme activity can be calculated based on the rate of change in optical rotation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying galactose metabolism and the logical relationship between enzyme deficiencies and resulting metabolic blocks.

Experimental Workflow: Stable Isotope Tracing of Galactose Metabolism

Experimental_Workflow cluster_workflow Stable Isotope Tracing Workflow start Cell Culture (e.g., Hepatocytes) labeling Metabolic Labeling (e.g., with [U-13C]-D-Galactose) start->labeling quench Quench Metabolism (e.g., with cold Methanol) labeling->quench extract Metabolite Extraction quench->extract analyze LC-MS/MS Analysis (Quantify labeled metabolites) extract->analyze process Data Processing (Correct for natural isotope abundance) analyze->process flux Metabolic Flux Analysis process->flux

Caption: Workflow for a stable isotope tracing study of galactose metabolism.

Logical Relationship: Enzyme Deficiencies and Metabolic Consequences

Galactosemia_Logic cluster_logic Consequences of Leloir Pathway Enzyme Deficiencies node_galk GALK Deficiency (Type II Galactosemia) Accumulation of Galactose and Galactitol node_galt GALT Deficiency (Classic Galactosemia) Accumulation of Galactose-1-Phosphate, Galactose, and Galactitol node_gale GALE Deficiency (Type III Galactosemia) Accumulation of UDP-Galactose and Galactose-1-Phosphate Dietary Galactose Dietary Galactose Dietary Galactose->node_galk Blocked by GALK deficiency Galactose-1-Phosphate Galactose-1-Phosphate Galactose-1-Phosphate->node_galt Blocked by GALT deficiency UDP-Galactose UDP-Galactose UDP-Galactose->node_gale Interconversion Impaired by GALE deficiency

Caption: Metabolic blocks in different types of galactosemia.

References

D-Galactose structure and chemical properties for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structure and Chemical Properties of D-Galactose for Researchers

Introduction

This compound, a naturally occurring aldohexose monosaccharide, is a fundamental carbohydrate in biochemistry and cellular metabolism.[1] As a C-4 epimer of glucose, its subtle stereochemical difference imparts distinct chemical and biological properties that are of significant interest to researchers in drug development, glycobiology, and metabolic studies.[2][3] Commonly known as "brain sugar," it is an essential component of glycoproteins and glycolipids in nerve tissue.[4][5] This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its metabolic fate via the Leloir pathway and its application as a tool in modeling cellular senescence.

The Structure of this compound

This compound (Chemical Formula: C₆H₁₂O₆) exists in equilibrium between an open-chain form and cyclic forms in aqueous solutions.[2][4][6] This structural duality is central to its chemical reactivity and biological function.

Linear and Cyclic Forms

The open-chain form of this compound features an aldehyde group at the C-1 position, classifying it as an aldohexose.[2][7] However, in solution, it predominantly exists in cyclic hemiacetal forms through an intramolecular reaction between the C-5 hydroxyl group and the C-1 aldehyde group.[2] This cyclization creates a new chiral center at C-1 (the anomeric carbon), resulting in two anomers: α-D-galactose and β-D-galactose.[2]

The cyclic structures can be six-membered rings (pyranose form) or five-membered rings (furanose form).[4] In an aqueous solution at 20°C, this compound is primarily found as β-D-galactopyranose (64%) and α-D-galactopyranose (32%), with furanose forms constituting only a small fraction.[8]

Stereochemistry

This compound is most notably defined by its stereochemical relationship to D-glucose. They are C-4 epimers, meaning they differ only in the spatial orientation of the hydroxyl group at the fourth carbon atom.[2][3] This single stereochemical difference has profound implications for enzyme recognition and metabolic processing.

The designation "D" refers to the configuration at the highest-numbered chiral center (C-5), where the hydroxyl group is on the right side in the Fischer projection, analogous to D-glyceraldehyde.[2][9]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling in experimental settings and for understanding its biological roles. Quantitative data are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₆H₁₂O₆[1][6]
Molar Mass 180.156 g·mol⁻¹[1][4][5]
Appearance White, odorless crystalline solid[1][2][4]
Melting Point 168–170 °C[4][5][8][10]
Solubility in Water 650 g/L (at 20 °C)[4][8]
Specific Rotation ([α]²⁰/D) +150.7° (initial, α-form) → +80.2° (equilibrium)[8][11]
+52.8° (initial, β-form) → +80.2° (equilibrium)[8][11]
Density ~1.5 g/cm³[4][5]

Chemical Reactivity and Key Reactions

The presence of hydroxyl groups and a hemiacetal structure makes this compound a versatile reactant in several biochemical and chemical reactions.

Glycosylation

This compound is a crucial building block in the synthesis of complex carbohydrates. Through glycosylation, it forms glycosidic bonds with other monosaccharides, lipids, or proteins.[5][12] A prime example is its condensation with D-glucose to form the disaccharide lactose, a bond catalyzed by β-galactosidase.[2][4] Its incorporation into glycoproteins and glycolipids is essential for cellular recognition, signaling, and immune responses.[5]

Maillard Reaction

As a reducing sugar, this compound readily participates in the Maillard reaction, a non-enzymatic browning process involving a reaction with the amino group of amino acids.[13] Studies have shown that galactose is a more potent glycation agent than glucose, making it a significant factor in food chemistry and in the study of aging, where the accumulation of advanced glycation end products (AGEs) is a key pathological feature.[14][15][16][17]

Oxidation

The aldehyde and primary alcohol groups of this compound can be oxidized to form various products.

  • Mild Oxidation: Oxidation of the aldehyde group (C-1) yields D-galactonic acid.

  • Strong Oxidation: Oxidation of both the aldehyde group (C-1) and the primary alcohol group (C-6), for instance with nitric acid, produces the dicarboxylic acid, D-galactaric acid (mucic acid).[2][18]

Reduction

The aldehyde group can be reduced to a primary alcohol, converting this compound into its corresponding sugar alcohol, galactitol (or dulcitol).[2] The accumulation of galactitol in tissues is a hallmark of galactosemia and can lead to cataract formation.[2]

Metabolic and Signaling Pathways

Leloir Pathway

The primary route for this compound metabolism in most organisms is the Leloir pathway, which converts it into the glycolytic intermediate glucose-1-phosphate.[19][20][21] This pathway is critical for utilizing galactose from dietary sources like lactose.[4] The process involves four key enzymatic steps:

  • Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase (GALM), as the subsequent enzyme is specific for the α-anomer.[19][20]

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, consuming one ATP molecule to produce galactose-1-phosphate.[19][20]

  • Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[4][20]

  • Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose required for the GALT reaction and completing the pathway.[4][19]

Caption: The Leloir Pathway for this compound metabolism.

Role in Cellular Senescence Signaling

Chronic administration of this compound is a widely used in vivo and in vitro model to induce premature aging and cellular senescence.[15][22] The mechanism is primarily attributed to the induction of chronic oxidative stress.[23][24] Excess this compound can be metabolized by galactose oxidase to produce hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[25] The resulting oxidative stress and accumulation of AGEs can activate multiple signaling pathways, including NF-κB and YAP-CDK6, which upregulate senescence-associated genes (e.g., p16, p21, p53) and lead to the senescent phenotype.[26][27][28][29]

Caption: this compound induced cellular senescence signaling.

Experimental Protocols

Detailed and reproducible methodologies are paramount for research. Below is a representative protocol for the oxidation of this compound.

Protocol: Oxidation of this compound to Mucic Acid

This protocol is based on the synthesis of mucic acid (galactaric acid) using nitric acid as the oxidizing agent.[18]

Principle: Concentrated nitric acid oxidizes both the C-1 aldehyde and the C-6 primary alcohol of this compound to carboxylic acids, forming the sparingly soluble dicarboxylic acid, mucic acid.

Materials:

  • This compound

  • Nitric Acid (5 M solution)

  • Distilled water

  • Beaker or round-bottom flask

  • Heating mantle or water bath

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Reaction Setup: Prepare a solution of this compound in the reaction vessel with a concentration of 100 g/L.

  • Addition of Oxidant: Add 5 M nitric acid to the this compound solution. The recommended molar ratio of galactose to HNO₃ is 1:9.[18]

  • Heating: Heat the reaction mixture to 95 °C with constant stirring.[18] Maintain this temperature for the duration of the reaction (typically 1-2 hours, monitor for completion).

  • Crystallization: After the reaction is complete, cool the mixture slowly to room temperature, then place it in an ice bath to facilitate the crystallization of the mucic acid product.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any residual nitric acid and soluble impurities.

  • Drying: Dry the purified mucic acid crystals in a desiccator or a low-temperature oven.

Caption: Workflow for the oxidation of this compound to Mucic Acid.

Conclusion

This compound is a monosaccharide of immense importance, characterized by its unique C-4 epimeric structure relative to glucose. This structural feature dictates its chemical reactivity, influencing its role in forming complex glycoconjugates and its distinct metabolic processing through the Leloir pathway. For researchers, this compound serves not only as a fundamental biological molecule but also as a powerful experimental tool for inducing oxidative stress and studying the mechanisms of cellular aging. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in metabolic research, drug development, and glycobiology.

References

The Role of D-Galactose in Cellular Glycosylation Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a fundamental and ubiquitous post-translational modification, influencing a vast array of biological processes, from protein folding and stability to cell-cell recognition and signaling. At the heart of this intricate cellular machinery lies a cast of monosaccharides, among which D-Galactose plays a pivotal role. This technical guide provides a comprehensive exploration of the journey of this compound, from its metabolic activation to its incorporation into the complex glycan structures that adorn proteins and lipids.

This document will delve into the core biochemical pathways governing this compound metabolism, with a particular focus on the synthesis of the high-energy donor molecule, UDP-Galactose. We will explore the enzymatic machinery responsible for transferring galactose moieties onto nascent glycoconjugates within the Golgi apparatus. Furthermore, this guide will address the profound pathophysiological consequences of aberrant galactosylation, as exemplified by congenital disorders such as Galactosemia.

For the researcher, scientist, and drug development professional, a deep understanding of these processes is paramount. The glycosylation profile of a biotherapeutic, for instance, can dramatically impact its efficacy, stability, and immunogenicity. This guide, therefore, includes detailed experimental protocols for the analysis of galactosylation, alongside quantitative data and visual representations of key pathways to serve as a valuable resource for laboratory and clinical research.

This compound Metabolism: The Leloir Pathway

The primary route for the metabolic utilization of this compound is the highly conserved Leloir pathway.[1][2] This series of enzymatic reactions converts this compound into UDP-glucose, which can then enter mainstream glucose metabolism. The initial and committed step in this pathway is the phosphorylation of galactose to galactose-1-phosphate.[2]

Enzymatic Steps of the Leloir Pathway

The Leloir pathway comprises three principal enzymes that orchestrate the conversion of α-D-galactose to UDP-glucose.[1]

  • Galactokinase (GALK): This enzyme catalyzes the phosphorylation of α-D-galactose at the C1 position, utilizing ATP as the phosphate donor to produce galactose-1-phosphate (Gal-1-P).[1][2]

  • Galactose-1-Phosphate Uridyltransferase (GALT): GALT facilitates the transfer of a UMP moiety from UDP-glucose to Gal-1-P, resulting in the formation of UDP-galactose and glucose-1-phosphate.[1][2]

  • UDP-Galactose 4'-Epimerase (GALE): GALE catalyzes the interconversion of UDP-galactose and UDP-glucose, thereby completing the pathway and providing a mechanism for the synthesis of UDP-galactose from glucose when dietary galactose is limited.[1]

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P ATP ATP ADP ADP ATP->ADP

Figure 1: The Leloir Pathway for this compound metabolism.
Quantitative Insights into Galactose Metabolism

The kinetics of the enzymes in the Leloir pathway have been the subject of numerous studies. This quantitative data is crucial for understanding the metabolic flux through the pathway and the potential impact of genetic variations.

EnzymeOrganism/TissueSubstrateKmVmaxReference
Galactokinase (GALK)Pig LiverGalactose0.97 mmol/L (in vitro)-[3]
Galactokinase (GALK)Human LiverGalactose0.95 mmol/L (in vivo)2.7 mmol/min[3]
Galactokinase (GALK)E. coli13C6-galactose0.078 mM-[4]
Galactose-1-Phosphate Uridyltransferase (GALT)HumanGalactose-1-Phosphate--[5]

Table 1: Kinetic Parameters of Key Enzymes in Galactose Metabolism.

UDP-Galactose: The Activated Galactosyl Donor

UDP-galactose is the central molecule that bridges galactose metabolism with glycosylation.[6][7] It serves as the high-energy donor of galactosyl residues for the biosynthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids.[7][8]

Synthesis of UDP-Galactose

As illustrated in the Leloir pathway, UDP-galactose can be synthesized from dietary galactose. Alternatively, it can be produced de novo from glucose via the epimerization of UDP-glucose by GALE.[9] This dual sourcing ensures a continuous supply of UDP-galactose for cellular glycosylation reactions, even in the absence of dietary galactose.

Transport into the Golgi Apparatus

The synthesis of UDP-galactose occurs in the cytoplasm. For its utilization in glycosylation, it must be transported into the lumen of the Golgi apparatus, where the majority of galactosyltransferases reside. This transport is mediated by specific nucleotide sugar transporters.

The Role of this compound in Glycoconjugate Synthesis

Within the Golgi apparatus, UDP-galactose serves as the substrate for a family of enzymes known as galactosyltransferases.[10][11] These enzymes catalyze the transfer of galactose to various acceptor molecules, including N-acetylglucosamine residues on N-linked and O-linked glycans, as well as on glycolipids.[12]

N-linked and O-linked Glycosylation

In the biosynthesis of glycoproteins, galactosyltransferases add galactose in a β-1,4 linkage to N-acetylglucosamine residues on the antennae of N-glycan structures.[12] This galactosylation is a critical step in the maturation of N-glycans and influences the overall structure and function of the glycoprotein. Similarly, galactose is a common constituent of O-linked glycans, contributing to the diversity of these structures.

Glycolipid Synthesis

Galactose is also a key component of various glycolipids, where it is transferred to a lipid acceptor. These galactosylated lipids are important components of cellular membranes and are involved in cell recognition and signaling events.

Galactosyltransferases

The galactosyltransferase family of enzymes is responsible for the transfer of galactose from UDP-galactose to acceptor molecules.[10] These enzymes exhibit a high degree of specificity for both the donor and acceptor substrates, ensuring the precise assembly of complex glycan structures.[13] The activity of galactosyltransferases can act as a control point for the degree of branching in N-glycans.[14]

Pathophysiological Implications of Altered Galactosylation

Defects in the metabolism or utilization of galactose can have severe consequences, leading to a group of genetic disorders known as congenital disorders of glycosylation (CDG).[15]

Galactosemia

Classical galactosemia is an autosomal recessive disorder caused by a deficiency in the GALT enzyme.[15][16] This deficiency leads to the accumulation of galactose-1-phosphate and other toxic metabolites, resulting in severe clinical manifestations. The lack of GALT activity also impairs the synthesis of UDP-galactose from dietary galactose, which can lead to defects in glycosylation.[15][16] Patients with galactosemia often exhibit abnormal glycosylation of serum transferrin.[16] Interestingly, while a galactose-restricted diet is life-saving in neonates, long-term complications can persist, and some studies suggest that over-restriction of galactose may contribute to ongoing N-glycan processing defects.[15]

Congenital Disorders of Glycosylation (CDG)

Galactosemia is considered a secondary disorder of glycosylation.[15] Primary CDGs are a larger group of over 100 inherited disorders that directly affect the N- and O-glycosylation pathways.[15] Some CDGs share clinical features with galactosemia, highlighting the critical importance of proper glycosylation for human health.[15] Oral this compound supplementation has been explored as a potential therapy for certain types of CDG, such as TMEM165-CDG, with some success in rescuing N-glycosylation defects.[17]

Experimental Protocols for Studying Galactosylation

A variety of techniques are available to researchers for the analysis of galactosylation in glycoproteins and other glycoconjugates.

Analysis of N-linked and O-linked Glycans by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycans.[18][19] A typical workflow involves the release of glycans from the protein backbone, followed by purification, labeling, and MS analysis.[18]

  • N-linked glycans: Enzymatic release using Peptide-N-Glycosidase F (PNGase F) is the most common method.[18][20]

  • O-linked glycans: Chemical release via reductive alkaline β-elimination is often employed.[18]

  • Protein Denaturation and Reduction:

    • Lyophilize 20-500 µg of the purified glycoprotein or glycoprotein mixture.

    • Resuspend the sample in 0.5 ml of a freshly prepared 2 mg/ml solution of 1,4-dithiothreitol (DTT) in 0.6 M TRIS buffer, pH 8.5.

    • Incubate at 50°C for 1 hour.

  • Alkylation:

    • Prepare a fresh 12 mg/ml solution of iodoacetamide (IAA) in 0.6 M TRIS buffer, pH 8.5.

    • Add 0.5 ml of the IAA solution to the DTT-treated sample and incubate at room temperature in the dark for 1 hour.

  • Dialysis and Trypsin Digestion:

    • Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes.

    • Lyophilize the dialyzed sample.

    • Resuspend the dried sample in 0.5 ml of a 50 µg/ml solution of TPCK-treated trypsin in 50 mM ammonium bicarbonate and incubate overnight (12-16 hours) at 37°C.

    • Stop the reaction by adding 2 drops of 5% acetic acid.

  • Peptide Purification:

    • Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and 5% acetic acid.

    • Load the trypsin-digested sample onto the column.

    • Wash the column with 4 ml of 5% acetic acid.

    • Elute the peptides with successive additions of 2 ml of 20%, 40%, and 100% 1-propanol.

    • Pool the eluted fractions and lyophilize.

  • N-Glycan Release with PNGase F:

    • Resuspend the dried peptides in 200 µl of 50 mM ammonium bicarbonate.

    • Add 2 µl of PNGase F and incubate at 37°C for 4 hours.

    • Add another 3 µl of PNGase F and incubate overnight (12-16 hours) at 37°C.

    • Stop the reaction by adding 2 drops of 5% acetic acid.

  • Separation of Glycans and Peptides:

    • Condition a C18 Sep-Pak column as described previously.

    • Load the PNGase F-digested sample onto the column.

    • Collect the flow-through, which contains the released N-glycans.

    • Wash the column with 4 ml of 5% acetic acid and collect the wash fractions.

    • Pool the flow-through and wash fractions and lyophilize. The sample is now ready for further processing, such as permethylation and MS analysis.

Glycan_Analysis_Workflow Start Glycoprotein Sample Denature Denaturation, Reduction, Alkylation Start->Denature Digest Trypsin Digestion Denature->Digest PurifyPeptides C18 Sep-Pak Purification of Peptides Digest->PurifyPeptides ReleaseGlycans PNGase F Digestion (N-Glycan Release) PurifyPeptides->ReleaseGlycans Separate C18 Sep-Pak Separation ReleaseGlycans->Separate Glycans Purified N-Glycans Separate->Glycans Peptides Deglycosylated Peptides Separate->Peptides MS Mass Spectrometry Analysis Glycans->MS

Figure 2: Experimental workflow for N-glycan analysis by mass spectrometry.
Lectin Blotting for Detection of Galactosylated Glycoproteins

Lectin blotting is a powerful technique for the detection of specific carbohydrate structures on glycoproteins.[21][22] Lectins are carbohydrate-binding proteins that can be used to probe for the presence of galactose and other monosaccharides on proteins that have been separated by gel electrophoresis and transferred to a membrane.[21]

  • Protein Separation and Transfer:

    • Separate glycoprotein samples by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard Western blotting procedures.

  • Blocking:

    • Incubate the membrane in a blocking solution (e.g., 3% BSA or 3% skim milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

  • Lectin Incubation:

    • Incubate the membrane for 1-2 hours at room temperature with a biotinylated lectin specific for galactose (e.g., from Ricinus communis - RCA I) at a concentration of 1-20 µg/ml in the blocking solution.

  • Washing:

    • Wash the membrane at least four times for 5 minutes each with TBST to remove unbound lectin.

  • Detection:

    • Incubate the membrane with horseradish peroxidase (HRP)-conjugated streptavidin or extravidin for 30 minutes at room temperature.

    • Wash the membrane as described in the previous step.

    • Detect the bound lectin using a chemiluminescent HRP substrate and an appropriate imaging system.

Quantification of UDP-Galactose

Accurate quantification of intracellular UDP-galactose concentrations is essential for studying the regulation of glycosylation. Several methods have been developed for this purpose, often involving HPLC or mass spectrometry.[23][24]

  • Sample Preparation:

    • Prepare cell lysates or collect cell culture medium.

  • Enzymatic Conversion:

    • Incubate the sample with 1,4-β-galactosyltransferase (β4GalT) to convert UDP-Galactose to UDP.

  • Phosphorylation:

    • Add nucleoside diphosphokinase (NDPK) and [γ-32P]ATP to the reaction mixture to convert UDP to [γ-32P]UTP.

  • HPLC Analysis:

    • Separate and quantify the [γ-32P]UTP using high-performance liquid chromatography (HPLC) with a suitable detector.

Cell Type/ConditionUDP-Galactose ConcentrationReference
Human Astrocytoma Cells (1321N1, resting)Not detected (<0.5 nM)[24]
Human Astrocytoma Cells (1321N1, thrombin-stimulated)690 ± 242 fmol/well (~0.46% of total cellular content)[24]
MSUD/PKU Patients (low-lactose diet)Decreased RBC UDP-galactose[25]
MSUD Patients (galactose supplementation)Increased RBC and WBC UDP-galactose[25]

Table 2: Cellular Concentrations of UDP-Galactose.

Conclusion and Future Perspectives

This compound is undeniably a central player in the complex world of cellular glycosylation. Its metabolism via the Leloir pathway and subsequent activation to UDP-galactose provide the essential building blocks for the synthesis of a vast array of intricate glycan structures. As our understanding of the profound impact of glycosylation on health and disease continues to grow, so too does the importance of elucidating the precise mechanisms that govern galactosylation.

For researchers in academia and industry, the tools and protocols outlined in this guide provide a foundation for further exploration. The continued development of advanced analytical techniques, such as mass spectrometry and glycan arrays, will undoubtedly uncover new layers of complexity in the regulation of galactosylation and its role in cellular function. In the realm of drug development, the ability to control and characterize the glycosylation of biotherapeutics is critical for ensuring their safety and efficacy. A thorough understanding of the role of this compound in these processes will be instrumental in the design and production of next-generation protein-based therapies. The future of glycobiology research holds immense promise, and the humble monosaccharide, this compound, will undoubtedly remain at its core.

References

The Leloir Pathway of D-Galactose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Leloir pathway, the central metabolic route for the conversion of D-galactose into glucose-1-phosphate. This pathway is crucial for the utilization of galactose from dietary sources, primarily lactose. Dysregulation of this pathway is associated with the genetic disorder galactosemia. This document details the enzymatic reactions, quantitative kinetic data, and experimental protocols relevant to the study of this vital metabolic cascade.

Core Concepts of the Leloir Pathway

The Leloir pathway, named after its discoverer Luis Federico Leloir, comprises a series of four key enzymatic reactions that collectively isomerize galactose to glucose. The overall conversion allows galactose to enter mainstream glucose metabolism, including glycolysis and glycogen synthesis.

The pathway begins with the conversion of β-D-galactose to its α-anomer, which is the substrate for the first key enzyme of the pathway. The subsequent steps involve phosphorylation, the transfer of a uridylyl group, and an epimerization reaction.

The Four Key Enzymatic Steps:
  • Galactose Mutarotase (GALM): This enzyme catalyzes the interconversion of β-D-galactose and α-D-galactose.[1] This initial step is crucial as galactokinase is specific for the α-anomer.[1]

  • Galactokinase (GALK): GALK phosphorylates α-D-galactose at the C1 position using ATP as a phosphate donor, yielding galactose-1-phosphate (Gal-1-P) and ADP.[2] This step traps galactose within the cell.

  • Galactose-1-Phosphate Uridylyltransferase (GALT): GALT is a central enzyme in the pathway that catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate.[3] This reaction produces UDP-galactose and glucose-1-phosphate.[3]

  • UDP-Galactose 4'-Epimerase (GALE): GALE catalyzes the reversible epimerization of UDP-galactose to UDP-glucose.[4] This reaction involves the inversion of the stereochemistry at the C4 position of the galactose moiety.[1] The regenerated UDP-glucose can then be used in another round of the GALT reaction.

The glucose-1-phosphate produced by the GALT reaction can be converted to glucose-6-phosphate by phosphoglucomutase, which can then enter glycolysis or be used for glycogen synthesis.

Quantitative Data on Leloir Pathway Enzymes

The kinetic parameters of the enzymes in the Leloir pathway are critical for understanding their efficiency and regulation. The following tables summarize available quantitative data for the core enzymes. It is important to note that these values can vary depending on the organism, isoenzyme, and experimental conditions.

EnzymeOrganism/SourceSubstrate(s)Km (mM)Vmax (µmol/min/mg or U/mg)kcat (s-1)Reference(s)
Galactokinase (GALK) Lactococcus lactisGalactose0.603.35 (mmol/h/mg)3350 (molecules/min/enzyme molecule)[5]
Lactococcus lactisATP0.15--[5]
Pig LiverGalactose---[6]
Pig LiverMgATP2----[6]
Galactose-1-Phosphate Uridylyltransferase (GALT) Human (recombinant)Galactose-1-Phosphate0.38--[7]
Human (recombinant)UDP-Glucose0.071--[7]
UDP-Galactose 4'-Epimerase (GALE) Entamoeba histolyticaUDP-Glucose0.031824.31-[8]
Human (recombinant, M284K variant)UDP-GalactoseIncreasedDecreased ~24-fold-[9]

Signaling Pathways and Logical Relationships

The following diagram illustrates the core enzymatic steps of the Leloir pathway.

Leloir_Pathway cluster_input Dietary Sources cluster_pathway Leloir Pathway cluster_output Metabolic Fates Lactose Lactose b_Gal β-D-Galactose Lactose->b_Gal Lactase a_Gal α-D-Galactose b_Gal->a_Gal GALM Gal1P Galactose-1-Phosphate a_Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (NAD+) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis Glycogen Glycogen Synthesis Glc1P->Glycogen

Caption: The core enzymatic reactions of the Leloir pathway.

Experimental Workflows

The following diagram outlines a general workflow for studying the activity of a Leloir pathway enzyme.

Experimental_Workflow start Start: Obtain Biological Sample (e.g., cell lysate, tissue homogenate) protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant enzyme_assay Enzyme Activity Assay (Spectrophotometric or LC-MS/MS) protein_quant->enzyme_assay data_analysis Data Analysis (Calculate specific activity, Km, Vmax) enzyme_assay->data_analysis end End: Characterize Enzyme Kinetics data_analysis->end

Caption: A generalized workflow for enzyme kinetic analysis.

Experimental Protocols

Detailed methodologies for assaying the activity of the three core enzymes of the Leloir pathway are provided below. These protocols are synthesized from various sources and may require optimization for specific experimental systems.

Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Method)

Principle: The activity of galactokinase is measured indirectly by coupling the production of ADP to the oxidation of NADH. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GALK activity.[10][11]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2 and 1 mM DTT.

  • Substrate Solution: 20 mM α-D-galactose in Assay Buffer.

  • ATP Solution: 10 mM ATP in Assay Buffer.

  • Coupling Enzyme Mixture: In Assay Buffer, containing 10 U/mL Pyruvate Kinase (PK) and 15 U/mL Lactate Dehydrogenase (LDH).

  • PEP Solution: 20 mM Phosphoenolpyruvate in Assay Buffer.

  • NADH Solution: 5 mM NADH in Assay Buffer.

  • Sample: Cell lysate or purified enzyme diluted in Assay Buffer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL Substrate Solution (final concentration 1 mM)

    • 50 µL ATP Solution (final concentration 0.5 mM)

    • 20 µL Coupling Enzyme Mixture

    • 20 µL PEP Solution (final concentration 0.4 mM)

    • 20 µL NADH Solution (final concentration 0.1 mM)

  • Add 40 µL of the sample to the reaction mixture.

  • Mix gently by inversion and immediately place the cuvette in a spectrophotometer.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • The specific activity of GALK is expressed as µmol of NADH oxidized per minute per mg of protein.

Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (Indirect Fluorescent Method)

Principle: This assay indirectly measures GALT activity by quantifying the production of glucose-1-phosphate. Glucose-1-phosphate is converted to glucose-6-phosphate by phosphoglucomutase (PGM), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The fluorescence of NADPH is measured to determine GALT activity.[12][13]

Reagents:

  • Lysis Buffer: 10 mM HEPES, pH 7.4, with 1 mM DTT and protease inhibitors.

  • Reaction Buffer: 50 mM Glycine buffer, pH 8.7, containing 5 mM MgCl2.

  • Substrate Solution: 4 mM Galactose-1-Phosphate and 1 mM UDP-Glucose in Reaction Buffer.

  • Enzyme/Cofactor Mix: In Reaction Buffer, containing 1 U/mL Phosphoglucomutase, 1 U/mL Glucose-6-Phosphate Dehydrogenase, and 0.5 mM NADP+.

  • Sample: Cell lysate or tissue homogenate in Lysis Buffer.

Procedure:

  • Prepare cell or tissue lysates by sonication or freeze-thaw cycles in Lysis Buffer. Centrifuge to remove debris.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • In a 96-well black microplate, add 20 µL of lysate (or diluted lysate).

  • Add 80 µL of a master mix containing:

    • 50 µL Reaction Buffer

    • 15 µL Substrate Solution

    • 15 µL Enzyme/Cofactor Mix

  • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Measure the fluorescence of NADPH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

  • A standard curve using known concentrations of NADPH should be prepared to quantify the amount of NADPH produced.

  • Specific activity is expressed as nmol of NADPH produced per minute per mg of protein.

UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled Spectrophotometric Method)

Principle: The activity of GALE is determined by measuring the conversion of UDP-galactose to UDP-glucose. The UDP-glucose produced is then oxidized by UDP-glucose dehydrogenase (UDPGDH), which reduces two molecules of NAD+ to NADH for each molecule of UDP-glucose. The increase in absorbance at 340 nm due to NADH formation is monitored.[8][9]

Reagents:

  • Assay Buffer: 100 mM Glycine buffer, pH 8.8.

  • Substrate Solution: 10 mM UDP-galactose in Assay Buffer.

  • NAD+ Solution: 20 mM NAD+ in Assay Buffer.

  • Coupling Enzyme: 5 U/mL UDP-glucose dehydrogenase (UDPGDH).

  • Sample: Purified enzyme or cell lysate in Assay Buffer.

Procedure:

  • In a cuvette, prepare a reaction mixture containing:

    • 850 µL Assay Buffer

    • 50 µL NAD+ Solution (final concentration 1 mM)

    • 20 µL Coupling Enzyme (UDPGDH)

  • Add 50 µL of the sample to the reaction mixture and incubate for 2-3 minutes at 37°C to allow for the reduction of any contaminating UDP-glucose.

  • Initiate the reaction by adding 30 µL of the Substrate Solution (final concentration 0.3 mM).

  • Mix by inversion and immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH production from the linear portion of the curve.

  • The specific activity of GALE is expressed as µmol of NADH produced per minute per mg of protein (note the stoichiometry of 2 NADH per UDP-glucose).

Conclusion

The Leloir pathway is a fundamental metabolic route with significant implications for human health. A thorough understanding of its enzymatic components, kinetics, and regulation is essential for researchers in metabolic diseases and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the study of this compound metabolism. Further research into the intricate regulatory mechanisms and the development of therapeutic interventions for galactosemia remain critical areas of investigation.

References

The Physiological Roles of D-Galactose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Metabolism, Glycosylation, and Cellular Signaling

This technical guide provides a comprehensive overview of the physiological functions of D-Galactose in the human body. Tailored for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the critical role of this compound in the synthesis of macromolecules, and its application as a model for studying cellular senescence and age-related diseases.

This compound Metabolism: The Leloir Pathway

The primary route for this compound metabolism in humans is the Leloir pathway, a series of enzymatic reactions that convert this compound into glucose-1-phosphate, which can then enter glycolysis for energy production or be converted to glycogen for storage.[1][2][3] The key enzymes and reactions of this pathway are outlined below.

The initial step in the Leloir pathway is the conversion of β-D-galactose to its α-anomer by the enzyme galactose mutarotase (GALM), as the subsequent enzyme, galactokinase, specifically acts on α-D-galactose.[2][4]

Enzymatic Steps of the Leloir Pathway:
  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, yielding galactose-1-phosphate. This is an ATP-dependent reaction.[5][6]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[2][7]

  • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. This reversible reaction is crucial for both galactose metabolism and the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited.[6][7]

  • Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.[2]

Quantitative Data on Leloir Pathway Enzymes

The following table summarizes key kinetic parameters for the enzymes of the Leloir pathway.

EnzymeGeneSubstrate(s)KmVmaxSource
Galactokinase (GALK)GALK1α-D-Galactose, ATP0.97 mmol/L (human liver)2.7 mmol/min (human liver)[2]
Galactose-1-Phosphate Uridylyltransferase (GALT)GALTGalactose-1-phosphate, UDP-glucose--[8]
UDP-Galactose 4'-Epimerase (GALE)GALEUDP-galactose, UDP-glucose--[8]

Leloir Pathway Diagram

Leloir_Pathway cluster_enzymes Enzymes Gal β-D-Galactose aGal α-D-Galactose Gal->aGal GALM Gal1P Galactose-1-Phosphate aGal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM1 Glycolysis Glycolysis Glc6P->Glycolysis GALM GALM GALK GALK GALT GALT GALE GALE PGM1 PGM1 D_Galactose_Aging_Workflow start Start: Select Animal Model admin This compound Administration (e.g., 100 mg/kg/day, 8 weeks) start->admin behavior Behavioral Testing (Cognitive & Motor Function) admin->behavior biochem Biochemical Analysis (Oxidative Stress Markers) admin->biochem histo Histopathological Examination (Tissue Morphology & Senescence) admin->histo data Data Analysis behavior->data biochem->data histo->data end Conclusion data->end Insulin_Resistance_Pathway DGal High this compound AGEs AGEs Formation DGal->AGEs OxStress Oxidative Stress DGal->OxStress RAGE RAGE Activation AGEs->RAGE RAGE->OxStress InsulinSignaling Insulin Signaling Cascade OxStress->InsulinSignaling Inhibition InsulinReceptor Insulin Receptor InsulinReceptor->InsulinSignaling GlucoseUptake Decreased Glucose Uptake InsulinSignaling->GlucoseUptake InsulinResistance Insulin Resistance GlucoseUptake->InsulinResistance

References

An In-depth Technical Guide on the Enzymatic Conversion of D-Galactose to Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of D-galactose to glucose-1-phosphate, a critical metabolic process with implications in various fields, including drug development and the study of metabolic disorders. This document details the core biochemical pathway, the enzymes involved, their kinetic properties, optimal reaction conditions, and detailed experimental protocols for their analysis.

Introduction

The conversion of this compound to glucose-1-phosphate is a fundamental metabolic pathway, primarily occurring through the Leloir pathway.[1][2] This pathway is essential for the utilization of galactose, a monosaccharide derived from the hydrolysis of lactose, as an energy source.[2][3] The overall transformation involves a series of enzymatic steps that ultimately convert galactose into an intermediate of glycolysis.[3] Understanding the intricacies of this pathway and the enzymes that govern it is crucial for research into galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, and for the development of novel therapeutic interventions.[4]

The Leloir Pathway: A-to-Z of Galactose Conversion

The catabolism of this compound to glucose-1-phosphate is accomplished through the concerted action of four key enzymes in the Leloir pathway.[1][5] The pathway begins with the conversion of β-D-galactose to its α-anomer, the active form for the subsequent enzymatic reactions.

Leloir_Pathway D_Galactose This compound Gal1P Galactose-1-Phosphate D_Galactose->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGal->Glc1P Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc->UDPGal Glc1P->UDPGlc ATP ATP ADP ADP ATP->ADP

Figure 1: The Leloir Pathway for Galactose Metabolism.

The key enzymatic steps are:

  • Phosphorylation: Galactokinase (GALK) catalyzes the phosphorylation of α-D-galactose at the C1 position, utilizing a molecule of ATP to produce galactose-1-phosphate and ADP.[3]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[3]

  • Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continuous supply of UDP-glucose for the GALT reaction.[3]

  • Isomerization: Finally, phosphoglucomutase (PGM) catalyzes the reversible isomerization of glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.[5]

Key Enzymes and Their Kinetic Properties

The efficiency of the this compound to glucose-1-phosphate conversion is dictated by the kinetic parameters and optimal reaction conditions of the involved enzymes.

Galactokinase (GALK)

Galactokinase (EC 2.7.1.6) is the first committed enzyme in the Leloir pathway, phosphorylating this compound.[1]

Table 1: Kinetic Parameters of Galactokinase

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
Homo sapiensThis compound210-[6]
Homo sapiensATP42-[6]
Saccharomyces cerevisiaeThis compound--[6]
Escherichia coliThis compound2100-[6]
Lactococcus lactisThis compound--[6]

Table 2: Optimal Reaction Conditions for Galactokinase

OrganismOptimal pHOptimal Temperature (°C)Reference(s)
Homo sapiens8.037[6]
Lactococcus lactis7.0-9.0-[6]
Galactose-1-Phosphate Uridylyltransferase (GALT)

Galactose-1-phosphate uridylyltransferase (EC 2.7.7.12) is a central enzyme in the pathway, catalyzing the reversible transfer of a UMP group.[1]

Table 3: Kinetic Parameters of Galactose-1-Phosphate Uridylyltransferase

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
Homo sapiensGalactose-1-Phosphate38023.8 (µmol/g Hb/h)[6]
Homo sapiensUDP-Glucose71-[6]
Escherichia coliGalactose-1-Phosphate--[6]

Table 4: Optimal Reaction Conditions for Galactose-1-Phosphate Uridylyltransferase

OrganismOptimal pHOptimal Temperature (°C)Reference(s)
Chicken Liver7.037[6]
Homo sapiens (erythrocytes)8.737[6]
Phosphoglucomutase (PGM)

Phosphoglucomutase (EC 5.4.2.2) catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.[5]

Table 5: Kinetic Parameters of Phosphoglucomutase

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
Rabbit MuscleGlucose-1-Phosphate90-[6]
Saccharomyces cerevisiaeGlucose-1-Phosphate--[6]

Table 6: Optimal Reaction Conditions for Phosphoglucomutase

OrganismOptimal pHOptimal Temperature (°C)Reference(s)
Rabbit Muscle7.5-8.0-[6]
Bacillus cereus8.3-[6]
Micrococcus lysodeikticus8.5-[6]

In Vitro Conversion Yield

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate measurement of the enzymatic activities involved in the conversion of this compound to glucose-1-phosphate.

Galactokinase (GALK) Activity Assay

A common method for assaying GALK activity is a coupled spectrophotometric assay.

GALK_Assay_Workflow start Prepare Reaction Mixture reagents Reaction Mixture: - Buffer (e.g., Tris-HCl, pH 7.8) - ATP - Phosphoenolpyruvate (PEP) - NADH - MgCl2 - Pyruvate Kinase (PK) - Lactate Dehydrogenase (LDH) start->reagents add_sample Add Galactokinase Sample reagents->add_sample initiate_reaction Initiate reaction by adding this compound add_sample->initiate_reaction measure Monitor decrease in absorbance at 340 nm initiate_reaction->measure calculate Calculate GALK activity measure->calculate

Figure 2: Workflow for Galactokinase Activity Assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.8), ATP, phosphoenolpyruvate (PEP), NADH, MgCl₂, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

  • Sample Addition: Add the galactokinase-containing sample (e.g., cell lysate, purified enzyme) to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, this compound.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The decrease in NADH absorbance is coupled to the formation of ADP by GALK, which is then used by PK to convert PEP to pyruvate. Pyruvate is subsequently reduced to lactate by LDH, consuming NADH in the process.

  • Calculation: The rate of NADH oxidation is directly proportional to the GALK activity.

Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay

GALT activity can be measured using various methods, including a coupled spectrophotometric assay or a more sensitive LC-MS/MS-based assay.

GALT_Assay_Workflow start Prepare Reaction Mixture reagents Reaction Mixture: - Buffer (e.g., Glycine, pH 8.7) - UDP-Glucose - Phosphoglucomutase (PGM) - Glucose-6-Phosphate Dehydrogenase (G6PDH) - NADP+ start->reagents add_sample Add GALT Sample reagents->add_sample initiate_reaction Initiate reaction by adding Galactose-1-Phosphate add_sample->initiate_reaction measure Monitor increase in absorbance at 340 nm initiate_reaction->measure calculate Calculate GALT activity measure->calculate

Figure 3: Workflow for GALT Spectrophotometric Assay.

Spectrophotometric Assay Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 0.1 M Glycine, pH 8.7), UDP-glucose, phosphoglucomutase (PGM), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.

  • Sample Addition: Add the GALT-containing sample to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, galactose-1-phosphate.

  • Measurement: Monitor the increase in absorbance at 340 nm. The glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by PGM, which is then oxidized by G6PDH, reducing NADP⁺ to NADPH.

  • Calculation: The rate of NADPH formation is directly proportional to the GALT activity.

LC-MS/MS Assay Methodology:

For a more sensitive and specific measurement, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.[6]

  • Reaction: Incubate the GALT sample with stable isotope-labeled galactose-1-phosphate (e.g., ¹³C₆-Gal-1-P) and UDP-glucose.

  • Quenching and Extraction: Stop the reaction and extract the product, UDP-galactose.

  • Analysis: Quantify the amount of ¹³C₆-UDP-galactose formed using LC-MS/MS.

Phosphoglucomutase (PGM) Activity Assay

PGM activity is typically measured by a coupled enzyme assay that monitors the formation of NADPH.

PGM_Assay_Workflow start Prepare Reaction Mixture reagents Reaction Mixture: - Buffer (e.g., Tris-HCl, pH 7.5) - Glucose-1,6-bisphosphate (cofactor) - MgCl2 - Glucose-6-Phosphate Dehydrogenase (G6PDH) - NADP+ start->reagents add_sample Add PGM Sample reagents->add_sample initiate_reaction Initiate reaction by adding Glucose-1-Phosphate add_sample->initiate_reaction measure Monitor increase in absorbance at 340 nm initiate_reaction->measure calculate Calculate PGM activity measure->calculate

Figure 4: Workflow for Phosphoglucomutase Activity Assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the cofactor glucose-1,6-bisphosphate, MgCl₂, glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.

  • Sample Addition: Add the PGM-containing sample to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, glucose-1-phosphate.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by G6PDH as it oxidizes the glucose-6-phosphate produced by PGM.

  • Calculation: The rate of NADPH formation is directly proportional to the PGM activity.

Conclusion

The enzymatic conversion of this compound to glucose-1-phosphate via the Leloir pathway is a well-characterized and vital metabolic route. This guide has provided a detailed technical overview of this process, including the roles and kinetic properties of the key enzymes involved. The provided experimental protocols and workflow diagrams offer a practical framework for researchers and drug development professionals to study this pathway and its components. A thorough understanding of this conversion is fundamental for advancing our knowledge of galactose metabolism and for the development of effective strategies to address related metabolic disorders.

References

The Natural Occurrence and Dietary Sources of D-Galactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactose, a C-4 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in human metabolism, particularly as a constituent of lactose, the primary carbohydrate in mammalian milk. Beyond its role as an energy source, this compound is a fundamental component of various macromolecules, including glycolipids and glycoproteins, which are integral to numerous physiological processes. This technical guide provides an in-depth overview of the natural occurrence of this compound, its primary dietary sources, and detailed methodologies for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the metabolic and physiological roles of this compound.

Natural Occurrence of this compound

This compound is found in nature primarily in its D-enantiomeric form. It exists both as a free monosaccharide and, more commonly, as a component of larger molecules.

  • In Disaccharides: The most well-known occurrence of this compound is in the disaccharide lactose , which is composed of one molecule of this compound and one molecule of D-glucose linked via a β-1,4 glycosidic bond. Lactose is the principal sugar in the milk of most mammals.

  • In Oligosaccharides and Polysaccharides: this compound is a constituent of various oligosaccharides, such as raffinose and stachyose, found in legumes. It is also a key component of complex polysaccharides, including galactans, which are found in hemicellulose in the cell walls of plants. Agarose, a polysaccharide from seaweed, is also composed of repeating units of this compound and 3,6-anhydro-L-galactopyranose.

  • In Glycoconjugates: this compound is an essential building block of glycoproteins and glycolipids in animals and humans.[1] These molecules are critical for cell-cell recognition, signaling, and immune responses. For instance, it is a component of cerebrosides and gangliosides found in nerve tissue, earning it the nickname "brain sugar".[1]

Dietary Sources of this compound

The primary dietary source of this compound for humans is lactose from dairy products. However, free this compound is also present in a variety of other foods.

Dairy Products

Dairy products are the most significant source of dietary this compound, primarily from the hydrolysis of lactose by the enzyme lactase in the small intestine. The concentration of free this compound in fresh milk is relatively low, but it can be higher in fermented dairy products due to the enzymatic activity of microorganisms.

Fruits and Vegetables

Several fruits and vegetables contain free this compound, although generally in lower concentrations compared to dairy products. The levels can vary depending on the variety, ripeness, and storage conditions.

Legumes and Nuts

Legumes contain oligosaccharides like raffinose and stachyose, which upon hydrolysis, release this compound. The free this compound content in some legumes can be notable.

Quantitative Data on this compound in Dietary Sources

The following tables summarize the quantitative data for this compound content in various food sources, compiled from multiple scientific studies. It is important to note that these values can vary based on the specific product, processing methods, and analytical techniques used.

Table 1: this compound Content in Dairy Products

Food ProductThis compound (mg/100g)Notes
Milk (Low-pasteurized)7.12[2]
UHT Milk (stored at 4°C)9.39[2]Content can increase with higher storage temperatures.[2]
Yogurt62.95 - 1583.33[2]Varies significantly between different yogurt products.[2]
"Lactose-free" Cheeses824 - 908[3]The processing to remove lactose can result in higher free galactose.[3]
Processed Cheeses721 - 2656[3]
Mature Cheddar Cheeses<25 - 255[3]Content can vary between batches and producers.[3]

Table 2: Free this compound Content in Selected Fruits and Vegetables

Food ProductFree this compound (mg/100g)
Red Pepper39.7 ± 1.9[1][4]
Persimmon35.4[5]
Kiwi>10[4][5]
Green Seedless GrapesHigher than previously reported[4]
Tomatoes>10[5]
Watermelon>10[5]
Papaya>10[5]
Dates>10[5]
Red Potato2.0 ± 0.1[1][4]
Artichoke<0.1[5]
Mushroom<0.1[5]
Olive<0.1[5]

Table 3: this compound Content in Legumes and Nuts

Food ProductThis compound (mg/100g)
Garbanzo Beans (Chickpeas)24.6 - 444[6][7]
Navy Beans272[6]
Black Turtle Beans215[6]
Great Northern Beans207[6]
Lima Beans (baby)175[6]
Cranberry Beans169[6]
Kidney Beans153[6]
Lentils116[6]
White Beans (small, dry)90[6]
Pinto Beans42[6]
Black Beans5.3[7]
Almonds70[8]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in various matrices is crucial for research and clinical applications. Several robust analytical methods are available.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound. It is considered a gold-standard technique and is recognized as an AOAC Official Method (2018.16) for sugar analysis.[9]

  • Sample Preparation:

    • Liquid Samples (e.g., milk, fruit juice): Dilute the sample with deionized water. For milk, protein and fat precipitation is necessary. This can be achieved by adding Carrez solutions (Carrez I: potassium hexacyanoferrate(II) solution; Carrez II: zinc sulfate solution) followed by sodium hydroxide, or by using acetonitrile.[10][11][12] After precipitation, centrifuge the sample and filter the supernatant through a 0.22 µm filter.

    • Solid and Semi-Solid Samples (e.g., cheese, yogurt, fruits): Homogenize the sample. Extract the sugars with hot deionized water (e.g., 70°C for 15 minutes).[13] For high-fat samples like cheese, a fat separation step (e.g., refrigeration) may be required.[13] Clarify the extract using Carrez solutions as described for liquid samples.[13] Centrifuge and filter the supernatant.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column, such as the Dionex CarboPac™ series (e.g., PA1, SA10), is typically used.[2][14]

    • Mobile Phase: A high pH mobile phase is required to ionize the hydroxyl groups of the carbohydrates, allowing for their separation on the anion-exchange column. This is typically achieved using a sodium hydroxide gradient.

    • Detection: Pulsed Amperometric Detection (PAD) is used for the direct and sensitive detection of carbohydrates without the need for derivatization.[15] The detector utilizes a gold working electrode.

  • Quantification:

    • Quantification is performed by comparing the peak area of this compound in the sample to that of a standard curve prepared with known concentrations of this compound. An internal standard may also be used for improved accuracy.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

HPLC with RI detection is another common method for sugar analysis. While generally less sensitive than HPAEC-PAD, it is a robust and widely available technique.

  • Sample Preparation: Sample preparation is similar to that for HPAEC-PAD, involving extraction, protein and fat precipitation (for dairy and high-fat samples), and filtration.

  • Chromatographic Conditions:

    • Column: A ligand-exchange chromatography column, often in the calcium or lead form (e.g., Bio-Rad Aminex HPX-87C), is commonly used for sugar analysis.

    • Mobile Phase: The mobile phase is typically deionized water.

    • Column Temperature: The column is usually heated (e.g., 80°C) to improve peak resolution.

    • Detection: A Refractive Index (RI) detector is used to detect the sugars.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve.

Enzymatic Assay

Enzymatic assays offer a high degree of specificity for this compound determination. These methods are often available as commercial kits.

  • Principle: The assay is based on the oxidation of this compound by the enzyme β-galactose dehydrogenase (Gal-DH). In this reaction, nicotinamide adenine dinucleotide (NAD+) is reduced to NADH. The amount of NADH produced is stoichiometric to the amount of this compound and can be measured spectrophotometrically by the increase in absorbance at 340 nm.[13]

  • Sample Preparation:

    • Similar to chromatographic methods, samples need to be extracted and clarified to remove interfering substances. Protein precipitation with agents like perchloric acid or trichloroacetic acid is common.[13] The pH of the sample extract may need to be adjusted to the optimal range for the enzyme.

  • Assay Procedure:

    • The sample extract is incubated with the enzyme β-galactose dehydrogenase and NAD+.

    • For samples containing lactose, a pre-incubation step with β-galactosidase is required to hydrolyze lactose into glucose and galactose. The total galactose is then measured, and the initial free galactose is subtracted to determine the galactose from lactose.

    • The change in absorbance at 340 nm is measured using a spectrophotometer.

  • Quantification: The concentration of this compound is calculated from the change in absorbance using a standard curve or a molar extinction coefficient for NADH.

Signaling Pathways and Experimental Workflows

The Leloir Pathway for this compound Metabolism

The primary metabolic pathway for the conversion of this compound to glucose is the Leloir pathway. This pathway is essential for the utilization of galactose as an energy source.

Leloir_Pathway cluster_cofactors Co-factors Gal β-D-Galactose aGal α-D-Galactose Gal->aGal Isomerization Gal1P Galactose-1-Phosphate aGal->Gal1P Phosphorylation UDPGal UDP-Galactose Gal1P->UDPGal Uridyl Transfer UDPGlc UDP-Glucose UDPGal->UDPGlc Epimerization Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Release Glycolysis Glycolysis Glc1P->Glycolysis Glycogenesis Glycogenesis Glc1P->Glycogenesis GALM Galactose Mutarotase (GALM) GALM->Gal GALK Galactokinase (GALK) GALK->aGal ADP ADP GALT Galactose-1-Phosphate Uridyltransferase (GALT) GALT->Gal1P Glc1P_out Glucose-1-Phosphate GALE UDP-Galactose 4'-Epimerase (GALE) GALE->UDPGal ATP ATP UDPGlc_in UDP-Glucose

Caption: The Leloir Pathway for this compound Metabolism.

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in food samples.

Experimental_Workflow Start Sample Collection Homogenization Sample Homogenization (for solid/semi-solid samples) Start->Homogenization Extraction Sugar Extraction (e.g., with hot water) Homogenization->Extraction Clarification Clarification / Deproteinization (e.g., Carrez solutions, Acetonitrile) Extraction->Clarification Filtration Filtration (e.g., 0.22 µm filter) Clarification->Filtration Analysis Analytical Method Filtration->Analysis HPAEC_PAD HPAEC-PAD Analysis->HPAEC_PAD Chromatographic HPLC_RI HPLC-RI Analysis->HPLC_RI Chromatographic Enzymatic Enzymatic Assay Analysis->Enzymatic Biochemical Quantification Data Acquisition and Quantification HPAEC_PAD->Quantification HPLC_RI->Quantification Enzymatic->Quantification End Result Reporting Quantification->End

Caption: General workflow for this compound quantification in food.

Conclusion

This compound is a ubiquitous monosaccharide with significant implications for human health and nutrition. A thorough understanding of its natural occurrence, dietary sources, and metabolism is essential for researchers in various fields. The quantitative data and detailed analytical methodologies presented in this guide provide a valuable resource for the scientific community, enabling more accurate and reproducible research into the roles of this compound in health and disease. The continued development and application of precise analytical techniques will further enhance our understanding of this important biomolecule.

References

D-Galactose Transport Across Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the transport of D-galactose across cellular membranes. It delves into the primary transporter families responsible for this process, their kinetic properties, the experimental methodologies used to study them, and the key signaling pathways that regulate their function. This document is intended to serve as a valuable resource for researchers and professionals involved in cellular biology, pharmacology, and drug development.

Core Mechanisms of this compound Transport

This compound, a C-4 epimer of glucose, is a crucial monosaccharide in various metabolic processes, most notably as a constituent of lactose and various glycolipids and glycoproteins. Its transport across the plasma membrane is a mediated process, primarily facilitated by two major superfamilies of transporter proteins: the facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs).

1.1. Facilitated Diffusion via GLUT Transporters

The GLUT (SLC2A) family of transporters mediate the passive, facilitative diffusion of monosaccharides down their concentration gradient. Several GLUT isoforms have been shown to transport this compound with varying affinities.

  • GLUT1: Ubiquitously expressed, GLUT1 is responsible for basal glucose uptake in most cell types. It also transports this compound, although typically with a lower affinity than for D-glucose.

  • GLUT2: A low-affinity, high-capacity transporter found predominantly in the liver, pancreatic β-cells, intestine, and kidney. GLUT2 plays a role in the transport of glucose and other monosaccharides, including galactose, particularly at high concentrations.

  • GLUT3: Primarily expressed in neurons and other tissues with high energy demands, GLUT3 is a high-affinity transporter for glucose and also transports this compound.[1]

1.2. Secondary Active Transport via SGLT Cotransporters

The SGLT (SLC5A) family of transporters mediate the secondary active transport of glucose and galactose against their concentration gradient by coupling their uptake to the electrochemical gradient of sodium ions (Na⁺).[2] This process is vital for the absorption of these sugars from the diet in the small intestine and their reabsorption from the glomerular filtrate in the kidneys.[3]

  • SGLT1: This high-affinity, low-capacity transporter is the primary transporter for glucose and galactose absorption in the small intestine.[2][3] It cotransports two Na⁺ ions for every one molecule of glucose or galactose.

  • SGLT2: A low-affinity, high-capacity transporter predominantly expressed in the S1 and S2 segments of the renal proximal tubule.[4] It is responsible for the bulk of glucose reabsorption from the filtrate and also transports galactose, albeit with a much lower affinity compared to glucose.[5]

Quantitative Analysis of this compound Transport Kinetics

The efficiency and substrate preference of membrane transporters are quantified by their kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ and is an inverse measure of the transporter's affinity for the substrate. Vₘₐₓ reflects the maximum rate of transport when the transporter is saturated with the substrate.

TransporterSubstrateKₘ (mM)Vₘₐₓ (relative to D-glucose or specified)Cell Type/System
SGLT1 This compound1Similar to D-glucoseHuman, expressed in various systems
D-Glucose0.5-Human
SGLT2 This compound>100Significantly lower than D-glucoseHEK293 cells
D-Glucose2-6-Human, expressed in various systems
GLUT1 2-Deoxy-D-glucose9.8 ± 3.0-Bovine, expressed in Xenopus oocytes[6]
This compound-Inhibits 2-DG transportBovine, expressed in Xenopus oocytes[6]
GLUT2 This compound~92-Human
D-Glucose~17-Human
GLUT3 This compound5-8 times higher than D-glucose-Human, expressed in Xenopus oocytes[7]
2-Deoxy-D-glucose1.4-Human, expressed in Xenopus oocytes[8]

Note: Vₘₐₓ values are often reported relative to D-glucose or are dependent on the expression levels of the transporter in the experimental system, making direct comparisons challenging. The data presented are compiled from multiple sources and experimental conditions.

Experimental Protocols for Studying this compound Transport

A variety of experimental techniques are employed to characterize the transport of this compound across cell membranes. These methods allow for the determination of transport kinetics, substrate specificity, and the effects of inhibitors and regulatory molecules.

3.1. Radiolabeled Substrate Uptake Assay

This classic method provides a direct and sensitive measure of substrate transport. It involves incubating cells with a radiolabeled form of the substrate (e.g., ³H- or ¹⁴C-labeled this compound) and then measuring the amount of radioactivity accumulated within the cells over time.

Detailed Methodology:

  • Cell Culture: Plate cells in a multi-well format (e.g., 24-well plates) and grow to a confluent monolayer.

  • Pre-incubation and Starvation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES, KRH) to remove any residual sugars. Incubate the cells in this buffer for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose stores.

  • Initiation of Uptake: Add the uptake buffer containing the radiolabeled this compound at the desired concentration. For kinetic studies, a range of substrate concentrations should be used.

  • Incubation: Incubate the cells for a short, defined period (e.g., 1-10 minutes) at the appropriate temperature (typically 37°C). The incubation time should be within the linear range of uptake for the specific cell type and transporter being studied.

  • Termination of Uptake: Rapidly terminate the transport process by aspirating the uptake buffer and washing the cells multiple times with ice-cold stop buffer (e.g., KRH buffer containing a high concentration of unlabeled glucose or a transport inhibitor like phloretin or cytochalasin B).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. For kinetic analysis, plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

cluster_protocol Radiolabeled Substrate Uptake Workflow A Cell Culture & Seeding B Wash & Starve (Glucose-free buffer) A->B C Add Radiolabeled this compound B->C D Incubate (Time course) C->D E Terminate Uptake (Ice-cold stop buffer) D->E F Cell Lysis E->F G Scintillation Counting F->G H Data Analysis (Km, Vmax) G->H

Workflow for Radiolabeled Substrate Uptake Assay.

3.2. Fluorescent D-Glucose Analog Uptake Assay

This method utilizes fluorescently-labeled glucose analogs, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to monitor glucose uptake. 2-NBDG is transported into cells by GLUTs and is subsequently phosphorylated, which traps it inside the cell. The intracellular fluorescence is proportional to the amount of uptake and can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.

Detailed Methodology:

  • Cell Preparation: Seed cells in a suitable format for the chosen detection method (e.g., black-walled, clear-bottom 96-well plates for microscopy or plate reader).

  • Treatment (Optional): Treat cells with experimental compounds or vehicle control in a glucose-free medium.

  • 2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell line.

  • Termination and Washing: Remove the 2-NBDG containing medium and wash the cells several times with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.

  • Fluorescence Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., FITC channel).

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer.

    • Microplate Reader: Read the fluorescence intensity of each well using a microplate reader.

  • Data Analysis: Quantify the mean fluorescence intensity and compare between different experimental conditions.

3.3. Reconstitution of Transporters into Proteoliposomes

This in vitro technique involves purifying the transporter protein of interest and inserting it into artificial lipid bilayers (liposomes) to create proteoliposomes. This allows for the study of the transporter's activity in a controlled environment, free from the complexities of the cellular milieu.

Detailed Methodology:

  • Transporter Expression and Purification: Overexpress the transporter protein in a suitable expression system (e.g., bacteria, yeast, or insect cells). Solubilize the membrane-bound transporter using a mild detergent and purify it using affinity chromatography.

  • Liposome Preparation: Prepare unilamellar liposomes of a defined lipid composition by methods such as sonication or extrusion.

  • Reconstitution:

    • Mix the purified transporter with the pre-formed liposomes in the presence of a detergent.

    • Gradually remove the detergent by methods such as dialysis, gel filtration, or adsorption to hydrophobic beads (e.g., Bio-Beads). This allows the transporter to insert into the lipid bilayer as the detergent is removed.

  • Functional Assay:

    • Load the proteoliposomes with a buffer of a specific composition.

    • Initiate the transport assay by adding radiolabeled this compound to the external buffer.

    • At various time points, stop the transport by rapidly filtering the proteoliposomes and washing them with ice-cold stop buffer.

    • Measure the radioactivity retained within the proteoliposomes using scintillation counting.

  • Data Analysis: Calculate the initial rates of transport and determine the kinetic parameters (Kₘ and Vₘₐₓ).

3.4. Electrophysiological Measurements of SGLT Activity

Since SGLT-mediated transport is electrogenic (due to the net influx of positive charge from Na⁺ ions), its activity can be measured as an electrical current. The two-electrode voltage clamp (TEVC) technique, particularly in Xenopus laevis oocytes expressing the transporter, is a powerful method for detailed kinetic and mechanistic studies of SGLTs.

Detailed Methodology for TEVC in Xenopus Oocytes:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject cRNA encoding the SGLT of interest into the oocytes. Incubate the oocytes for 2-5 days to allow for protein expression.

  • TEVC Setup: Place an oocyte in a recording chamber continuously perfused with a control buffer. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -50 mV).

  • Substrate Application: Perfuse the chamber with a buffer containing this compound and Na⁺. The inward cotransport of Na⁺ and galactose will generate an inward current.

  • Data Acquisition: Record the substrate-induced current. To determine kinetic parameters, apply a range of galactose and Na⁺ concentrations and measure the corresponding currents.

  • Data Analysis: Plot the current as a function of substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. The voltage dependence of transport can also be investigated by applying a series of voltage steps.

cluster_protocol TEVC Workflow for SGLT Characterization A Oocyte Preparation & cRNA Injection B TEVC Setup (Two-electrode impalement) A->B C Voltage Clamp (e.g., -50 mV) B->C D Perfuse with Substrate (this compound + Na+) C->D E Record Substrate-Induced Current D->E F Vary Substrate/Voltage E->F G Data Analysis (Kinetics, Voltage Dependence) E->G F->E Iterate

Workflow for TEVC Measurement of SGLT Activity.

Regulation of this compound Transport by Signaling Pathways

The transport of this compound is not a static process but is dynamically regulated by various signaling pathways that control the expression, trafficking, and activity of the transporters.

4.1. PI3K/Akt Pathway and GLUT Trafficking

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose transporter trafficking, particularly for GLUT4, but it also influences GLUT1.[9][10]

  • Activation: Insulin or other growth factors bind to their receptor tyrosine kinases, leading to the activation of PI3K.

  • PIP₃ Production: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

  • Akt Activation: PIP₃ recruits and activates Akt (also known as protein kinase B).

  • GLUT Translocation: Activated Akt phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT-containing vesicles from intracellular storage compartments to the plasma membrane, thereby increasing the number of transporters at the cell surface and enhancing galactose uptake.[11]

Insulin Insulin/Growth Factor IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates AS160 AS160 Akt->AS160 phosphorylates (inhibits) GLUT_vesicle GLUT-containing Vesicle Akt->GLUT_vesicle promotes translocation AS160->GLUT_vesicle inhibits translocation Plasma_Membrane Plasma Membrane GLUT_vesicle->Plasma_Membrane translocates to Galactose_Uptake Increased This compound Uptake Plasma_Membrane->Galactose_Uptake results in

PI3K/Akt Pathway Regulating GLUT Trafficking.

4.2. PKA and PKC Regulation of SGLT1

The activity of SGLT1 is modulated by protein kinase A (PKA) and protein kinase C (PKC) signaling pathways.

  • PKA Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), activates PKA. PKA can then phosphorylate SGLT1, which has been shown to increase its Vₘₐₓ by promoting the insertion of SGLT1 into the plasma membrane.[4][12] Some studies also suggest that PKA-mediated phosphorylation can directly alter the conformation of SGLT1, leading to an increase in its transport affinity.[12]

Signal Hormonal Signal (e.g., GLP-1) GPCR GPCR Signal->GPCR activates AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces ATP ATP PKA PKA cAMP->PKA activates SGLT1_vesicle SGLT1 Vesicle PKA->SGLT1_vesicle promotes translocation SGLT1_pm SGLT1 (Plasma Membrane) PKA->SGLT1_pm phosphorylates (increases affinity) SGLT1_vesicle->SGLT1_pm inserts into Galactose_Uptake Increased This compound Uptake SGLT1_pm->Galactose_Uptake mediates Signal Signal Receptor Receptor Signal->Receptor activates PLC PLC Receptor->PLC activates DAG DAG PLC->DAG produces IP3 IP3 PLC->IP3 produces PIP2 PIP2 PKC PKC DAG->PKC activates SGLT1_pm SGLT1 (Plasma Membrane) PKC->SGLT1_pm promotes internalization Transcription SGLT1 Transcription PKC->Transcription regulates Endocytosis Endocytosis SGLT1_pm->Endocytosis Galactose_Uptake Modulated This compound Uptake SGLT1_pm->Galactose_Uptake mediates

References

An In-depth Technical Guide to the Biochemical Differences Between D-Galactose and D-Glucose for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Glucose and D-Galactose, both aldohexose monosaccharides with the identical chemical formula C₆H₁₂O₆, exhibit profound biochemical distinctions stemming from a subtle variance in stereochemistry. This seemingly minor structural difference dictates their metabolic fate, cellular transport, and physiological roles, with significant implications in human health and disease. D-Glucose is the primary substrate for glycolysis, the central pathway for energy production in most organisms. In contrast, this compound must first be converted to glucose intermediates through the specialized Leloir pathway. Deficiencies in this pathway lead to the serious metabolic disorder galactosemia. This guide provides a detailed examination of the structural, metabolic, and transport differences between these two critical sugars, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

The Core Structural Distinction: C4 Epimers

The fundamental difference between D-Glucose and this compound lies in the orientation of the hydroxyl (-OH) group at the fourth carbon (C4) position.[1][2] In D-Glucose, the C4 hydroxyl group is in the equatorial position in its stable chair conformation, whereas in this compound, it is in the axial position. This classifies them as C4 epimers—diastereomers that differ at only one chiral center.[2] This stereochemical variance is the primary determinant for the distinct recognition by enzymes and transport proteins, leading to their divergent metabolic pathways and biological functions.[1]

D-Glucose_vs_this compound Structural Difference: C4 Epimers cluster_glucose D-Glucose cluster_galactose This compound glucose glucose_label C4-OH (Equatorial) galactose galactose_label C4-OH (Axial)

Caption: Stereochemical difference between D-Glucose and this compound at the C4 position.

Differential Cellular Transport

The entry of glucose and galactose into cells is mediated by two major families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). The affinity of these transporters for each sugar varies significantly, which is a critical factor in their differential absorption and tissue utilization.

SGLT1, predominantly found in the small intestine, is crucial for the dietary absorption of both glucose and galactose.[3] In contrast, GLUT transporters exhibit a wider range of affinities. For instance, GLUT1, responsible for basal glucose uptake in many cell types, has a markedly higher affinity for glucose than for galactose.[4] GLUT2, a low-affinity transporter in the liver and pancreatic β-cells, transports both sugars but with a preference for glucose.[5][6][7] GLUT3, the primary neuronal transporter, shows a high affinity for glucose and a significantly lower affinity for galactose.[8][9]

Table 1: Comparative Affinity (Km) of Key Transporters for D-Glucose and this compound

TransporterSubstrateApparent Km (mM)Primary Location(s)Reference(s)
SGLT1 D-Glucose~0.4 - 0.5Small Intestine, Kidney[7][8][10]
This compound~1.0Small Intestine, Kidney[7]
GLUT1 D-Glucose~1.5 - 7Ubiquitous (Erythrocytes, Endothelial Cells)[4][11]
This compound~30Ubiquitous[4]
GLUT2 D-Glucose~17Liver, Pancreatic β-cells, Small Intestine[5][6][7]
This compound~92Liver, Pancreatic β-cells, Small Intestine[5][7]
GLUT3 D-Glucose~1.4 - 1.8Neurons, Tissues with high energy demand[8][9][11]
This compound~8.5Neurons[8]

Note: Km values can vary based on the experimental system (e.g., Xenopus oocytes, cultured cells) and conditions.

Divergent Metabolic Fates

Once inside the cell, the metabolic pathways for D-Glucose and this compound diverge completely at the initial phosphorylation step.

D-Glucose Metabolism: Glycolysis

D-Glucose is directly phosphorylated by Hexokinase (or Glucokinase/Hexokinase IV in the liver) to form glucose-6-phosphate (G6P).[9][12] This reaction consumes one molecule of ATP and is the first committed step of glycolysis, a nearly universal pathway for energy production.[12][13] G6P is then isomerized and further metabolized to pyruvate, generating ATP and NADH in the process.[9][13]

This compound Metabolism: The Leloir Pathway

This compound cannot enter glycolysis directly. It must first be converted into glucose-1-phosphate (G1P) via the Leloir pathway , named after its discoverer, Luis Federico Leloir.[4][8] This pathway involves four key enzymatic steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to form galactose-1-phosphate (Gal-1-P), consuming one molecule of ATP.[14][15]

  • Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[8][16] A deficiency in this enzyme is the primary cause of classic galactosemia.[5]

  • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose required for the GALT reaction.[8][16]

  • Isomerization: The glucose-1-phosphate generated by GALT is converted to the glycolytic intermediate glucose-6-phosphate by Phosphoglucomutase .[8]

Leloir_Pathway The Leloir Pathway for this compound Metabolism Gal This compound GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose 4'-Epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM Phosphoglucomutase Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis To Glycolysis Glc6P->Glycolysis GALK->Gal1P ADP ADP GALK->ADP   GALT->UDPGal GALT->Glc1P GALE->UDPGlc Regeneration PGM->Glc6P ATP ATP ATP->GALK  

Caption: The four principal enzymatic steps of the Leloir pathway converting this compound to a glycolytic intermediate.

Enzymatic Kinetic Differences

The enzymes responsible for the initial phosphorylation of glucose and galactose exhibit distinct substrate affinities, reflecting their specialized metabolic roles. Hexokinase has a very high affinity (low Km) for glucose, ensuring that cells can efficiently capture glucose even at low blood concentrations.[2][17] Its affinity for other hexoses, including galactose, is significantly lower. In contrast, galactokinase is highly specific for galactose.

Table 2: Comparative Michaelis-Menten Constants (Km) for Key Kinases

EnzymeSubstrateApparent KmOrganism/TissueReference(s)
Hexokinase I D-Glucose~0.1 mMMost Tissues (e.g., RBCs)[2]
Glucokinase (Hexokinase IV) D-Glucose~10 mMLiver, Pancreas[2][18]
Hexokinase This compound~30 mM (for GLUT1 uniporter system)General[4]
Galactokinase (GALK) This compound~0.11 - 1.1 mMHuman[19]
ATP~34 - 59 µMHuman[19][20]

Pathophysiological and Research Implications

Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[5] The inability to properly metabolize galactose leads to the accumulation of galactose-1-phosphate and galactitol (formed by the reduction of galactose), causing severe multi-organ toxicity, including liver damage, cataracts, and neurological impairment.[18] This highlights the critical importance of the Leloir pathway in handling dietary galactose.

This compound in Aging Research

Chronic administration of this compound to laboratory animals is a widely used model to induce accelerated aging.[21] The underlying mechanisms are thought to involve the generation of advanced glycation end products (AGEs) and increased oxidative stress due to the accumulation of galactose metabolites.[10][22] This pro-aging phenotype makes the this compound model a valuable tool for studying the aging process and for screening potential anti-aging therapeutics.[19]

Experimental Protocols

Protocol: Spectrophotometric Assay for Hexokinase Activity

This protocol details a continuous coupled enzyme assay to determine hexokinase activity by measuring the rate of NADP⁺ reduction to NADPH, which absorbs light at 340 nm.[21]

Principle:

  • Hexokinase (HK): D-Glucose + ATP → Glucose-6-Phosphate (G6P) + ADP

  • Glucose-6-Phosphate Dehydrogenase (G6PDH): G6P + NADP⁺ → 6-Phosphogluconate + NADPH + H⁺

The rate of NADPH production (measured as an increase in absorbance at 340 nm) is directly proportional to the hexokinase activity.[21]

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing MgCl₂ (e.g., 5 mM)

  • D-Glucose stock solution (e.g., 1 M)

  • ATP stock solution (e.g., 100 mM)

  • NADP⁺ stock solution (e.g., 20 mM)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (e.g., 10 units/mL)

  • Hexokinase enzyme sample (unknown concentration) or standard

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reaction Master Mix: For each reaction, prepare a master mix in a microcentrifuge tube containing the buffer, ATP, NADP⁺, MgCl₂, and G6PDH. The final concentrations in the cuvette should be optimized but can be targeted as follows: 50 mM Tris, 5 mM MgCl₂, 1 mM ATP, 0.5 mM NADP⁺, 1 unit/mL G6PDH.

  • Prepare Substrate Mix: In a separate tube, dilute the D-Glucose stock solution in the reaction buffer to the desired final concentration (e.g., to achieve a final concentration of 10 mM in the cuvette).

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 30°C or 37°C.[12][23]

  • Assay Execution: a. Add the Reaction Master Mix and the Substrate Mix to a cuvette. b. Place the cuvette in the spectrophotometer and let it equilibrate for 3-5 minutes. c. Blank the spectrophotometer using this mixture. d. To initiate the reaction, add a small, known volume of the hexokinase enzyme sample to the cuvette. Mix gently by inverting. e. Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis: a. Plot absorbance (A340) versus time (minutes). b. Determine the slope (ΔA340/min) from the initial, linear portion of the curve. c. Calculate the enzyme activity using the Beer-Lambert law: Activity (Units/mL) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme) Where:

    • ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹

    • l (path length) = 1 cm

    • V_total = Total reaction volume in the cuvette (mL)

    • V_enzyme = Volume of enzyme added (mL)

One unit of hexokinase activity is defined as the amount of enzyme that phosphorylates 1 µmole of D-glucose per minute at the specified temperature and pH.

Hexokinase_Assay_Workflow Experimental Workflow: Hexokinase Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents 1. Prepare Master Mix (Buffer, ATP, NADP+, G6PDH) prep_substrate 2. Prepare Substrate (D-Glucose Solution) prep_reagents->prep_substrate mix_cuvette 3. Combine Master Mix and Substrate in Cuvette prep_substrate->mix_cuvette equilibrate 4. Equilibrate and Blank Spectrophotometer (340 nm) mix_cuvette->equilibrate add_enzyme 5. Initiate Reaction by Adding Hexokinase Sample equilibrate->add_enzyme record_abs 6. Record A340 vs. Time add_enzyme->record_abs plot_data 7. Plot A340 vs. Time record_abs->plot_data calc_slope 8. Determine Linear Rate (ΔA340/min) plot_data->calc_slope calc_activity 9. Calculate Enzyme Activity using Beer-Lambert Law calc_slope->calc_activity

Caption: Workflow for the spectrophotometric coupled assay to determine Hexokinase activity.

Conclusion

The biochemical differences between D-Glucose and this compound, originating from the epimeric configuration at C4, are profound and far-reaching. These differences manifest in distinct mechanisms of cellular transport and entirely separate catabolic pathways. While D-Glucose serves as a direct and universal fuel source via glycolysis, this compound requires the specialized Leloir pathway for its conversion into glycolytic intermediates. Understanding these fundamental distinctions in transport kinetics and enzymatic processing is paramount for researchers in metabolic diseases, neuroscience, and aging, and is a critical consideration for professionals in drug development targeting pathways involving hexose metabolism.

References

Methodological & Application

Application Notes and Protocols for Inducing Premature Senescence Using D-Galactose in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing a mouse model of premature senescence using D-Galactose (D-Gal). This model mimics many aspects of natural aging and is a valuable tool for studying age-related diseases and evaluating potential therapeutic interventions.

This compound, a reducing sugar, can induce accelerated aging in rodents, providing a well-established model for studying the aging process.[1][2] Chronic administration of D-Gal leads to the accumulation of advanced glycation end products (AGEs), increased oxidative stress, and chronic inflammation, all hallmarks of senescence.[1][2] This model is characterized by the appearance of aging markers such as senescence-associated β-galactosidase (SA-β-gal) activity, and activation of signaling pathways like p53/p21 and p16/Rb.[1][2]

Experimental Protocols

Induction of Premature Senescence with this compound

This protocol describes the in vivo administration of this compound to induce a premature aging phenotype in mice.

Materials:

  • This compound (Sigma-Aldrich, Cat. No. G0750 or equivalent)

  • Sterile 0.9% saline solution

  • 8-week-old mice (e.g., C57BL/6, BALB/c)

  • Syringes and needles for injection (if applicable)

  • Gavage needles (if applicable)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is fully dissolved and sterile-filtered before administration.

  • Animal Grouping: Divide mice into a control group (receiving saline) and one or more experimental groups receiving different doses of this compound. A typical group size is 8-10 mice.[3]

  • Administration: Administer this compound daily for a period of 6 to 10 weeks.[4][5] Common administration routes include:

    • Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity.

    • Subcutaneous (SC) Injection: Inject the solution under the skin.

    • Oral Gavage: Administer the solution directly into the stomach using a gavage needle.

  • Dosage: The dosage of this compound can be adjusted based on the desired severity of the senescence phenotype.[4] Refer to Table 1 for recommended dosage ranges.

  • Monitoring: Monitor the body weight of the mice every 5 days throughout the experiment.[2] Observe for any changes in behavior or physical appearance.

  • Endpoint: At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., brain, liver, kidney, skin) for downstream analysis.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining of Mouse Tissue

This protocol is for the histochemical detection of SA-β-gal activity, a widely used biomarker for senescent cells, in frozen tissue sections.[6][7][8]

Materials:

  • Fresh-frozen murine tissues

  • OCT compound

  • Cryostat

  • SA-β-gal staining solution (see recipe below)

  • Phosphate-buffered saline (PBS)

  • 2% formaldehyde and 0.2% glutaraldehyde in PBS (Fixation solution)

  • Microscope slides

  • Coplin jars

  • Microscope

SA-β-gal Staining Solution (pH 6.0):

ComponentFinal Concentration
X-gal (stock 20 mg/ml in DMF)1 mg/ml
Potassium ferrocyanide5 mM
Potassium ferricyanide5 mM
MgCl₂2 mM
NaCl150 mM
40 mM Citric acid/sodium phosphate buffer, pH 6.0

Store stock solutions of potassium ferrocyanide and potassium ferricyanide in the dark at 4°C.[9]

Procedure:

  • Tissue Preparation: Embed fresh tissue in OCT compound and snap-freeze. Cut 10 µm thick sections using a cryostat and mount them on microscope slides.

  • Fixation: Fix the tissue sections with the fixation solution for 5-15 minutes at room temperature.[10]

  • Washing: Wash the slides twice with PBS.

  • Staining: Incubate the sections with the SA-β-gal staining solution overnight at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the slides with PBS.

  • Counterstaining (Optional): Counterstain with Nuclear Fast Red or Hematoxylin for better visualization of tissue morphology.

  • Visualization: Mount the slides with an aqueous mounting medium. Senescent cells will appear blue-green under a bright-field microscope.[9]

  • Quantification: The percentage of SA-β-gal positive cells can be determined by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.

Analysis of Oxidative Stress Markers

This section outlines the general approach to measuring key markers of oxidative stress in tissues from this compound-treated mice.

Biomarkers:

  • Malondialdehyde (MDA): A marker of lipid peroxidation.[2][11]

  • Superoxide Dismutase (SOD): A key antioxidant enzyme.[2][3]

  • Glutathione Peroxidase (GSH-Px): An important antioxidant enzyme.[1]

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide.[2]

Procedure:

  • Tissue Homogenization: Homogenize collected tissues in an appropriate buffer on ice.

  • Centrifugation: Centrifuge the homogenates to obtain the supernatant.

  • Assay: Use commercially available colorimetric assay kits to measure the levels of MDA and the activities of SOD, GSH-Px, and CAT in the supernatant according to the manufacturer's instructions.

  • Data Normalization: Normalize the results to the total protein concentration of the sample.

Analysis of Senescence-Associated Secretory Phenotype (SASP) Factors

This protocol describes the measurement of pro-inflammatory cytokines that are characteristic of the SASP.

Biomarkers:

  • Interleukin-6 (IL-6): A pro-inflammatory cytokine.[12][13]

  • Tumor Necrosis Factor-alpha (TNF-α): A key inflammatory cytokine.[13]

Procedure:

  • Sample Preparation: Prepare tissue homogenates or collect serum from the mice.

  • Assay: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of IL-6 and TNF-α in the samples, following the manufacturer's protocols.

  • Data Analysis: Determine the concentrations of the cytokines based on a standard curve.

Data Presentation

Table 1: this compound Administration Protocols for Inducing Senescence in Mice

ParameterDetailsReference(s)
Mouse Strain C57BL/6, BALB/c, Wistar rats[4],[5]
Age of Mice 8 weeks[4]
Dosage Range 100 mg/kg - 500 mg/kg body weight[4],[2],[5]
Administration Route Intraperitoneal (IP), Subcutaneous (SC), Oral Gavage[14],[4],[2]
Treatment Duration 6 - 10 weeks[4],[2],[5]
Control Group Vehicle (e.g., 0.9% Saline)[4]

Table 2: Expected Outcomes and Biomarkers in this compound-Induced Senescence Model

CategoryBiomarkerExpected Change in D-Gal GroupReference(s)
Senescence SA-β-gal StainingIncreased positive staining[1],[2]
p16 ExpressionUpregulated[1],[15]
p21 ExpressionUpregulated[1],[2]
p53 ExpressionUpregulated[1],[15]
Oxidative Stress Malondialdehyde (MDA)Increased levels[1],[16],[2]
Superoxide Dismutase (SOD)Decreased activity[1],[4],[3]
Glutathione Peroxidase (GSH-Px)Decreased activity[1]
SASP Factors Interleukin-6 (IL-6)Increased levels[12],[13]
Tumor Necrosis Factor-α (TNF-α)Increased levels[13]

Visualizations

Experimental Workflow

G cluster_setup Phase 1: Model Induction cluster_analysis Phase 2: Endpoint Analysis start Select 8-week-old Mice groups Divide into Control and this compound Groups start->groups prep Prepare this compound Solution groups->prep admin Daily Administration for 6-10 Weeks (IP, SC, or Gavage) prep->admin monitor Monitor Body Weight and Health admin->monitor euthanize Euthanize Mice and Collect Tissues monitor->euthanize senescence SA-β-gal Staining euthanize->senescence oxidative Measure Oxidative Stress Markers (MDA, SOD, GSH-Px) euthanize->oxidative sasp Analyze SASP Factors (IL-6, TNF-α) euthanize->sasp

Caption: Workflow for this compound-induced senescence in mice.

Signaling Pathways in this compound-Induced Senescence

G dgal This compound ros Increased ROS (Oxidative Stress) dgal->ros ages AGEs Formation dgal->ages yap_cdk6 YAP-CDK6 Inactivation dgal->yap_cdk6 nfkb NF-κB Activation ros->nfkb p53 p53 Activation ros->p53 ages->nfkb sasp SASP Secretion (IL-6, TNF-α) nfkb->sasp p21 p21 Upregulation p53->p21 senescence Cellular Senescence (Growth Arrest) p21->senescence p16 p16 Upregulation p16->senescence yap_cdk6->senescence sasp->senescence

Caption: Key signaling pathways in this compound-induced senescence.

References

Application Notes and Protocols: Subcutaneous vs. Oral D-Galactose Administration for Aging Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing aging in rodent models using D-Galactose, with a specific focus on comparing the subcutaneous and oral administration routes.

Introduction

This compound, a reducing sugar, is widely utilized to establish animal models of accelerated aging. Chronic administration of this compound induces physiological and biochemical changes that mimic the natural aging process, including cognitive decline, increased oxidative stress, and inflammation.[1] The primary mechanism involves the non-enzymatic glycation of proteins and lipids, leading to the formation of advanced glycation end products (AGEs).[1] This, in turn, activates the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of downstream signaling events that contribute to the aging phenotype.[1][2]

The choice of administration route, either subcutaneous (s.c.) injection or oral gavage, is a critical experimental design parameter that can influence the severity and onset of age-related phenotypes. Oral administration is generally considered less invasive, while subcutaneous injections may lead to more direct and potentially potent systemic effects.[3] This document provides a comparative analysis of these two methods, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy: Subcutaneous vs. Oral Administration

The selection of the administration route for this compound depends on the specific research question and the desired characteristics of the aging model. Subcutaneous injection is a well-established method that reliably induces aging-related pathologies.[4] Oral administration, while less invasive, can also effectively induce an aging phenotype, although the effects may be milder.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the effects of subcutaneous and oral this compound administration on key aging biomarkers.

Table 1: Cognitive Performance in Morris Water Maze

ParameterAdministration RouteDoseDurationAnimal ModelKey FindingsReference
Escape LatencySubcutaneous200 mg/kg/day8 weeksWistar RatsSignificant increase compared to control[2]
Escape LatencyOral200 mg/kg/day8 weeksWistar RatsNo significant difference compared to control at 8 weeks[2]
Swimming DistanceSubcutaneous200 mg/kg/day8 weeksWistar RatsSignificant reduction in distance traveled to find the platform[2]
Swimming DistanceOral200 mg/kg/day8 weeksWistar RatsNo significant change compared to control at 8 weeks[2]
Spatial MemoryIntraperitonealNot specified8 weeksWistar RatsLower spatial memory score compared to oral administration[5]
Spatial MemoryOralNot specified8 weeksWistar RatsHigher spatial memory score compared to intraperitoneal injection[5]

Table 2: Oxidative Stress Markers in Brain Tissue

MarkerAdministration RouteDoseDurationAnimal ModelChange vs. ControlReference
MDASubcutaneous100 mg/kg/day8 weeksMiceIncreased[6]
SODSubcutaneous100 mg/kg/day8 weeksMiceDecreased[6]
GSH-PxSubcutaneous100 mg/kg/day8 weeksMiceDecreased[6]
TBARSOral100 mg/kg/day8 weeksWistar RatsIncreased in hippocampus and prefrontal cortex[5]
Carbonyl ContentOral100 mg/kg/day8 weeksWistar RatsIncreased in hippocampus and prefrontal cortex[5]
SODOral200 mg/kgAcuteWistar RatsIncreased activity in duodenum and ileum[7]
Lipid PeroxidationOral200 mg/kgAcuteWistar RatsDecreased in duodenum and ileum[7]

Table 3: General Observations

ParameterSubcutaneous AdministrationOral AdministrationReference
Invasiveness More invasive, potential for injection site reactions.Less invasive, mimics natural route of intake.[3]
Effect Severity Generally induces more severe aging phenotypes.Can induce aging, but effects may be milder.[3]
Organ Damage Can lead to histopathological changes in organs like the liver, kidney, and heart.May induce oxidative stress with only minor histopathological changes and largely unaffected organ function.[3]

Signaling Pathways in this compound-Induced Aging

The primary pathway implicated in this compound-induced aging is the AGE-RAGE signaling axis, which leads to increased oxidative stress and inflammation.

AGE_RAGE_Pathway D_Gal This compound AGEs Advanced Glycation End Products (AGEs) D_Gal->AGEs non-enzymatic glycation RAGE RAGE AGEs->RAGE binding ROS Reactive Oxygen Species (ROS) RAGE->ROS activation NF_kB NF-κB ROS->NF_kB activation Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation (e.g., TNF-α, IL-6) NF_kB->Inflammation transcription Inflammation->Apoptosis Cellular_Senescence Cellular Senescence Apoptosis->Cellular_Senescence

Figure 1. AGE-RAGE signaling pathway in this compound-induced aging.

Experimental Workflow

A typical experimental workflow for establishing and evaluating a this compound-induced aging model is outlined below.

experimental_workflow A Animal Acclimatization B Baseline Measurements (Cognitive, Biochemical) A->B C This compound Administration (Subcutaneous or Oral) B->C D Monitoring (Body weight, general health) C->D Daily for 6-8 weeks E Endpoint Measurements (Cognitive, Biochemical, Histological) D->E F Data Analysis and Interpretation E->F

Figure 2. General experimental workflow for this compound aging models.

Detailed Experimental Protocols

This compound Administration

a) Subcutaneous Injection

  • Preparation of this compound Solution: Dissolve D-(+)-Galactose in sterile 0.9% saline to the desired concentration (e.g., 100-200 mg/mL). Ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Handling: Gently restrain the mouse or rat.

  • Injection: Pinch the loose skin on the back of the neck to form a tent. Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

  • Administration: Inject the calculated volume of the this compound solution subcutaneously. The daily dose typically ranges from 100 to 200 mg/kg body weight.[2][6]

  • Post-injection Care: Return the animal to its cage and monitor for any signs of distress or injection site reactions.

b) Oral Gavage

  • Preparation of this compound Solution: Dissolve D-(+)-Galactose in distilled water to the desired concentration (e.g., 100-200 mg/mL).

  • Animal Handling: Gently restrain the rat or mouse.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach. The typical daily dose is around 100-200 mg/kg body weight.[2][5][7]

  • Post-gavage Care: Return the animal to its cage and observe for any signs of discomfort.

Morris Water Maze for Cognitive Assessment
  • Apparatus: A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic white paint or milk powder. A hidden platform is submerged approximately 1-2 cm below the water surface. Visual cues are placed around the room.

  • Acclimatization: Allow the animals to swim freely in the pool for 60-120 seconds without the platform for 1-2 days before training.

  • Training Phase (4-5 days):

    • Place the animal into the water facing the wall of the pool from one of four starting positions.

    • Allow the animal to search for the hidden platform for a set time (e.g., 60 or 90 seconds).

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Perform 4 trials per day for each animal.

  • Probe Trial (Day after last training day):

    • Remove the platform from the pool.

    • Place the animal in the pool from a novel starting position.

    • Allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[2][8]

Measurement of Oxidative Stress Markers

a) Sample Preparation (Brain Tissue)

  • Euthanize the animal and quickly dissect the brain on ice.

  • Isolate the hippocampus and prefrontal cortex.

  • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for biochemical assays.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

b) Malondialdehyde (MDA) Assay (TBARS Method)

  • This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Add a solution of TBA to the tissue homogenate.

  • Incubate the mixture at 95°C for 60 minutes.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.[9]

c) Superoxide Dismutase (SOD) Activity Assay

  • This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the radicals (e.g., WST-1 or nitroblue tetrazolium).

  • SOD in the sample will inhibit the reaction between the superoxide radicals and the detector molecule.

  • Mix the tissue homogenate with the reaction mixture.

  • Measure the change in absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.

  • Calculate the SOD activity based on the inhibition of the reaction rate compared to a control without the sample.[10]

d) Glutathione Peroxidase (GSH-Px) Activity Assay

  • This assay typically involves a coupled reaction where GSH-Px reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using GSH, and the resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, consuming NADPH in the process.

  • Mix the tissue homogenate with a reaction mixture containing GSH, glutathione reductase, NADPH, and the peroxide substrate.

  • Monitor the decrease in absorbance at 340 nm as NADPH is consumed.

  • Calculate the GSH-Px activity based on the rate of NADPH consumption.[9][10]

Western Blot for AGE-RAGE Pathway Proteins
  • Protein Extraction: Prepare protein lysates from brain tissue as described in section 5.3.a.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAGE, NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.[11][12][13][14]

References

Application Notes and Protocols for Studying Oxidative Stress In Vitro Using D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-galactose, a naturally occurring monosaccharide, is widely utilized to induce a state of accelerated aging and oxidative stress in in vitro models.[1][2] Chronic exposure of cultured cells to elevated concentrations of this compound mimics key aspects of cellular senescence by increasing the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[1][3][4][5] This application note provides a comprehensive guide to using this compound for inducing oxidative stress in vitro, including detailed protocols for assessing various oxidative stress markers and the underlying signaling pathways.

Excess this compound can overwhelm the normal metabolic pathways, leading to its conversion into galactitol and advanced glycation end products (AGEs).[3][6] The accumulation of galactitol creates osmotic stress, while AGEs can interact with their receptor (RAGE) to activate NADPH oxidase, further increasing ROS production.[3][6] This cascade of events results in mitochondrial dysfunction, reduced antioxidant enzyme activity, and ultimately, a state of cellular senescence.[5][7]

Key Mechanisms of this compound-Induced Oxidative Stress

  • Increased Reactive Oxygen Species (ROS) Production: this compound metabolism can lead to the generation of superoxide radicals and hydrogen peroxide.[3][6]

  • Formation of Advanced Glycation End Products (AGEs): Non-enzymatic glycation of proteins and lipids by this compound forms AGEs, which contribute to oxidative stress and inflammation.[3][6]

  • Mitochondrial Dysfunction: this compound can impair mitochondrial function, leading to a decrease in ATP production and an increase in ROS leakage.[5][7]

  • Depletion of Antioxidant Defenses: The increased oxidative load can deplete endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[3]

This compound Induced Oxidative Stress Signaling Pathway

D_Galactose_Pathway D_Gal This compound AGEs AGEs D_Gal->AGEs Non-enzymatic glycation Mitochondria Mitochondrial Dysfunction D_Gal->Mitochondria Metabolic Stress RAGE RAGE AGEs->RAGE Binding NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activation ROS ↑ ROS NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Antioxidant_Enzymes ↓ Antioxidant Enzymes (SOD, CAT) Oxidative_Stress->Antioxidant_Enzymes Senescence Cellular Senescence Cellular_Damage->Senescence

Caption: this compound induced oxidative stress signaling.

Experimental Workflow for Studying this compound-Induced Oxidative Stress

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Oxidative Stress Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Neurons) D_Gal_Treatment 2. This compound Treatment (Dose- and time-dependent) Cell_Culture->D_Gal_Treatment Cell_Viability 3. Cell Viability (MTT Assay) D_Gal_Treatment->Cell_Viability ROS_Measurement 4. ROS Measurement (DCFH-DA Assay) D_Gal_Treatment->ROS_Measurement Antioxidant_Enzymes 5. Antioxidant Enzymes (SOD, CAT Assays) D_Gal_Treatment->Antioxidant_Enzymes Lipid_Peroxidation 6. Lipid Peroxidation (MDA Assay) D_Gal_Treatment->Lipid_Peroxidation DNA_Damage 7. DNA Damage (8-OHdG Assay) D_Gal_Treatment->DNA_Damage Mitochondrial_Function 8. Mitochondrial Function (JC-1, ATP Assays) D_Gal_Treatment->Mitochondrial_Function Senescence_Staining 9. Senescence Staining (SA-β-gal Assay) D_Gal_Treatment->Senescence_Staining Data_Normalization 10. Data Normalization (BCA Protein Assay) Antioxidant_Enzymes->Data_Normalization Lipid_Peroxidation->Data_Normalization DNA_Damage->Data_Normalization Statistical_Analysis 11. Statistical Analysis Data_Normalization->Statistical_Analysis

References

Application of D-Galactose in Neurodegenerative Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose, a naturally occurring reducing sugar, has been widely adopted in biomedical research to establish robust and reliable models of accelerated aging and neurodegenerative diseases, particularly those with an age-related component like Alzheimer's disease.[1][2] Chronic administration of this compound in vivo or exposure in vitro mimics key pathological features of aging, including increased oxidative stress, chronic inflammation, mitochondrial dysfunction, and cellular senescence.[1][3][4] This makes the this compound-induced aging model a valuable and time-efficient tool for investigating the pathogenesis of neurodegenerative disorders and for the preclinical evaluation of potential therapeutic interventions.[1][3]

The underlying mechanism of this compound-induced neurotoxicity involves its metabolic conversion, which generates an excess of reactive oxygen species (ROS) and advanced glycation end products (AGEs).[5][6] This cascade of events triggers a series of downstream signaling pathways that contribute to neuronal damage, apoptosis, and cognitive decline, closely resembling the pathological processes observed in human neurodegenerative diseases.[7][8]

In Vivo Models: this compound-Induced Aging in Rodents

Chronic systemic administration of this compound to rodents is a well-established method for inducing an aging phenotype that includes neurodegeneration and cognitive impairment.[8][9]

Quantitative Data Summary: In Vivo Studies
ParameterSpeciesThis compound DoseAdministration RouteDurationKey FindingsReference(s)
Cognitive Impairment & Neurodegeneration Mouse100 mg/kg/daySubcutaneous (s.c.)7 weeksSpatial memory deficit, increased hippocampal apoptosis, decreased neurogenesis.[8]
Cognitive Impairment & Oxidative Stress Mouse50 mg/kg/dayInjectionNot SpecifiedImpaired learning and memory, increased MDA, decreased SOD activity.[10]
Cognitive Impairment & Neuroinflammation MouseNot SpecifiedNot SpecifiedNot SpecifiedMemory impairment, neuroinflammation, and neurodegeneration.[7]
Systematic Review of Dosages Rodents0-60 mg/kg, 100-125 mg/kg, 150-250 mg/kg, 300-1250 mg/kgSubcutaneous (72%), Intraperitoneal (26%), Oral (1%)7-112 daysDose-dependent effects on cognitive and neurochemical outcomes.[9][11][12]
Failed Senescence Induction Wistar Rat300 mg/kg/dayIntraperitoneal (i.p.)8 weeksNo significant alterations in neurogenesis, anxiety, or spatial memory.[7][13]

MDA: Malondialdehyde, SOD: Superoxide Dismutase

Experimental Protocol: this compound-Induced Aging Mouse Model

This protocol outlines the subcutaneous administration of this compound to induce an aging phenotype in mice.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline solution

  • Syringes (1 mL) and needles (26-27 gauge)

  • Experimental animals (e.g., C57BL/6J mice, 6-8 weeks old)

  • Animal balance

  • 70% Ethanol for disinfection

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment. Maintain them under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Preparation of this compound Solution:

    • On each day of injection, prepare a fresh solution of this compound.

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the total weight of the animals to be injected.

    • Dissolve the this compound powder in sterile 0.9% saline to the desired concentration. For example, for a 100 mg/kg dose in a 25g mouse, you would need 2.5 mg. If you prepare a 25 mg/mL solution, you would inject 0.1 mL.

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

  • Administration of this compound:

    • Weigh each mouse to determine the precise volume of the this compound solution to be administered.

    • Gently restrain the mouse.

    • Disinfect the injection site on the back of the neck/scruff with 70% ethanol.

    • Lift the skin to form a tent and insert the needle subcutaneously.

    • Inject the calculated volume of the this compound solution.

    • The control group should be injected with an equivalent volume of sterile saline.

  • Treatment Duration: Continue the daily injections for the planned duration of the study, typically ranging from 6 to 10 weeks.[5]

  • Monitoring: Monitor the animals daily for any signs of distress, changes in body weight, and general health.

  • Behavioral and Biochemical Analysis: Following the treatment period, perform behavioral tests (e.g., Morris water maze, open field test) to assess cognitive function.[2][10] Subsequently, animals can be euthanized for the collection of brain and other tissues for biochemical and histological analysis (e.g., measurement of oxidative stress markers, inflammatory cytokines, and analysis of neuronal apoptosis).[8][10]

Experimental Workflow: In Vivo this compound Model

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Animal Acclimatization B Prepare this compound Solution A->B C Daily Subcutaneous Injection (this compound or Saline) B->C D Monitor Animal Health C->D E Behavioral Testing (e.g., Morris Water Maze) C->E F Tissue Collection (Brain, etc.) E->F G Biochemical & Histological Analysis F->G

Experimental workflow for the in vivo this compound-induced aging model.

In Vitro Models: this compound-Induced Cellular Senescence

Exposing cultured cells to this compound is an effective method for inducing a senescent phenotype, characterized by reduced cell proliferation, increased senescence-associated β-galactosidase (SA-β-gal) activity, and upregulation of senescence-associated genes.[14][15]

Quantitative Data Summary: In Vitro Studies
Cell TypeThis compound ConcentrationTreatment DurationKey FindingsReference(s)
Glioblastoma Cells (C6, U87MG) 28 mM, 111 mM, 222 mM8 daysReduced cell viability, increased SA-β-gal activity, downregulation of Lamin B1, upregulation of p16, p53, and NF-κB.[14]
Cardiomyocytes (H9c2) 10 g/L (~55.5 mM)Not SpecifiedIncreased SA-β-gal staining, increased expression of p16 and p21, increased ROS production.[16]
Keratinocytes 20 mg/mL (~111 mM)48 hoursInduction of cellular stress and senescence.[17]

SA-β-gal: Senescence-associated β-galactosidase, ROS: Reactive Oxygen Species

Experimental Protocol: this compound-Induced Senescence in Glioblastoma Cells

This protocol details the induction of senescence in glioblastoma cell lines using this compound.

Materials:

  • Glioblastoma cell lines (e.g., C6, U87MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

  • Senescence-associated β-galactosidase staining kit (optional, for verification of senescence)

Procedure:

  • Cell Culture: Culture glioblastoma cells in complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Medium:

    • Prepare a stock solution of this compound in cell culture medium.

    • Dilute the stock solution to the desired final concentrations (e.g., 28 mM, 111 mM, 222 mM) in complete medium.[14]

  • Treatment:

    • Seed the cells at an appropriate density in culture plates or flasks.

    • Allow the cells to adhere overnight.

    • Remove the existing medium and replace it with the this compound-containing medium.

    • A control group should be cultured in complete medium without this compound.

  • Incubation: Incubate the cells for the specified duration (e.g., 8 days).[14] The medium should be changed every 2-3 days with freshly prepared this compound medium.

  • Analysis of Senescence:

    • Morphology: Observe the cells under a microscope for morphological changes associated with senescence, such as an enlarged and flattened appearance.[14]

    • SA-β-gal Staining: Perform SA-β-gal staining according to the manufacturer's protocol to detect senescent cells.

    • Western Blotting: Analyze the expression levels of senescence-associated proteins such as p16, p21, p53, and Lamin B1.[14][16]

    • Cell Viability Assay: Assess cell viability using assays such as MTT or CCK8 to determine the cytotoxic effects of this compound.[14]

Experimental Workflow: In Vitro this compound Model

G A Seed Cells C Treat Cells with this compound A->C B Prepare this compound Medium B->C D Incubate for a Defined Period C->D E Analyze Senescence Markers (Morphology, SA-β-gal, Western Blot) D->E

Experimental workflow for the in vitro this compound-induced senescence model.

Key Signaling Pathways in this compound-Induced Neurodegeneration

This compound administration triggers multiple signaling pathways that contribute to the neurodegenerative process. Understanding these pathways is crucial for identifying potential therapeutic targets.

RAGE/NF-κB/JNK Signaling Pathway

The accumulation of AGEs, a consequence of chronic this compound exposure, activates the Receptor for Advanced Glycation End products (RAGE). This activation initiates a downstream inflammatory cascade involving NF-κB and JNK, leading to neuroinflammation and neuronal apoptosis.[7]

G DGal This compound AGEs Advanced Glycation End Products (AGEs) DGal->AGEs RAGE RAGE AGEs->RAGE NFkB NF-κB RAGE->NFkB JNK JNK RAGE->JNK Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Apoptosis Apoptosis JNK->Apoptosis

This compound-induced RAGE/NF-κB/JNK signaling pathway.
YAP-CDK6 Signaling Pathway

In glioblastoma cells, this compound has been shown to induce senescence by inactivating the YAP-CDK6 signaling pathway.[14][15] Downregulation of YAP and CDK6 is associated with cell cycle arrest and the onset of a senescent phenotype.[14]

G DGal This compound YAP YAP DGal->YAP CDK6 CDK6 YAP->CDK6 Senescence Cellular Senescence CDK6->Senescence

This compound-induced inactivation of the YAP-CDK6 pathway leading to senescence.
p53-p21 Signaling Pathway

The tumor suppressor protein p53 and its downstream target p21 are key regulators of cellular senescence. This compound-induced oxidative stress can lead to the upregulation of p53 and p21, resulting in cell cycle arrest and senescence.[4]

G DGal This compound OxidativeStress Oxidative Stress DGal->OxidativeStress p53 p53 OxidativeStress->p53 p21 p21 p53->p21 Senescence Cellular Senescence p21->Senescence

This compound-induced activation of the p53-p21 senescence pathway.

Conclusion

The this compound-induced aging model is a versatile and highly relevant tool for studying the mechanisms of neurodegeneration and for the development of novel therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers seeking to utilize this model in their studies. Careful consideration of the experimental parameters, such as this compound dosage, administration route, and duration of treatment, is crucial for obtaining reproducible and meaningful results.

References

D-Galactose as a Tool to Investigate Advanced Glycation End-Products (AGEs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Glycation End-Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a hallmark of aging and is implicated in the pathogenesis of various age-related diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. D-galactose, a reducing sugar, is widely utilized as a potent tool to induce the formation of AGEs in both in vivo and in vitro models, thereby creating accelerated aging models. These models are invaluable for studying the mechanisms of AGE-induced pathology and for the preclinical evaluation of potential therapeutic interventions.

These application notes provide an overview of the use of this compound to induce AGE formation and detailed protocols for establishing experimental models and quantifying AGEs and associated biomarkers.

Mechanism of this compound-Induced AGE Formation and Pathophysiology

Chronic administration of this compound leads to its accumulation in the body, where it can undergo several metabolic pathways that contribute to the formation of AGEs and oxidative stress.[1] Excess this compound can be metabolized by galactose oxidase, producing hydrogen peroxide and leading to oxidative stress.[1] Furthermore, as a reducing sugar, this compound can react with the free amino groups of proteins in a non-enzymatic manner to form a Schiff base, which then undergoes a series of reactions to form stable, cross-linked AGEs.[2]

The pathological effects of this compound-induced AGEs are primarily mediated through their interaction with the Receptor for Advanced Glycation End-Products (RAGE).[3][4] The binding of AGEs to RAGE activates multiple intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This activation leads to a cascade of downstream events, including increased production of reactive oxygen species (ROS), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and apoptotic factors, ultimately contributing to cellular damage and the aging phenotype.[3][5]

In Vivo Models: this compound-Induced Aging

Animal models of accelerated aging induced by this compound are widely used to study the systemic effects of AGE accumulation. Mice and rats are the most common animal models.

Data Presentation: In Vivo this compound Administration Parameters
Animal ModelThis compound DoseAdministration RouteDurationKey FindingsReference
Mice (Kunming)100 mg/kg/daySubcutaneous injection10 weeksCognitive impairment, increased brain AGEs and ROS[6]
Mice (C57BL/6J)100 mg/kg/dayIntraperitoneal injection6 weeksImpaired spatial memory[7]
Mice (C57)120 mg/kg/daySubcutaneous injection8 weeksIncreased serum AGEs, decreased motor activity[8]
Rats (Wistar)300 mg/kg/dayIntraperitoneal injection8 weeksNo significant age-related neurobehavioral alterations[9][10]
Rats (Wistar)500 mg/kg/dayOral administration6 weeksIncreased oxidative stress in heart and brain[11]
Rats (Wistar)150 mg/kg/dayIntraperitoneal injection8 weeksErectile dysfunction, increased ROS in cavernous tissue[12]

Experimental Protocols: In Vivo Studies

Protocol 1: Induction of an Accelerated Aging Model in Mice

Objective: To establish a mouse model of accelerated aging with elevated AGE levels using this compound.

Materials:

  • 8-week-old male C57BL/6J mice

  • D-(+)-galactose (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Syringes and needles for injection

Procedure:

  • Acclimatize mice to the animal facility for at least one week before the experiment.

  • Prepare a fresh solution of this compound (e.g., 10 mg/mL) in sterile 0.9% saline daily.

  • Divide the mice into a control group and a this compound-treated group.

  • Administer this compound at a dose of 100 mg/kg body weight to the treated group via daily intraperitoneal or subcutaneous injection.[7][13]

  • Administer an equivalent volume of sterile saline to the control group.

  • Continue the injections for a period of 6 to 8 weeks.[7][8]

  • Monitor the animals' health and body weight regularly.

  • At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., brain, heart, kidney, skin) for subsequent analysis.

Experimental Workflow for In Vivo Studies```dot

G cluster_0 Animal Model Preparation cluster_1 This compound Administration cluster_2 Sample Collection cluster_3 Downstream Analysis acclimatization Acclimatization grouping Grouping (Control & D-gal) acclimatization->grouping prep Prepare D-gal Solution grouping->prep injection Daily Injection (6-8 weeks) prep->injection euthanasia Euthanasia injection->euthanasia collection Blood & Tissue Collection euthanasia->collection elisa AGEs ELISA collection->elisa wb Western Blot (RAGE) collection->wb ihc IHC (AGEs) collection->ihc biochem Biochemical Assays collection->biochem

Caption: Workflow for inducing cellular senescence with this compound in vitro.

Quantification of AGEs and Related Markers

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for AGEs

Objective: To quantify the concentration of AGEs in serum or tissue homogenates.

Materials:

  • Commercially available competitive ELISA kit for AGEs (e.g., for Nε-(carboxymethyl)lysine - CML)

  • Serum samples or tissue homogenates from control and this compound-treated animals

  • Microplate reader

Procedure:

  • Prepare tissue homogenates by homogenizing tissues in lysis buffer and centrifuging to collect the supernatant.

  • Follow the manufacturer's instructions for the specific ELISA kit. A general procedure for competitive ELISA is as follows: a. Add standards and samples to the wells of the microplate pre-coated with an AGE-protein conjugate. b. Add the anti-AGE antibody to each well. c. Incubate the plate to allow for competitive binding of the antibody to the AGEs in the sample and the AGEs coated on the plate. d. Wash the plate to remove unbound antibody. e. Add a secondary antibody conjugated to an enzyme (e.g., HRP). f. Wash the plate again. g. Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of AGEs in the sample. h. Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of AGEs in the samples by comparing their absorbance to the standard curve. [14]

Protocol 4: Western Blot for RAGE

Objective: To determine the protein expression level of RAGE in tissue homogenates.

Materials:

  • Tissue homogenates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against RAGE

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the tissue homogenates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-RAGE antibody overnight at 4°C. [15]6. Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Immunohistochemistry (IHC) for AGEs in Skin Tissue

Objective: To visualize the localization and abundance of AGEs in skin tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded skin tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against a specific AGE (e.g., CML)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water. [2][16]2. Perform antigen retrieval by heating the slides in citrate buffer. [2]3. Block non-specific binding with a blocking solution. [17]4. Incubate the sections with the primary anti-AGE antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with the biotinylated secondary antibody. [18]7. Wash with PBS.

  • Incubate with streptavidin-HRP conjugate.

  • Wash with PBS.

  • Develop the color with DAB substrate. [2]11. Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Examine the slides under a microscope to assess the intensity and localization of the brown staining, which indicates the presence of AGEs.

Signaling Pathways

AGE-RAGE Signaling Pathway

The interaction of AGEs with RAGE on the cell surface triggers a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including the NF-κB, MAPK, and JAK/STAT pathways, which collectively contribute to inflammation, oxidative stress, and apoptosis. [19][20][21]

G cluster_0 Downstream Signaling AGEs AGEs RAGE RAGE AGEs->RAGE Binding NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase MAPK MAPK (p38, JNK, ERK) RAGE->MAPK JAK_STAT JAK/STAT RAGE->JAK_STAT NFkB NF-κB Activation RAGE->NFkB ROS Increased ROS NADPH_Oxidase->ROS AP1 AP1 MAPK->AP1 AP-1 Gene_Expression Gene_Expression JAK_STAT->Gene_Expression Gene Expression Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Apoptosis Apoptosis NFkB->Apoptosis Apoptosis

Caption: AGE-RAGE signaling cascade leading to cellular dysfunction.

NF-κB Signaling Pathway Downstream of RAGE

The activation of NF-κB is a critical event following AGE-RAGE interaction. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. RAGE activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival. [3][4]

G cluster_0 Cytoplasm cluster_1 Nucleus AGE_RAGE AGE-RAGE Interaction IKK IKK Activation AGE_RAGE->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_Release NF-κB Release IkB_D->NFkB_Release NFkB_Translocation NF-κB Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Gene Transcription NFkB_Translocation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Cell_Survival Cell Survival Gene_Transcription->Cell_Survival

References

Application Notes and Protocols for Quantifying D-Galactose Levels in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Galactose is a C-4 epimer of glucose and a monosaccharide that plays a crucial role in various biological processes. It is a key component of glycolipids and glycoproteins and serves as an energy source after being converted to glucose in the liver.[1] Abnormalities in this compound metabolism are linked to several genetic disorders, most notably galactosemia, which can lead to severe complications if not diagnosed and managed early.[2][3] Furthermore, chronic exposure to high levels of this compound has been shown to induce changes that mimic accelerated aging in animal models, making it a valuable tool in aging research.[4][5][6][7] Therefore, the accurate quantification of this compound in tissue samples is essential for both clinical diagnostics and biomedical research.

This document provides detailed application notes and protocols for three widely used methods for the quantification of this compound in tissue samples: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it briefly discusses emerging biosensor-based technologies.

I. Methods for this compound Quantification

A variety of methods are available for the quantification of this compound, each with its own set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Enzymatic Assays

Enzymatic assays are a common and straightforward method for quantifying this compound. These assays are based on the specific enzymatic conversion of this compound, which is coupled to a reaction that produces a detectable signal (colorimetric or fluorometric).[8] The most common enzyme used is galactose oxidase or β-galactose dehydrogenase.[9][10]

Principle: The fundamental principle involves a two-step enzymatic reaction. First, if lactose is present, it is hydrolyzed by β-galactosidase to D-glucose and this compound. Subsequently, β-galactose dehydrogenase oxidizes β-D-galactose to D-galactonic acid, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[10] The amount of NADH produced is directly proportional to the amount of this compound in the sample and can be measured by the increase in absorbance at 340 nm.[10][11]

Workflow for Enzymatic Assay:

A Tissue Homogenization B Deproteinization (e.g., perchloric acid) A->B C Centrifugation B->C D Collect Supernatant C->D E Neutralization D->E F Enzymatic Reaction: β-Galactosidase (optional) β-Galactose Dehydrogenase NAD+ E->F G Incubation F->G H Measure NADH Absorbance (340 nm) G->H I Data Analysis: Standard Curve H->I

Caption: Workflow for Enzymatic this compound Quantification.

Experimental Protocol:

Materials:

  • Tissue sample

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Perchloric acid (PCA), 1 M

  • Potassium carbonate (K2CO3), 2 M

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.6

  • β-Galactosidase solution (if measuring lactose-derived galactose)

  • β-Galactose Dehydrogenase (≥ 5 units/mL)

  • NAD+ solution (10 mg/mL)

  • This compound standard solutions (0-1000 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in ice-cold PBS.

    • Add an equal volume of 1 M PCA to the homogenate to deproteinize the sample.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding 2 M K2CO3. The endpoint can be checked with pH paper.

    • Centrifuge to remove the potassium perchlorate precipitate and collect the supernatant.

  • Enzymatic Reaction:

    • Prepare this compound standards of known concentrations.

    • In a 96-well plate, add 20 µL of the prepared sample supernatant or standard to each well.[8]

    • Add 180 µL of the reaction mixture containing Reaction Buffer, NAD+, and β-Galactose Dehydrogenase to each well. (If measuring total galactose from lactose, pre-incubate with β-galactosidase).

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 340 nm using a microplate reader.

    • Subtract the absorbance of a blank (containing all reagents except the sample/standard) from all readings.

    • Plot a standard curve of absorbance versus this compound concentration.

    • Determine the this compound concentration in the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying monosaccharides, including this compound.[1] It offers high resolution and sensitivity and can be coupled with various detectors, such as Refractive Index (RI) detectors or Mass Spectrometers (MS).[12][13]

Principle: The method involves the separation of this compound from other components in the sample matrix on a specialized chromatography column.[1] For carbohydrate analysis, columns such as amino-propyl bonded silica or cation-exchange columns in the calcium form are often used.[12] The retention time of this compound is compared to that of a known standard for identification, and the peak area is used for quantification.

Workflow for HPLC Analysis:

A Tissue Homogenization B Deproteinization & Filtration A->B C Sample Injection B->C D HPLC System: Pump, Column, Detector C->D E Separation on Column (e.g., Primesep S2) D->E F Detection (e.g., RI, ELSD, MS) E->F G Data Acquisition & Analysis (Chromatogram) F->G

Caption: HPLC Workflow for this compound Quantification.

Experimental Protocol:

Materials:

  • Tissue sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • This compound standard solutions

  • HPLC system with a suitable column (e.g., Primesep S2 mixed-mode stationary phase column) and detector (e.g., ELSD, CAD, or MS).[1]

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in a suitable buffer.

    • Deproteinize the sample using an appropriate method (e.g., acetonitrile precipitation or ultrafiltration).

    • Centrifuge and filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the chosen column and mobile phase. A common mobile phase is a mixture of acetonitrile and water, sometimes with a small amount of acid like formic acid.[1]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample and this compound standards.

    • Run the analysis using an isocratic or gradient elution method.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Integrate the peak area of the this compound peak.

    • Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

    • Calculate the this compound concentration in the sample based on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to make them amenable to GC analysis.[14]

Principle: The hydroxyl groups of this compound are chemically modified (derivatized) to increase its volatility. Common derivatization methods include trimethylsilylation or acetylation.[14][15] The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for definitive identification and quantification.

Workflow for GC-MS Analysis:

A Tissue Homogenization & Extraction B Derivatization (e.g., Trimethylsilylation) A->B C Sample Injection B->C D GC Separation C->D E MS Detection & Ionization D->E F Data Acquisition & Analysis (Mass Spectrum) E->F

Caption: GC-MS Workflow for this compound Quantification.

Experimental Protocol:

Materials:

  • Tissue sample

  • Extraction solvent (e.g., methanol/water mixture)

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Internal standard (e.g., a stable isotope-labeled galactose)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation and Derivatization:

    • Homogenize the tissue and extract the monosaccharides using a suitable solvent.

    • Dry the extract completely under a stream of nitrogen.

    • Add the derivatization reagent to the dried extract and heat to ensure complete reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program to separate the derivatized sugars.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area to that of an internal standard and a calibration curve prepared with derivatized this compound standards.

II. Data Presentation: Comparison of Methods

FeatureEnzymatic AssayHPLCGC-MS
Principle Enzyme-coupled colorimetric/fluorometric reactionChromatographic separationChromatographic separation after derivatization
Sensitivity Moderate (µM range)[8]High (µg/mL to ng/mL)[12]Very High (pg to fg range)[15]
Specificity High (enzyme-dependent)Good to HighVery High
Throughput High (96-well plate format)ModerateLow to Moderate
Sample Prep Simple (deproteinization)Moderate (deproteinization, filtration)Complex (extraction, derivatization)
Instrumentation Microplate readerHPLC system with detectorGC-MS system
Cost LowModerateHigh
Advantages Simple, rapid, high-throughputGood resolution, can measure multiple sugarsHigh sensitivity and specificity
Disadvantages Interference from other substances possibleRequires specialized equipmentComplex sample prep, lower throughput

III. Emerging Technologies: Biosensors

Biosensors represent a promising new frontier for this compound quantification.[2] These devices typically utilize a biological recognition element, such as an enzyme or a binding protein, coupled to a transducer that converts the binding event into a measurable signal (e.g., electrical or optical).[16][17] For example, biosensors based on this compound/D-glucose-binding protein from E. coli have been developed for fluorescence-based glucose and galactose monitoring.[18] While still largely in the research and development phase for routine tissue analysis, biosensors offer the potential for rapid, real-time, and highly sensitive detection of this compound.[19]

Conclusion

The choice of method for quantifying this compound in tissue samples depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Enzymatic assays are well-suited for high-throughput screening and routine analysis where moderate sensitivity is sufficient. HPLC provides a robust and reliable method with good sensitivity and the ability to analyze multiple sugars simultaneously. GC-MS offers the highest sensitivity and specificity, making it the gold standard for applications requiring precise and accurate quantification of low levels of this compound. The continued development of biosensor technologies may soon provide even more rapid and sensitive options for this compound analysis in various biological matrices.

References

Application Notes and Protocols for Employing D-Galactose in Studies of Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose, a reducing sugar, serves as a valuable and widely utilized agent for inducing models of accelerated aging and diabetic complications in preclinical research. Chronic administration of this compound mimics key pathological features of diabetes, primarily through the induction of oxidative stress and the formation of advanced glycation end products (AGEs).[1][2][3][4] This document provides detailed application notes and experimental protocols for leveraging this compound to model diabetic nephropathy, retinopathy, and neuropathy, offering a reliable platform for investigating disease pathogenesis and evaluating novel therapeutic interventions.

Mechanism of this compound-Induced Complications

The primary mechanisms by which this compound induces diabetic-like complications involve two interconnected pathways:

  • Oxidative Stress: Excess this compound is metabolized to galactitol, a reaction that consumes NADPH and reduces the capacity of glutathione reductase, a key antioxidant enzyme. This leads to an accumulation of reactive oxygen species (ROS), causing cellular damage.[3]

  • Advanced Glycation End Product (AGE) Formation: this compound, being a reducing sugar, readily reacts with the amino groups of proteins, lipids, and nucleic acids in a non-enzymatic process known as glycation.[3] This leads to the formation of irreversible AGEs, which can alter protein structure and function, and activate pro-inflammatory signaling pathways through their receptor (RAGE).

I. This compound-Induced Diabetic Nephropathy

Application Notes

This compound administration in rodents leads to renal damage that mirrors human diabetic nephropathy, including glomerular sclerosis, tubulointerstitial fibrosis, and albuminuria.[5] This model is suitable for studying the mechanisms of renal injury in diabetes and for screening potential therapeutic agents.

Quantitative Data
Animal ModelThis compound Dosage & AdministrationDurationKey Renal Biomarkers and Histopathological FindingsReference
Male Wistar Rats150 mg/kg/day, subcutaneous injection10 weeksIncreased kidney index, elevated plasma and urine Na+ and Cr levels, increased Blood Urea Nitrogen (BUN). Histopathological changes include fibrosis and basal membrane thickness.[1]
C57BL/6J Mice200 mg/kg/day, subcutaneous injection8 weeksSignificantly higher levels of BUN and serum creatinine (Scr).[6]
Male Wistar RatsThis compound saline solution (150 mg/kg/day) was administered sc for ten weeks10 weeksIncreased kidney index and decreased plasma and urine Na+ and Cr levels, as well as BUN.[1]
Experimental Protocol

Objective: To induce a model of diabetic nephropathy in mice using this compound.

Materials:

  • 8-week-old male C57BL/6J mice

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline

  • Animal handling and injection equipment

  • Metabolic cages for urine collection

  • Kits for measuring Blood Urea Nitrogen (BUN) and serum creatinine (Scr)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into a control group and a this compound-treated group.

  • This compound Preparation: Prepare a solution of this compound in sterile saline at a concentration that allows for the administration of 200 mg/kg body weight in a reasonable volume (e.g., 100 µL).

  • Administration: Administer this compound (200 mg/kg) or an equivalent volume of saline (for the control group) via subcutaneous injection once daily for 8 consecutive weeks.

  • Monitoring: Monitor the body weight and general health of the animals weekly.

  • Sample Collection: At the end of the 8-week period, place the mice in metabolic cages for 24-hour urine collection to measure albuminuria. Collect blood samples via cardiac puncture under anesthesia for serum analysis. Euthanize the animals and harvest the kidneys for histopathological examination.

  • Biochemical Analysis: Measure serum levels of BUN and creatinine using commercially available kits.

  • Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining to assess renal morphology, glomerular changes, and fibrosis.

II. This compound-Induced Diabetic Retinopathy

Application Notes

The galactose-fed rodent model is a well-established tool for studying the early stages of diabetic retinopathy.[7][8] It effectively reproduces key features such as pericyte loss, acellular capillary formation, and thickening of the retinal capillary basement membrane.[7][8] This model is particularly useful for investigating the pathogenesis of microvascular changes in the retina.

Quantitative Data
Animal ModelThis compound Dosage & AdministrationDurationKey Retinal LesionsReference
Nondiabetic RatsDiet enriched with 30% or 50% galactoseUp to 2 yearsIncreased pericyte ghosts, acellular capillaries, capillary basement membrane thickening, dilated hypercellular capillaries.[8]
Mice30% galactose diet21 monthsPericyte ghosts, microaneurysms, and retinal thickening.[9]
Weanling Male Sprague-Dawley Rats50% this compound diet6, 18, and 24 monthsIncreased mean capillary basement membrane thickness, capillary density, and dilated channels.[10]
Experimental Protocol

Objective: To induce a model of diabetic retinopathy in rats through a galactose-enriched diet.

Materials:

  • Weanling male Sprague-Dawley rats

  • Standard laboratory chow

  • This compound powder

  • Diet mixing equipment

  • Ophthalmic examination tools (e.g., fundus camera)

  • Trypsin digestion reagents

  • Electron microscope

Procedure:

  • Diet Preparation: Prepare a diet containing 50% this compound by mixing this compound powder with standard powdered chow. Prepare a control diet with 50% starch instead of galactose.

  • Animal Grouping and Feeding: Randomly assign weanling rats to a control group (starch diet) and a galactosemic group (galactose diet). Provide the respective diets and water ad libitum for up to 24 months.

  • In-life Monitoring: Monitor body weight and food consumption regularly. Perform periodic ophthalmic examinations to assess for cataract formation and other ocular changes.

  • Tissue Harvesting: At predetermined time points (e.g., 6, 18, and 24 months), euthanize a subset of animals from each group.

  • Retinal Vascular Analysis:

    • Enucleate the eyes. For one eye, isolate the retina and perform trypsin digestion to prepare retinal vascular flat mounts. Quantify pericyte ghosts and acellular capillaries by light microscopy.

    • For the other eye, fix the posterior segment for transmission electron microscopy to measure capillary basement membrane thickness.

  • Data Analysis: Compare the quantitative measures of retinal vascular lesions between the galactose-fed and control groups.

III. This compound-Induced Diabetic Neuropathy and Cognitive Impairment

Application Notes

This compound administration is an effective method for modeling diabetic neuropathy and associated cognitive decline.[11][12] This model exhibits features such as memory and learning deficits, increased oxidative stress in the brain, and neurochemical alterations.[12][13][14] It is a valuable tool for investigating the mechanisms of neurodegeneration in diabetes and for testing neuroprotective compounds.

Quantitative Data
Animal ModelThis compound Dosage & AdministrationDurationKey Neurological and Cognitive OutcomesReference
Male Albino Wistar Rats60 mg/kg D-gal (intraperitoneal) + 200 mg/kg AlCl3 (oral)10 weeksObvious memory and learning deficits (Morris water maze), marked neuronal loss in the hippocampus, increased acetylcholinesterase (AChE) activity.[11]
Male Adult Wistar Rats100 mg/kg D-gal, oral4-8 weeksCognitive impairments in open-field and radial maze tests. Increased levels of thiobarbituric acid reactive species (TBARS) and carbonyl group content in the prefrontal cortex and hippocampus.[12][14]
C57BL/6J Mice200 mg/kg/day D-gal, subcutaneous60 daysProgressive deterioration of learning and memory capacity.[15]
Experimental Protocol

Objective: To induce a model of cognitive impairment in rats using oral this compound administration.

Materials:

  • Male adult Wistar rats (4 months old)

  • This compound

  • Oral gavage needles

  • Behavioral testing apparatus (e.g., open-field arena, radial arm maze)

  • Reagents for measuring oxidative stress markers (TBARS, carbonyl content)

  • Equipment for tissue homogenization and spectrophotometry

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats for one week and then divide them into control and this compound-treated groups.

  • This compound Administration: Administer this compound (100 mg/kg) dissolved in water via oral gavage once daily for 8 weeks. The control group receives an equivalent volume of water.

  • Behavioral Testing:

    • Open-Field Test: At weeks 4, 6, and 8, assess locomotor activity and anxiety-like behavior in an open-field arena.

    • Radial Arm Maze: At week 6, evaluate spatial learning and memory using a radial arm maze.

  • Tissue Collection: At the end of the 8-week period, euthanize the animals and dissect the prefrontal cortex and hippocampus.

  • Biochemical Analysis: Homogenize the brain tissues and measure the levels of TBARS and protein carbonyl content as markers of oxidative stress.

  • Data Analysis: Compare the behavioral performance and oxidative stress markers between the this compound-treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflow

D_Galactose_Oxidative_Stress_Pathway D_Galactose Excess this compound AldoseReductase Aldose Reductase D_Galactose->AldoseReductase ROS Increased ROS (Oxidative Stress) D_Galactose->ROS Galactose Oxidase Galactitol Galactitol (Osmotic Stress) Diabetic_Complications Diabetic Complications Galactitol->Diabetic_Complications AldoseReductase->Galactitol NADPH_depletion NADPH Depletion AldoseReductase->NADPH_depletion GSH_Reductase GSH Reductase Inhibition NADPH_depletion->GSH_Reductase GSH_Reductase->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Cellular_Damage Cellular_Damage->Diabetic_Complications

Caption: this compound induced oxidative stress pathway.

AGE_Formation_Pathway D_Galactose This compound (Reducing Sugar) Schiff_Base Schiff Base (Early Glycation) D_Galactose->Schiff_Base Proteins_Lipids Proteins, Lipids, Nucleic Acids Proteins_Lipids->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product AGEs Advanced Glycation End Products (AGEs) Amadori_Product->AGEs Irreversible Reactions RAGE Receptor for AGEs (RAGE) AGEs->RAGE Diabetic_Complications Diabetic Complications AGEs->Diabetic_Complications Protein Cross-linking Signaling_Cascade Pro-inflammatory Signaling (NF-κB, MAPKs) RAGE->Signaling_Cascade Cellular_Dysfunction Cellular Dysfunction & Damage Signaling_Cascade->Cellular_Dysfunction Cellular_Dysfunction->Diabetic_Complications

Caption: AGE formation and signaling pathway.

Experimental_Workflow Animal_Selection Animal Model Selection (e.g., Rats, Mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Grouping Randomized Grouping (Control vs. This compound) Acclimatization->Grouping D_Gal_Admin This compound Administration (Route: SC, IP, Oral, Diet) (Duration: Weeks to Months) Grouping->D_Gal_Admin Monitoring In-life Monitoring (Body Weight, Health, Behavioral Tests) D_Gal_Admin->Monitoring Sample_Collection Sample Collection (Blood, Urine, Tissues) Monitoring->Sample_Collection Analysis Analysis (Biochemical, Histopathological, Molecular) Sample_Collection->Analysis Data_Interpretation Data Interpretation & Conclusion Analysis->Data_Interpretation

Caption: General experimental workflow.

References

Modulating Recombinant Protein Glycosylation with D-Galactose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification of recombinant proteins, profoundly influencing their stability, efficacy, and safety. The precise control of glycan structures, particularly galactosylation, is a key objective in biopharmaceutical development to ensure product consistency and desired therapeutic function. Supplementing cell culture media with D-Galactose is a widely adopted and effective strategy to modulate the glycosylation profile of recombinant proteins, primarily by increasing the intracellular pool of UDP-Galactose, a crucial substrate for galactosyltransferases.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modulate the glycosylation of recombinant proteins, with a focus on mammalian cell culture systems like Chinese Hamster Ovary (CHO) cells.

Scientific Background

N-linked glycosylation is a complex process occurring in the endoplasmic reticulum and Golgi apparatus. The addition of galactose residues to the terminal N-acetylglucosamine (GlcNAc) of glycan chains is catalyzed by β-1,4-galactosyltransferase (GalT). The availability of the nucleotide sugar donor, UDP-Galactose (UDP-Gal), is a rate-limiting factor for this reaction.[1]

By supplementing the cell culture medium with this compound, the intracellular UDP-Gal pool can be increased, thereby driving the galactosylation reaction towards the desired higher galactosylated glycoforms (G1 and G2).[1][2] This can subsequently enhance sialylation, as galactosylated structures are the primary substrates for sialyltransferases.[3] However, the response to this compound supplementation can be cell line-specific and is influenced by other factors such as the metabolic state of the cells and the presence of other media components like uridine and manganese.[1][4]

Signaling Pathway for this compound in Glycosylation

cluster_golgi Golgi Apparatus D_Galactose This compound (extracellular) Gal_transport Galactose Transporter D_Galactose->Gal_transport Uptake D_Galactose_intra This compound (intracellular) Gal_transport->D_Galactose_intra GalK Galactokinase (GALK) D_Galactose_intra->GalK Phosphorylation Gal_1P Galactose-1-Phosphate GalK->Gal_1P GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal_1P->GALT UDP_Gal UDP-Galactose GALT->UDP_Gal GalT β-1,4-Galactosyltransferase (GalT) UDP_Gal->GalT Gal_Glycoprotein Galactosylated Glycoprotein (G1/G2) GalT->Gal_Glycoprotein Galactosylation Glycoprotein Agalactosylated Glycoprotein (G0) Glycoprotein->GalT Golgi Golgi Apparatus Uridine Uridine (supplement) UTP UTP Uridine->UTP UTP->GALT UDP_Glc UDP-Glucose GALE UDP-Galactose 4'-epimerase (GALE) UDP_Glc->GALE GALE->UDP_Gal start Start cell_culture Initiate CHO Cell Culture start->cell_culture monitoring1 Monitor Cell Growth and Metabolism cell_culture->monitoring1 feeding Initiate Fed-Batch Feeding monitoring1->feeding supplementation Supplement with This compound feeding->supplementation monitoring2 Continue Monitoring supplementation->monitoring2 harvest Harvest Culture monitoring2->harvest purification Purify Recombinant Protein harvest->purification analysis Analyze Glycosylation Profile purification->analysis end End analysis->end protein Purified Recombinant Protein release N-Glycan Release (PNGase F) protein->release labeling Fluorescent Labeling (e.g., 2-AB) release->labeling cleanup Labeled Glycan Cleanup labeling->cleanup hilic HILIC-UPLC/HPLC Separation cleanup->hilic detection Fluorescence Detection hilic->detection ms Mass Spectrometry (Optional) hilic->ms quantification Data Analysis and Quantification detection->quantification

References

Troubleshooting & Optimization

optimizing D-Galactose dosage for consistent aging phenotypes in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Galactose (D-Gal) to induce consistent aging phenotypes in rats.

Frequently Asked Questions (FAQs)

Q1: What is the most common this compound dosage and administration route to induce aging phenotypes in rats?

The most frequently reported dosage for inducing aging phenotypes in rats ranges from 50 mg/kg to 500 mg/kg of body weight, administered daily for 6 to 8 weeks. The most common administration routes are subcutaneous (s.c.) and intraperitoneal (i.p.) injections. Oral administration has also been used, though it may produce milder effects.[1][2][3]

Q2: What are the expected aging phenotypes after this compound administration?

This compound administration can induce a variety of age-related changes across multiple organ systems. These include:

  • Neurological: Cognitive decline, including learning and memory deficits, neuronal degeneration, and increased neuro-inflammation.[4][5]

  • Cardiovascular: Increased risk of cardiovascular disease, myocardial damage, and cardiac fibrosis.[4]

  • Hepatic: Liver damage due to its primary role in metabolizing this compound.[4]

  • Renal: Glomerular and tubular damage.[4]

  • Musculoskeletal: Muscle damage, indicated by increased serum levels of lactate dehydrogenase (LDH) and creatine kinase (CK).[6]

  • Cellular: Increased oxidative stress, accumulation of advanced glycation end products (AGEs), cellular senescence (positive for SA-β-gal staining), and apoptosis.[4][7]

Q3: How does this compound induce an aging phenotype?

Excess this compound is metabolized into aldose and hydroperoxide, which generates reactive oxygen species (ROS). This leads to a state of oxidative stress, where there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects with antioxidants.[3][8] This oxidative stress, in turn, contributes to cellular damage, inflammation, and the formation of advanced glycation end products (AGEs), all of which are hallmarks of aging.[3][4][7]

Troubleshooting Guide

Problem 1: Inconsistent or lack of aging phenotypes after this compound treatment.

  • Possible Cause 1: Incorrect Dosage or Administration Route. The dose-response to this compound can be variable. Some studies have reported that high doses of this compound (e.g., 300 mg/kg, i.p.) failed to induce expected age-related neurobehavioral changes in young Wistar rats.[9][10]

    • Solution: Refer to the dosage tables below and consider performing a pilot study to determine the optimal dose for your specific rat strain and experimental goals. The route of administration is also critical; subcutaneous and intraperitoneal injections are generally more effective than oral administration.[2][11]

  • Possible Cause 2: Strain and Age of Rats. The response to this compound can vary between different rat strains and ages.[9]

    • Solution: Ensure you are using a rat strain and age group that has been previously validated for this model. If using a different strain, a dose-optimization study is highly recommended.

  • Possible Cause 3: Duration of Treatment. The development of consistent aging phenotypes typically requires chronic administration of this compound.

    • Solution: Most successful protocols involve daily administration for at least 6 to 8 weeks.[1] Shorter durations may not be sufficient to induce significant aging phenotypes.

Problem 2: High mortality rate in the experimental group.

  • Possible Cause: this compound Toxicity. While generally well-tolerated at appropriate doses, very high concentrations of this compound can be toxic.

    • Solution: Re-evaluate your dosage. If you are using a high dose, consider reducing it to a mid-range level (e.g., 100-250 mg/kg) and extending the duration of the treatment to achieve the desired aging phenotype with lower toxicity.

Problem 3: Behavioral tests are not showing expected cognitive decline.

  • Possible Cause 1: Timing of Behavioral Assessment. The manifestation of cognitive decline may take several weeks to become apparent.

    • Solution: Ensure that behavioral testing is conducted in the later stages of the this compound administration period (e.g., from week 6 onwards).

  • Possible Cause 2: Insufficient Oxidative Stress. The degree of cognitive impairment is often linked to the level of oxidative stress in the brain.[6]

    • Solution: In a subset of animals, measure biomarkers of oxidative stress in brain tissue (e.g., MDA levels, SOD activity) to confirm that the this compound administration is having the intended biochemical effect. If oxidative stress markers are low, consider increasing the this compound dosage or duration.

Data Presentation: this compound Dosage and Phenotypes

Table 1: Summary of this compound Dosages, Administration Routes, and Durations in Rats

Dosage Range (mg/kg/day)Administration RouteDuration (weeks)Rat StrainReference
60Intraperitoneal (i.p.)6Sprague-Dawley[12]
60Intraperitoneal (i.p.)10Wistar[5]
100Oral1, 2, 4, 6, or 8Wistar[13]
150Subcutaneous (s.c.)28Wistar[14]
150Not Specified8Wistar[15]
200Subcutaneous (s.c.)6Not Specified[7]
200Oral8Wistar[16]
200 & 500Oral6Wistar[2]
250Not Specified8Wistar[17]
300Intraperitoneal (i.p.)8Wistar[9]
500Not Specified6Not Specified[6]

Table 2: Key Aging Phenotypes and Associated Biomarkers

Phenotype CategorySpecific PhenotypeKey BiomarkersReference
Oxidative Stress Increased oxidative damageIncreased Malondialdehyde (MDA), Protein Carbonyls (PCO), 8-hydroxy-2'-deoxyguanosine (8-OHdG); Decreased Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px)[4][12][18]
Cellular Senescence Accumulation of senescent cellsPositive Senescence-Associated β-galactosidase (SA-β-gal) staining; Increased p16, p21, p53 expression[4][7]
Inflammation Chronic low-grade inflammationIncreased Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β); Activation of NF-κB[4][19]
Cognitive Decline Impaired learning and memoryPoor performance in Morris Water Maze and other behavioral tests; Decreased Brain-Derived Neurotrophic Factor (BDNF)[4][5][20]
Organ Damage Damage to heart, liver, kidneys, brainHistopathological changes; Increased serum markers of organ damage (e.g., AST, ALT, CK, LDH)[2][4][6]

Experimental Protocols

Protocol 1: Establishment of this compound-Induced Aging Model

  • Animal Selection: Use young adult male Wistar or Sprague-Dawley rats (e.g., 7-9 weeks old).

  • Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the start of the experiment.

  • Grouping: Randomly divide the animals into a control group and one or more this compound treated groups.

  • This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.

  • Administration: Administer this compound daily via subcutaneous or intraperitoneal injection at the chosen dosage (e.g., 150 mg/kg) for the specified duration (e.g., 8 weeks). The control group should receive an equivalent volume of saline.

  • Monitoring: Monitor the animals daily for any signs of distress or adverse effects. Record body weight weekly.

  • Phenotypic Assessment: At the end of the treatment period, perform behavioral tests to assess cognitive function. Subsequently, euthanize the animals and collect blood and tissues for biochemical and histopathological analysis.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: this compound Administration cluster_analysis Phase 3: Phenotypic Analysis animal_selection Animal Selection (e.g., Young Adult Rats) acclimatization Acclimatization (1 week) animal_selection->acclimatization grouping Random Grouping (Control & D-Gal Groups) acclimatization->grouping dgal_prep This compound Preparation (in 0.9% Saline) grouping->dgal_prep administration Daily Administration (s.c. or i.p., 6-8 weeks) dgal_prep->administration monitoring Daily Monitoring & Weekly Body Weight Measurement administration->monitoring behavioral Behavioral Testing (e.g., Morris Water Maze) monitoring->behavioral After treatment period euthanasia Euthanasia & Sample Collection (Blood, Tissues) behavioral->euthanasia analysis Biochemical & Histopathological Analysis euthanasia->analysis

Caption: Experimental workflow for establishing a this compound-induced aging model in rats.

age_rage_pathway D_Gal Excess this compound AGEs Advanced Glycation End Products (AGEs) D_Gal->AGEs non-enzymatic glycation RAGE Receptor for AGEs (RAGE) AGEs->RAGE binds to NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces NF_kB NF-κB Activation ROS->NF_kB activates Cellular_Damage Cellular Damage & Aging Phenotypes ROS->Cellular_Damage Inflammation Inflammation (e.g., TNF-α) NF_kB->Inflammation promotes transcription of Inflammation->Cellular_Damage

Caption: this compound-induced AGE-RAGE signaling pathway leading to oxidative stress and inflammation.

References

challenges in the D-Galactose-induced aging model and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the D-galactose-induced aging model. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this widely used experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced aging?

A1: The this compound (D-gal) induced aging model mimics natural aging primarily through the induction of oxidative stress and chronic inflammation.[1] In the body, excess this compound is metabolized by galactose oxidase, which produces reactive oxygen species (ROS), including hydrogen peroxide.[2][3] This overproduction of ROS overwhelms the endogenous antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.[1][4]

Furthermore, this compound can react non-enzymatically with amino groups in proteins to form advanced glycation end products (AGEs).[1][2][5] The accumulation of AGEs and their interaction with the receptor for advanced glycation end products (RAGE) triggers inflammatory pathways, such as the NF-κB signaling cascade, leading to the release of pro-inflammatory cytokines like IL-6 and TNF-α.[5][6] This cascade of events contributes to cellular senescence, mitochondrial dysfunction, and the development of age-related pathologies observed in various organs.[5][7][8]

Q2: What are the key hallmarks of aging that the this compound model successfully recapitulates?

A2: The D-gal model effectively mimics several key features of natural aging, including:

  • Cognitive Decline: Impairments in learning and memory are consistently reported, often assessed using behavioral tests like the Morris water maze and Y-maze.[9][10][11]

  • Oxidative Stress: The model is characterized by an imbalance between pro-oxidants and antioxidants, with increased levels of malondialdehyde (MDA) and decreased activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4][12][13]

  • Inflammation: Elevated levels of pro-inflammatory markers such as TNF-α and IL-6 are commonly observed in the brain and other tissues.[6][14][15]

  • Cellular Senescence: Increased expression of senescence markers like senescence-associated β-galactosidase (SA-β-gal), p16, and p21 has been documented in various tissues.[5][12][16]

  • Mitochondrial Dysfunction: this compound treatment can lead to decreased mitochondrial membrane potential, reduced ATP production, and damage to mitochondrial DNA.[7][8][17]

  • Histopathological Changes: Age-related tissue damage, such as neuronal loss in the brain, fibrosis in the liver and heart, and tubular damage in the kidneys, has been observed.[5][12][16][18]

Q3: How does the this compound model compare to natural aging?

A3: Studies comparing the this compound-induced model with naturally aged animals have shown significant similarities. For instance, in beagle dogs, both models exhibited comparable increases in serum MDA, decreases in SOD and GSH-Px, and parallel histopathological features in organs like the liver, kidneys, and brain.[12] Both groups also showed similar changes in the expression of aging-associated factors in the hippocampus, including reduced proliferating cell nuclear antigen (PCNA) and increased p16 and p21 levels.[12] While it is an accelerated model and may not capture every nuance of the long-term natural aging process, it provides a reliable and time-efficient platform for studying age-related mechanisms and testing interventions.[1][12]

Troubleshooting Guide

Q4: My this compound-treated animals are not showing significant cognitive decline. What could be the issue?

A4: This is a common challenge that can stem from several factors in your experimental design.

  • Solution 1: Re-evaluate Dosage and Duration. The effect of this compound is dose- and duration-dependent.[9] While high doses might seem optimal, some studies report that moderate doses (e.g., 100-150 mg/kg) over a longer period (8 weeks or more) are more effective at inducing stable cognitive deficits.[2][9][19] Conversely, some studies have found that very high doses (e.g., 300 mg/kg) failed to induce the expected neurobehavioral changes in young rats.[20]

  • Solution 2: Check the Administration Route. The route of administration significantly impacts outcomes. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are most common and generally produce more robust and consistent results compared to the oral route.[21][22] Oral administration can lead to variable bioavailability and may require longer treatment periods to manifest deficits.[21][23][24]

  • Solution 3: Consider the Animal Strain and Age. Different rodent strains exhibit varying sensitivities to this compound.[13] For example, a meta-analysis revealed that Swiss albino and Balb/c mice showed different magnitudes of change in oxidative stress markers.[13] The age of the animals at the start of the experiment is also critical; using juvenile or young adult animals is standard practice.

  • Solution 4: Refine Behavioral Testing Protocols. Ensure that behavioral tests are conducted under standardized conditions (e.g., lighting, noise levels) and that animals are properly habituated. Forgetting to account for potential motor impairments induced by this compound can confound the results of cognitive tests like the Morris water maze.[9][10] It is advisable to include a locomotor activity test to rule out motor deficits as a confounding factor.[9]

Q5: I am observing high variability in my oxidative stress and inflammatory markers between animals in the same group. How can I reduce this?

A5: High inter-animal variability can obscure true experimental effects.

  • Solution 1: Standardize this compound Preparation and Administration. Prepare the this compound solution fresh daily and ensure the dose is accurately calculated based on the most recent body weight of each animal. The timing of injections should be consistent each day.

  • Solution 2: Control for Environmental and Biological Factors. House animals under controlled conditions with a consistent light-dark cycle, temperature, and humidity. Ensure all animals have ad libitum access to the same batch of food and water. Stress can significantly impact inflammatory and oxidative states, so handle animals consistently and gently.

  • Solution 3: Increase Sample Size. If variability remains high despite standardization, a larger number of animals per group may be necessary to achieve sufficient statistical power. A meta-analysis of the D-gal model highlighted that studies with a small number of animals can produce imprecise results.[13]

  • Solution 4: Standardize Tissue Collection and Processing. The timing of sacrifice and the method of tissue collection and storage are critical. Snap-freeze tissue samples immediately in liquid nitrogen and store them at -80°C until analysis to prevent degradation of target molecules. Use consistent and validated assay kits and protocols for all samples.

Data & Protocols

Table 1: Recommended this compound Dosage and Administration Routes

This table summarizes common protocols used in the literature. The optimal choice depends on the specific research question, animal species, and desired endpoints.

Animal Model Administration Route Dosage Range (mg/kg/day) Typical Duration (weeks) Key References
Mouse Subcutaneous (s.c.)50 - 2006 - 10[9][12]
Intraperitoneal (i.p.)100 - 3006 - 8[19][25][26]
Oral (p.o.)100 - 2006 - 8[24]
Rat Intraperitoneal (i.p.)150 - 3007 - 8[19][27]
Subcutaneous (s.c.)50 - 1206 - 8[16]
Oral (p.o.)100 - 2006 - 8[22][24]
Beagle Dog Subcutaneous (s.c.)5012[12]
Table 2: Key Biomarkers for Model Validation

This table outlines common biomarkers used to confirm the establishment of the aging phenotype.

Category Biomarker Expected Change Typical Assay Method Key References
Oxidative Stress Malondialdehyde (MDA)▲ IncreaseTBARS Assay[12][13][14]
Superoxide Dismutase (SOD)▼ DecreaseColorimetric/Enzymatic Assay[4][12][13]
Glutathione Peroxidase (GSH-Px)▼ DecreaseColorimetric/Enzymatic Assay[12][13]
Inflammation TNF-α▲ IncreaseELISA, Western Blot[6][14][15]
IL-6▲ IncreaseELISA, Western Blot[6][14][15]
NF-κB (nuclear translocation)▲ IncreaseWestern Blot, IHC[5][6]
Cellular Senescence SA-β-galactosidase▲ IncreaseHistochemical Staining[5][16]
p16 / p21▲ IncreaseWestern Blot, IHC, RT-qPCR[5][12]
Mitochondrial Function ATP Levels▼ DecreaseLuciferase-based Assay[8][17]
Mitochondrial Membrane Potential▼ DecreaseFluorescent Dyes (e.g., JC-1)[8][17]
Cognition Spatial Memory▼ DecreaseMorris Water Maze, Y-Maze[9][10]
Experimental Protocol: this compound Administration & Behavioral Testing

1. Animal Preparation:

  • Use 8-week-old male C57BL/6J mice.[26]

  • Acclimatize animals for at least one week before the experiment begins.

  • House animals in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.

2. This compound Administration (Subcutaneous):

  • Prepare a this compound solution (e.g., 1 g in 10 mL of 0.9% sterile saline for a 100 mg/mL stock).

  • Administer this compound via subcutaneous injection at a dose of 125 mg/kg body weight, once daily for 8 consecutive weeks.[13]

  • The control group should receive an equivalent volume of sterile saline.

  • Monitor animal weight and general health status regularly.

3. Behavioral Assessment (Morris Water Maze):

  • Perform the Morris Water Maze (MWM) test during the final week of this compound treatment to assess spatial learning and memory.[10]

  • Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water (22±1°C) containing a hidden platform submerged 1 cm below the surface.

  • Acquisition Phase (5 days): Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions. Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform and allow it to remain there for 15 seconds. Record the escape latency (time to find the platform).[10]

  • Probe Trial (Day 6): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.[11]

4. Tissue Collection and Analysis:

  • Following the final behavioral test, euthanize the animals according to approved ethical protocols.

  • Rapidly dissect tissues of interest (e.g., hippocampus, cortex, liver).

  • For biochemical analysis (e.g., MDA, SOD assays), immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

  • For histological analysis, fix tissues in 4% paraformaldehyde.[15]

Visualizations

Signaling Pathways in this compound-Induced Aging

D_Gal_Pathway D_Gal Excess this compound Metabolism Galactose Oxidase Metabolism D_Gal->Metabolism Glycation Non-enzymatic Glycation D_Gal->Glycation ROS Reactive Oxygen Species (ROS) Metabolism->ROS AGEs Advanced Glycation End Products (AGEs) Glycation->AGEs OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation (NF-κB Pathway) ROS->Inflammation RAGE RAGE Receptor Activation AGEs->RAGE Mito_Dys Mitochondrial Dysfunction OxidativeStress->Mito_Dys Senescence Cellular Senescence & Apoptosis OxidativeStress->Senescence RAGE->Inflammation Inflammation->Senescence Mito_Dys->Senescence OrganDamage Organ Damage & Cognitive Decline Senescence->OrganDamage

Caption: Core mechanisms of this compound-induced premature aging.

Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Assignment Random Group Assignment (Control vs. D-gal) Animal_Acclimatization->Group_Assignment Daily_Injection Daily D-gal/Saline Injection (6-8 weeks) Group_Assignment->Daily_Injection Monitoring Monitor Weight & Health Daily_Injection->Monitoring Behavioral_Tests Behavioral Testing (e.g., MWM) Monitoring->Behavioral_Tests Sacrifice Euthanasia & Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Assays Biochemical Assays (Oxidative Stress, Inflammation) Sacrifice->Biochemical_Assays Histo_Analysis Histological Analysis Sacrifice->Histo_Analysis Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Histo_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Troubleshooting action action Start Inconsistent or No Aging Phenotype? Check_Dose Dosage Appropriate? (100-200 mg/kg) Start->Check_Dose Check_Duration Duration Sufficient? (≥ 8 weeks) Check_Dose->Check_Duration Yes action_dose Adjust dose based on literature for your specific model. Check_Dose->action_dose No Check_Route Route Optimal? (s.c. or i.p.) Check_Duration->Check_Route Yes action_duration Extend treatment period. Check_Duration->action_duration No Check_Strain Animal Strain/ Age Standardized? Check_Route->Check_Strain Yes action_route Consider s.c. or i.p. injection for higher consistency. Check_Route->action_route No Check_Assays Assay Protocols Validated? Check_Strain->Check_Assays Yes action_strain Ensure consistency in animal supply and starting age. Check_Strain->action_strain No Result Model Optimized Check_Assays->Result Yes action_assays Validate assays and standardize tissue collection/processing. Check_Assays->action_assays No action_dose->Check_Duration action_duration->Check_Route action_route->Check_Strain action_strain->Check_Assays action_assays->Result

References

mitigating off-target effects of D-Galactose in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Galactose in long-term studies, particularly in the context of creating animal models of aging.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed in long-term this compound administration?

Long-term administration of this compound, commonly used to induce accelerated aging models, can lead to several off-target effects that may confound experimental results. The primary effects are rooted in increased oxidative stress and chronic inflammation.[1][2][3][4] Key molecular and cellular changes include:

  • Increased Oxidative Stress: this compound metabolism can lead to an overproduction of reactive oxygen species (ROS) and advanced glycation end products (AGEs).[2][4][5] This overwhelms the endogenous antioxidant defense systems.

  • Chronic Inflammation: The accumulation of AGEs can activate the Receptor for Advanced Glycation End Products (RAGE), triggering inflammatory signaling pathways such as NF-κB.[1][6] This results in the upregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7]

  • Cellular Senescence and Apoptosis: this compound can induce cellular senescence, marked by increased activity of senescence-associated β-galactosidase (SA-β-gal) and upregulation of tumor suppressor pathways like p53/p16 and p53-p21.[8] It can also promote apoptosis, or programmed cell death.[1]

  • Organ-Specific Damage: Off-target effects can manifest in various organs, leading to neurotoxicity and cognitive impairment in the brain, cardiac hypertrophy and dysfunction, as well as liver and kidney damage.[1][9][10][11][12]

Q2: How can I mitigate the oxidative stress induced by this compound?

The most common strategy to counteract this compound-induced oxidative stress is the co-administration of antioxidant compounds. These agents can help neutralize ROS and bolster the endogenous antioxidant defenses.

  • Antioxidant Supplementation: Numerous studies have demonstrated the efficacy of various antioxidants in mitigating this compound's effects. These include:

    • Ascorbic Acid (Vitamin C): Helps in reducing oxidative damage and improving hippocampal neurogenesis.[10]

    • Quercetin: A flavonoid that can increase superoxide dismutase (SOD) activity and decrease malondialdehyde (MDA) levels, a marker of lipid peroxidation.[9]

    • Diosgenin: Upregulates antioxidant enzymes like glutathione peroxidase-1 (GPx-1) and superoxide dismutase-1 (SOD-1).[2]

    • Curcumin and Hesperetin: These polyphenolic compounds can up-regulate the expression of antioxidant enzymes.[13]

    • Leonurine: Activates the Nrf2 signaling pathway, a key regulator of antioxidant responses.[11]

    • Grape Seed Polyphenols: Can prevent tissue aging and beneficially modulate the inflammatory response.[14]

Q3: What are the common routes of administration and dosages for this compound to induce an aging phenotype?

The route and dosage of this compound are critical factors in successfully inducing an aging model while minimizing acute toxicity.

  • Routes of Administration: The most common methods are subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[12] Oral administration in drinking water is also used, though it may produce milder effects.[12]

  • Dosage Range: Dosages typically range from 50 mg/kg to 500 mg/kg of body weight per day.[8][15] The duration of administration is usually between 6 to 10 weeks to establish a chronic aging phenotype.[5][8] It is crucial to titrate the dose for your specific animal model and research question, as high doses can lead to significant organ damage unrelated to the aging process.[16][17]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High mortality rate in the this compound treated group. This compound dose is too high, leading to acute toxicity.1. Review the literature for appropriate dosage ranges for your specific animal strain and age.[17] 2. Consider reducing the this compound concentration. 3. Switch to a less invasive administration route, such as oral, which may have milder systemic effects.[12]
Inconsistent or weak aging phenotype. 1. this compound dose is too low. 2. Duration of administration is insufficient. 3. Animal strain is less susceptible.1. Gradually increase the this compound dose, monitoring for signs of toxicity. 2. Extend the duration of the study; aging phenotypes can take 6-8 weeks or longer to develop.[5][8] 3. Ensure consistent daily administration. 4. Review literature for strain-specific responses to this compound.[5]
Significant organ damage not representative of natural aging. Off-target inflammatory and oxidative damage.1. Co-administer a broad-spectrum antioxidant or anti-inflammatory agent (see FAQ 2).[2][9][10][11][13] 2. Consider a milder this compound administration protocol (lower dose or oral route).[12][14] 3. Perform histological analysis of key organs (liver, kidney, heart, brain) to characterize the damage.[12]
High variability in behavioral or biochemical readouts. Inconsistent this compound administration or individual animal differences.1. Ensure precise and consistent dosing for each animal. 2. Increase the sample size (n) per group to improve statistical power. 3. Acclimatize animals properly before behavioral testing. 4. Standardize all experimental procedures, including time of day for injections and measurements.

Quantitative Data Summary

Table 1: this compound Dosage and Administration in Rodent Aging Models

Animal Model This compound Dose (mg/kg/day) Route of Administration Duration Observed Effects Reference
C57BL/6J Mice150Subcutaneous10 weeksReduced hippocampal neurogenesis, cognitive deficits[10]
Kunming Mice50IntraperitonealNot specifiedOxidative impairment, Ca2+ homeostasis disruption[9]
Wistar Rats250Intraperitoneal8 weeksDecreased plasma FRAP, altered inflammatory signaling[14]
Sprague-Dawley Rats60 - 150Subcutaneous/Intraperitoneal6 - 10 weeksCardiac hypertrophy, inflammation, and senescence[8]
Wistar Rats200 / 500Oral6 weeksOxidative stress in liver, kidney, and heart[12]

Table 2: Examples of Mitigating Agents and Their Effects

Mitigating Agent Dose Animal Model Key Findings Reference
Ascorbic Acid150 mg/kg/dayC57BL/6 MicePrevented reduced hippocampal neurogenesis[10]
Quercetin5 and 10 mg/kg/dayKunming MiceIncreased SOD activity, decreased MDA levels[9]
Diosgenin20 and 40 mg/kg/dayRatsUpregulated GPx-1, SOD-1, and GST-α[2]
Curcumin & Hesperetin50 mg/kg/day (each)RatsAmeliorated cognitive impairment, suppressed apoptosis[13]
LeonurineNot specifiedMiceActivated Nrf2 signaling pathway, improved hepatic function[11]
Grape Seed Polyphenols100 mg/kg/dayWistar RatsPrevented tissue aging, modulated inflammatory response[14]

Experimental Protocols

Protocol 1: Induction of an Accelerated Aging Model in Mice

  • Animal Model: C57BL/6 mice, 5 weeks old.[10]

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 150 mg/kg body weight).[10] Prepare fresh daily.

  • Administration: Administer the this compound solution subcutaneously once daily for 8-10 weeks.[10] Control animals should receive an equivalent volume of saline.

  • Monitoring: Monitor animal body weight and general health status regularly.

  • Mitigation (Optional): If testing a mitigating agent, begin co-administration at a predetermined time point. For example, after 6 weeks of this compound treatment, begin daily oral gavage of the test compound (e.g., Ascorbic Acid at 150 mg/kg) for the remaining 4 weeks.[10]

  • Endpoint Analysis: At the end of the study period, perform behavioral tests (e.g., Morris water maze) followed by tissue collection for biochemical (e.g., ELISA for cytokines, activity assays for antioxidant enzymes) and histological analysis.

Protocol 2: Assessment of Oxidative Stress Markers

  • Tissue Preparation: Homogenize brain, liver, or heart tissue in appropriate lysis buffer on ice. Centrifuge the homogenate to collect the supernatant.

  • Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using a commercially available kit based on the thiobarbituric acid reactive substances (TBARS) method.

  • Superoxide Dismutase (SOD) Activity Assay: Determine SOD activity using a commercial kit, which typically measures the inhibition of a chromogen reduction reaction.

  • Glutathione Peroxidase (GPx) Activity Assay: Measure GPx activity using a commercial kit that monitors the rate of NADPH oxidation.

  • Protein Quantification: Determine the total protein concentration of the tissue lysates using a BCA or Bradford assay to normalize the results of the oxidative stress markers.

Visualizations

D_Galactose_Off_Target_Pathway D_Gal This compound (Excess) Metabolism Abnormal Metabolism D_Gal->Metabolism AGEs Advanced Glycation End Products (AGEs) D_Gal->AGEs ROS Reactive Oxygen Species (ROS) Metabolism->ROS RAGE RAGE Receptor AGEs->RAGE NFkB NF-κB Activation ROS->NFkB OxidativeStress Oxidative Stress ROS->OxidativeStress RAGE->NFkB Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation OrganDamage Organ Damage (Brain, Heart, Liver, Kidney) Inflammation->OrganDamage Senescence Cellular Senescence (p53/p16, p21) OxidativeStress->Senescence Apoptosis Apoptosis OxidativeStress->Apoptosis Senescence->OrganDamage Apoptosis->OrganDamage

Caption: this compound off-target signaling cascade.

Mitigation_Workflow cluster_model This compound Aging Model Induction cluster_mitigation Mitigation Strategy cluster_analysis Endpoint Analysis Start Start Experiment DGal_Admin Administer this compound (e.g., 150 mg/kg/day, s.c.) Start->DGal_Admin Duration Continue for 6-10 Weeks DGal_Admin->Duration CoAdmin Co-administer Mitigating Agent (e.g., Antioxidant) Duration->CoAdmin Behavior Behavioral Testing (e.g., Morris Water Maze) CoAdmin->Behavior Biochem Biochemical Analysis (Oxidative Stress, Inflammation) Behavior->Biochem Histo Histological Examination Biochem->Histo

Caption: Experimental workflow for mitigation.

Troubleshooting_Logic Start High Mortality or Inconsistent Phenotype? CheckDose Review Dose and Administration Route Start->CheckDose Yes CheckDuration Review Study Duration Start->CheckDuration No AdjustDose Adjust Dose or Route CheckDose->AdjustDose ConsiderMitigation Consider Co-administration of Protective Agents AdjustDose->ConsiderMitigation ExtendDuration Extend Duration CheckDuration->ExtendDuration ExtendDuration->ConsiderMitigation ImplementMitigation Implement Mitigation Strategy ConsiderMitigation->ImplementMitigation

Caption: Troubleshooting decision tree.

References

improving the reproducibility of D-Galactose-induced senescence experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Galactose (D-Gal)-induced senescence experiments. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and success of their studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound and incubation time to induce senescence?

The optimal concentration of this compound and the required incubation time are highly dependent on the cell type being used. There is no single universal protocol, and it is crucial to determine these parameters empirically for your specific cell line.[1]

For example, a concentration of 222 mM D-Gal for 8 days was found to be optimal for inducing senescence in C6 glioblastoma cells.[1] In contrast, for human bone marrow-derived mesenchymal stem cells (hBMSCs), 20 g/L was chosen as the optimal concentration.[2][3] For human dental pulp cells, 10 g/L of this compound effectively induced aging phenotypes.[4] In some studies, a 48-hour treatment window is a well-established timeframe for triggering senescence in vitro.[5]

Key takeaway: Always perform a dose-response and time-course experiment to identify the ideal conditions for your specific cell model. Start with concentrations and durations reported for similar cell types and assess senescence markers.

2. What are the key signaling pathways activated in this compound-induced senescence?

This compound induces cellular senescence through several interconnected signaling pathways, primarily revolving around the induction of oxidative stress.

  • Oxidative Stress and Advanced Glycation End Products (AGEs): Excess this compound is metabolized, leading to the production of reactive oxygen species (ROS).[6][7][8] this compound can also react non-enzymatically with proteins to form AGEs, which further contribute to oxidative stress and cellular dysfunction by interacting with their receptor (RAGE).[6][7]

  • p53/p21 Pathway: Increased oxidative stress can lead to DNA damage, activating the p53 tumor suppressor pathway. Activated p53 then upregulates the expression of p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest, a key feature of senescence.[6][9]

  • YAP-CDK6 Pathway: In some cell types, such as glioblastoma cells, this compound has been shown to inactivate the YAP-CDK6 signaling pathway, leading to the upregulation of senescence-associated genes like p16, p53, and NF-κB.[1][10]

  • NF-κB Pathway: The accumulation of AGEs can activate the NF-κB signaling pathway, which promotes the expression of pro-inflammatory cytokines, contributing to the Senescence-Associated Secretory Phenotype (SASP).[6][11]

3. How can I confirm that my cells have become senescent after this compound treatment?

Confirmation of cellular senescence requires the assessment of multiple markers. Relying on a single marker is not sufficient. Key characteristics of senescent cells include:

  • Morphological Changes: Senescent cells typically become enlarged, flattened, and may exhibit increased granularity.[1]

  • Senescence-Associated β-Galactosidase (SA-β-gal) Activity: This is the most widely used biomarker for senescent cells.[1] SA-β-gal activity is detectable at pH 6.0 in senescent cells due to increased lysosomal mass.[12]

  • Cell Cycle Arrest: Senescent cells are characterized by an irreversible cell cycle arrest, which can be assessed by the absence of proliferation markers like Ki-67 or BrdU incorporation.

  • Upregulation of Senescence-Associated Genes and Proteins: Western blotting or qPCR can be used to detect increased expression of cell cycle inhibitors such as p16, p21, and p53.[1][6][13]

  • Formation of Senescence-Associated Heterochromatin Foci (SAHF): These are distinct heterochromatic structures in the nuclei of some senescent cells that can be visualized by DAPI staining.

Troubleshooting Guides

SA-β-Galactosidase Staining
Problem Possible Cause Solution
No or weak blue staining in senescent cells Incorrect pH of the staining solution.The pH of the staining solution must be strictly maintained at 6.0.[14][15] Prepare fresh staining solution and verify the pH before use.[14] For some cell types, a slightly lower pH (between 5.0 and 6.0) might improve staining intensity.[16]
Insufficient incubation time.While some blue color may be visible within 2 hours, maximal staining is generally achieved after 12-16 hours of incubation at 37°C in a dry incubator (not a CO2 incubator).[14][16][17]
Inactive X-Gal solution.Ensure the X-Gal solution is properly prepared and stored. The solvent, DMF, can expire, affecting X-Gal solubility.[18]
False positive staining in control cells Over-confluent cell culture.Avoid letting cells become over-confluent, as this can sometimes lead to false positive SA-β-gal staining.[12]
Endogenous lysosomal β-galactosidase activity.The acidic pH of the staining solution (pH 6.0) is intended to minimize staining from endogenous lysosomal β-galactosidase, which is active at a more acidic pH (around 4.0).[16] Ensure the pH is not too low.
Presence of crystals on the plate Undissolved X-Gal.Warm all solutions to 37°C before mixing and adding to the cells.[18] Ensure the X-Gal is fully dissolved. If crystals appear, they can be dissolved with a 50% DMSO and water solution after removing the staining solution and washing with PBS.[18]
ROS Detection
Problem Possible Cause Solution
High background fluorescence Autofluorescence of cells or media components.Include an unstained control to assess background fluorescence. Use a fluorescence-free medium during the assay if possible.
Probe concentration is too high.Optimize the concentration of the ROS detection probe to minimize background signal while maintaining sensitivity.
Inconsistent results Variability in cell health and density.Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase before inducing senescence.
Photobleaching of the fluorescent probe.Minimize exposure of stained cells to light. Use an anti-fade mounting medium if performing microscopy.
Probe reacts with components other than ROS.Be aware of the specificity of your chosen ROS probe. Some probes can be auto-oxidized or react with other cellular components.[19]
Western Blotting for Senescence Markers (p53, p21, p16)
Problem Possible Cause Solution
No or weak protein bands Insufficient protein loading.Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane.
Poor antibody quality or incorrect dilution.Use a validated antibody for your target protein and optimize the antibody dilution. Include a positive control if available.
Inefficient protein transfer.Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
Non-specific bands Antibody cross-reactivity.Use a more specific primary antibody. Optimize blocking conditions (e.g., increase blocking time, change blocking agent).
High antibody concentration.Reduce the concentration of the primary and/or secondary antibody.
Inconsistent expression levels Variability in the induction of senescence.Ensure consistent this compound treatment conditions (concentration, duration, cell density).
Passage number of cells.Use cells within a consistent and low passage number range, as protein expression can change with extensive passaging.

Data Summary Tables

Table 1: In Vitro this compound-Induced Senescence Models

Cell TypeThis compound ConcentrationDurationKey Senescence Markers ObservedReference
Glioblastoma cells (C6, U87MG)222 mM8 days↑SA-β-gal, ↓Lamin B1, ↑p16, ↑p53, ↑NF-κB[1]
Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs)20 g/L24 hours↑p21, ↑p53, ↓MMP[3]
Human Dental Pulp Cells (HDPCs)10 g/L72 hours↓Proliferation, ↑SA-β-gal, ↑p16, ↑p21[4]
Human Astrocytic CRT cells50 g/L72 hours↓Viability, ↑SA-β-gal, ↑p16, ↑p21, ↑p53[20]
Rat Intestinal Epithelial Cells (IEC-6)Various (up to 30 mg/mL)48 hours↓Viability, ↑SA-β-gal, ↑MDA, ↓SOD, CAT, GSH-Px[5]
Neural Stem Cells (NSCs)10-30 µM24 hours↓Cell survival, ↑SA-β-gal, ↑NO production[21]

Table 2: In Vivo this compound-Induced Aging Models

Animal ModelThis compound DoseRoute of AdministrationDurationKey Aging Phenotypes ObservedReference
Wistar rats60 mg/kg/dayIntraperitoneal (IP)6 weeks↑AGE protein level in heart[6]
Sprague-Dawley rats150 mg/kg/dayIntraperitoneal (IP)8 weeks↑SA-β-gal staining, ↑p21 in heart[6]
C57BL/6J mice50 mg/kg/daySubcutaneous (SC)8 weeks↑p53, ↑p21 in heart[6]
Wistar rats300 mg/kg/dayIntraperitoneal (IP)8 weeksNo significant neurobehavioral alterations[22]
Wistar rats150 mg/kg/dayNot specified28 weeksTo study skeletal muscle metabolism[23]

Experimental Protocols

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Seeding: Seed cells in a 6-well plate or 35-mm dish and culture for 2-3 days.[16]

  • Washing: Wash cells twice with phosphate-buffered saline (PBS).[16]

  • Fixation: Fix cells with 4% formaldehyde in PBS for 3-5 minutes at room temperature.[16]

  • Washing: Wash cells twice with PBS.[16]

  • Staining: Add the SA-β-gal staining solution to each well. The staining solution should contain X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 in a citric acid/sodium phosphate buffer at pH 6.0.[12]

  • Incubation: Incubate the cells at 37°C in a dry incubator (not in a CO2 incubator) for 12-16 hours.[14][16][17] Protect the plates from light.

  • Visualization: Observe the cells under a microscope for the development of a blue color in the cytoplasm of senescent cells.

  • Quantification: Count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of SA-β-gal positive cells.

Protocol: Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE)
  • Cell Preparation: After this compound treatment, wash the cells with warm PBS.

  • Probe Incubation: Incubate the cells with DHE staining solution (typically 5-10 µM in serum-free medium) for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. For microscopy, use an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm. For flow cytometry, use the appropriate laser and filter combination (e.g., PE channel).

  • Controls: Include an unstained control for background fluorescence and a positive control (e.g., cells treated with a known ROS inducer like H2O2) to ensure the assay is working correctly.

Protocol: Western Blotting for p21 and p53
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21 and p53 (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

G cluster_workflow Experimental Workflow for this compound-Induced Senescence A Cell Seeding B This compound Treatment (Titrate concentration and time) A->B C Assess Senescence Markers B->C D SA-β-gal Staining C->D E ROS Detection C->E F Western Blot (p53, p21, p16) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: A generalized workflow for inducing and confirming cellular senescence using this compound.

G cluster_pathway Signaling Pathways in this compound-Induced Senescence DGal This compound ROS ↑ Reactive Oxygen Species (ROS) DGal->ROS AGEs ↑ Advanced Glycation End Products (AGEs) DGal->AGEs YAP_CDK6 YAP-CDK6 Pathway Inactivation DGal->YAP_CDK6 DNA_damage DNA Damage ROS->DNA_damage NFkB NF-κB Pathway Activation AGEs->NFkB p53_p21 p53/p21 Pathway Activation DNA_damage->p53_p21 Senescence Cellular Senescence (Cell Cycle Arrest, SASP) p53_p21->Senescence YAP_CDK6->Senescence NFkB->Senescence

Caption: Key signaling pathways involved in this compound-mediated cellular senescence.

References

troubleshooting unexpected cellular responses to D-Galactose treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing D-Galactose in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cellular responses and common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues that may arise during your experiments with this compound.

1. Why am I not observing the expected senescent phenotype in my cells after this compound treatment?

Several factors can contribute to a lack of a senescent phenotype. Please consider the following:

  • Cell-Type Specificity: The response to this compound is highly cell-type dependent. Some cell lines may be resistant or require different concentrations and incubation times to induce senescence.[1] For instance, while this compound can induce senescence in astrocytes and glioblastoma cells, it may not have the same effect on cell lines like SH-SY5Y.[1]

  • Concentration and Duration of Treatment: The concentration of this compound is critical. High concentrations (e.g., above 30 g/L or 167 mM) can lead to cytotoxicity and cell death rather than senescence in some malignant cell lines.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. Treatment duration is also a key parameter, with some protocols requiring incubation for several days.[1]

  • Osmotic Stress Control: High concentrations of this compound can induce osmotic stress, which itself can trigger cellular responses independent of this compound's metabolic effects. It is recommended to include an osmotic control, such as mannitol, at the same concentration as this compound to distinguish between osmotic and specific effects.[3]

  • Cell Culture Conditions: Ensure your cells are healthy and not overly confluent before treatment. Overcrowded cells can lead to artifacts in senescence assays.[4]

2. My Senescence-Associated β-Galactosidase (SA-β-gal) staining is not working or giving ambiguous results. How can I troubleshoot this?

Inconsistent SA-β-gal staining is a common issue. Here are some critical points to check:

  • pH of the Staining Solution: The pH of the SA-β-gal staining solution is crucial and should be strictly maintained at 6.0.[4][5] Deviations from this pH can lead to false-positive or false-negative results. Endogenous lysosomal β-galactosidase activity can be detected at a lower pH (around 4.0), so it is essential to use the correct pH to specifically detect senescence-associated activity.[5]

  • Freshness of Reagents: Always prepare the staining solution fresh.[4] The X-gal solution, in particular, can degrade over time.

  • Fixation: The fixation step is critical. While 4% paraformaldehyde is commonly used, the duration and temperature can affect the enzyme's activity.[6] Over-fixation can inactivate the β-galactosidase enzyme.[6]

  • Incubation Conditions: Incubate the cells at 37°C in a dry incubator, not a CO2 incubator, as the CO2 can alter the pH of the staining solution.[4][7] Staining can take anywhere from a few hours to overnight to develop.[5][8]

  • Cell Confluency: Avoid high cell confluency, as this can lead to false-positive staining.[4][8]

3. I am observing significant cell death instead of senescence. Is this expected?

While this compound is often used to induce senescence, at high concentrations it can induce cell death. The type of cell death can also be unexpected:

  • Necroptosis vs. Apoptosis: High concentrations of this compound have been shown to induce necroptotic cell death in some cancer cell lines, such as neuroblastoma cells.[9][10] This is a form of programmed necrosis and is distinct from apoptosis. Key indicators of necroptosis include early lactate dehydrogenase (LDH) leakage.[9][10]

  • Lack of Apoptosis Markers: In some cases of this compound-induced cell death, you may not observe an increase in common apoptosis markers like cleaved caspase-3.[1][10] This could indicate that a non-apoptotic cell death pathway is being activated.

4. My results for autophagy induction are inconsistent after this compound treatment. How can I clarify my findings?

This compound can disturb autophagic flux.[1][3] Interpreting autophagy experiments requires careful controls:

  • Measuring Autophagic Flux: An increase in the autophagosome marker LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[11][12] To distinguish between these possibilities, it is essential to measure autophagic flux. This is done by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[11][13] An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.

  • Western Blot Interpretation: When performing Western blots for LC3, be aware that LC3-II is more sensitive to detection than LC3-I.[12] Therefore, directly comparing the ratio of LC3-II to LC3-I may not be accurate. It is often more reliable to compare the levels of LC3-II between different treatment groups.[12]

Quantitative Data Summary

The following tables summarize typical experimental parameters for this compound treatment. Note that these are starting points, and optimization for your specific cell line is crucial.

Table 1: this compound Concentration and Treatment Duration for Inducing Senescence

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
Glioblastoma (C6, U87MG)222 mM7-9 daysIncreased SA-β-gal staining, decreased proliferation[1]
Astrocytes55 mMNot specifiedSenescence[1]
Lens Epithelium Cells125 mMNot specifiedSenescence[1]
Neural Stem Cells10-30 µM24 hoursDecreased cell survival, increased SA-β-gal staining[14][15]
Granulosa Cells45 mg/mL24 hoursDecreased cell viability, increased SA-β-gal staining[16]

Table 2: this compound Concentration Leading to Decreased Cell Viability

Cell LineThis compound ConcentrationTreatment DurationAssayReference
Neuro2a (N2a), SH-SY5Y, PC-3, HepG2>30 g/L24 hoursMTT[2][9]
Astrocytic CRT cells40-60 g/L72 hoursNot specified[17]
PC12 cellsNot specifiedNot specifiedNot specified[18]

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed when studying the effects of this compound.

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may need optimization.

  • Materials:

    • Cells of interest

    • This compound solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plate

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control group.

2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from standard procedures.[5][8]

  • Materials:

    • Cells cultured in 6-well plates or on coverslips

    • Phosphate-buffered saline (PBS)

    • Fixation solution: 4% paraformaldehyde in PBS

    • Staining solution (prepare fresh):

      • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

      • 40 mM citric acid/sodium phosphate buffer, pH 6.0

      • 5 mM potassium ferrocyanide

      • 5 mM potassium ferricyanide

      • 150 mM NaCl

      • 2 mM MgCl2

  • Procedure:

    • Wash cells twice with PBS.

    • Fix cells with the fixation solution for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.

    • Incubate the plate at 37°C overnight in a dry incubator (no CO2). Protect from light.

    • The next day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.

    • Wash the cells with PBS and store them in PBS at 4°C.

    • Quantify the percentage of blue-stained cells by counting at least 200 cells in different fields.

3. Caspase-3 Activity Assay (Colorimetric)

This is a general protocol for a colorimetric caspase-3 assay.[19]

  • Materials:

    • Cell lysate from treated and control cells

    • Assay buffer

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • 96-well plate

    • Plate reader

  • Procedure:

    • Prepare cell lysates from your experimental samples according to the kit manufacturer's instructions.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

    • Add assay buffer to each well to a final volume of 50 µL.

    • Add 5 µL of the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a plate reader.

    • The absorbance is proportional to the caspase-3 activity in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

D_Galactose_Cellular_Effects This compound Induced Cellular Responses cluster_metabolism Metabolic Alterations cluster_stress Cellular Stress cluster_response Cellular Responses DGal This compound Galactitol Galactitol Accumulation DGal->Galactitol Aldose Reductase AGEs Advanced Glycation End Products (AGEs) DGal->AGEs Non-enzymatic glycation OsmoticStress Osmotic Stress Galactitol->OsmoticStress OxidativeStress Oxidative Stress (ROS Production) AGEs->OxidativeStress MitoDysfunction Mitochondrial Dysfunction OsmoticStress->MitoDysfunction OxidativeStress->MitoDysfunction Senescence Senescence OxidativeStress->Senescence Apoptosis Apoptosis OxidativeStress->Apoptosis Necroptosis Necroptosis OxidativeStress->Necroptosis MitoDysfunction->Senescence MitoDysfunction->Apoptosis Autophagy Autophagy Modulation MitoDysfunction->Autophagy

Caption: this compound metabolic pathways and downstream cellular stress responses.

Troubleshooting_Workflow Troubleshooting Unexpected this compound Responses Start Unexpected Experimental Outcome CheckConcentration Verify this compound Concentration & Purity Start->CheckConcentration CheckCellLine Review Cell Line Sensitivity Start->CheckCellLine CheckProtocol Examine Experimental Protocol Start->CheckProtocol OptimizeConcentration Perform Dose-Response & Time-Course CheckConcentration->OptimizeConcentration IncludeControls Incorporate Osmotic Controls (e.g., Mannitol) CheckCellLine->IncludeControls ValidateAssay Troubleshoot Specific Assay (e.g., SA-β-gal, Western Blot) CheckProtocol->ValidateAssay End Refined Experiment OptimizeConcentration->End IncludeControls->End ConsiderAlternative Consider Alternative Endpoints (e.g., Necroptosis) ValidateAssay->ConsiderAlternative ConsiderAlternative->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

Autophagy_Flux_Assay Experimental Workflow for Autophagy Flux Analysis Start Hypothesis: This compound affects autophagy Treatment Treat cells with this compound +/- Lysosomal Inhibitor (e.g., Bafilomycin A1) Start->Treatment Lysate Prepare Cell Lysates Treatment->Lysate WesternBlot Perform Western Blot for LC3-I and LC3-II Lysate->WesternBlot Analysis Analyze LC3-II Levels WesternBlot->Analysis IncreasedFlux Increased Autophagic Flux: LC3-II accumulates with inhibitor Analysis->IncreasedFlux Yes DecreasedFlux Decreased Autophagic Flux/ Blockage: No significant LC3-II accumulation with inhibitor Analysis->DecreasedFlux No

Caption: Workflow for assessing autophagic flux using LC3-II western blotting.

References

Technical Support Center: Managing Inflammation in D-Galactose-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing D-Galactose (D-Gal) to model inflammation and aging in animals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and ensure the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces inflammation?

A1: this compound, when administered chronically at high doses, induces a state of accelerated senescence that mimics natural aging.[1][2][3] The inflammatory response is primarily triggered by two interconnected pathways:

  • Oxidative Stress: The metabolism of excess this compound generates reactive oxygen species (ROS). This oxidative stress leads to cellular damage and the formation of advanced glycation end products (AGEs).[1][2][3][4][5]

  • Signaling Pathway Activation: AGEs bind to the Receptor for Advanced Glycation End Products (RAGE), activating downstream inflammatory signaling cascades, most notably the NF-κB pathway.[5][6] This leads to the upregulation and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5][6][7][8][9] Additionally, the TLR4/MyD88/NF-κB signaling pathway has also been implicated in this compound-induced neuroinflammation.[10][11]

Q2: What are the typical dosages and administration routes for inducing inflammation with this compound?

A2: The dosage and administration route can vary depending on the animal model and the desired severity of the inflammatory phenotype. Below is a summary of commonly used protocols.

Animal ModelDosage Range (mg/kg/day)Administration RouteDurationReference
Mice100 - 500Subcutaneous (s.c.) or Intraperitoneal (i.p.)6 - 10 weeks[1][4][7][8]
Rats100 - 300Intraperitoneal (i.p.) or Oral6 - 8 weeks[4][12][13]

Note: It is crucial to perform pilot studies to determine the optimal dose and duration for your specific research question and animal strain, as responses can vary.[2][12]

Q3: What are the key inflammatory markers to measure in a this compound model?

A3: Several biomarkers can be assessed to confirm the induction of an inflammatory state. These are typically measured in serum/plasma or tissue homogenates (e.g., brain, liver).

MarkerDescriptionTypical Assay
TNF-α Pro-inflammatory cytokine central to systemic inflammation.ELISA, Western Blot
IL-1β Pro-inflammatory cytokine involved in acute and chronic inflammation.ELISA, Western Blot
IL-6 Pro-inflammatory cytokine with a wide range of biological activities.ELISA, Western Blot
NF-κB (p65) Transcription factor that regulates the expression of many inflammatory genes. Its nuclear translocation indicates activation.Western Blot (nuclear vs. cytoplasmic fractions), Immunohistochemistry
iNOS Inducible nitric oxide synthase, produces nitric oxide in response to inflammatory stimuli.Western Blot, Immunohistochemistry
COX-2 Cyclooxygenase-2, an enzyme involved in the inflammatory response.Western Blot, Immunohistochemistry
AGEs Advanced glycation end products, markers of oxidative stress and inflammation.ELISA
RAGE Receptor for AGEs, its expression is often upregulated during inflammation.Western Blot, Immunohistochemistry

Troubleshooting Guide

Problem 1: Inconsistent or weak inflammatory response across animals.

  • Possible Cause 1: Variability in this compound administration.

    • Solution: Ensure precise and consistent injection/gavage technique. For injections, vary the site to avoid localized irritation. Prepare fresh this compound solutions regularly, as their stability can be a factor.

  • Possible Cause 2: Animal strain and age differences.

    • Solution: Different strains of mice and rats can exhibit varying sensitivities to this compound.[1] Use animals of the same age and from the same supplier to minimize genetic and age-related variability. Document the strain and age in your experimental records.

  • Possible Cause 3: Insufficient duration or dose.

    • Solution: The inflammatory phenotype develops over several weeks.[1][3][14] If you are not observing the expected effects, consider extending the treatment duration or performing a dose-response study to find the optimal concentration for your model.

Problem 2: High mortality rate in the this compound-treated group.

  • Possible Cause 1: Dose is too high.

    • Solution: While higher doses accelerate aging phenotypes, they can also lead to excessive toxicity and organ damage.[15] Reduce the daily dosage of this compound. Refer to the dosage table for common ranges.

  • Possible Cause 2: Underlying health issues in the animals.

    • Solution: Ensure that all animals are healthy and free from infections before starting the experiment. A health check by veterinary staff is recommended.

  • Possible Cause 3: Stress from handling and administration.

    • Solution: Acclimatize the animals to the facility and handling procedures before the experiment begins. Use proper and gentle handling techniques to minimize stress.

Problem 3: Discrepancies between inflammatory markers.

  • Possible Cause 1: Temporal differences in marker expression.

    • Solution: The expression profiles of different cytokines and inflammatory mediators can vary over time. Consider performing a time-course experiment to measure markers at different weeks of this compound treatment to capture the peak expression of each.

  • Possible Cause 2: Tissue-specific inflammatory responses.

    • Solution: The inflammatory response may be more pronounced in certain tissues (e.g., brain, liver) than in others.[2][4][16][17] Analyze the tissues most relevant to your research question. It is also advisable to measure systemic inflammation in the serum/plasma.

  • Possible Cause 3: Assay sensitivity and specificity.

    • Solution: Ensure that your assays (e.g., ELISA, Western Blot) are properly validated and have sufficient sensitivity to detect the expected changes. Use appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Induction of Inflammation using this compound in Mice

  • Animals: Use male or female C57BL/6J mice, 8-10 weeks old.

  • This compound Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 1 g/mL for a 100 mg/kg dose in a 100 µL injection volume (adjust concentration based on the desired dose and average animal weight). Prepare this solution fresh daily.

  • Administration: Administer this compound via subcutaneous (s.c.) injection at a dose of 100-500 mg/kg body weight, once daily for 6-8 weeks.

  • Control Group: Administer an equivalent volume of sterile 0.9% saline s.c. daily.

  • Monitoring: Monitor animal weight and general health status twice weekly.

  • Endpoint: At the end of the treatment period, collect blood and tissues for biomarker analysis.

Protocol 2: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

  • Sample Preparation:

    • Serum: Collect whole blood, allow it to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.

    • Tissue Homogenate: Perfuse the animal with ice-cold PBS to remove blood. Harvest the tissue of interest (e.g., hippocampus), weigh it, and homogenize in RIPA buffer with protease inhibitors. Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the total protein concentration using a BCA assay.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for mouse TNF-α, IL-6, or IL-1β.

    • Follow the manufacturer's instructions precisely for reagent preparation, standard curve generation, sample incubation, and plate washing.

    • Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of the cytokines in your samples by interpolating their absorbance values from the standard curve.

    • Normalize tissue cytokine levels to the total protein concentration of the homogenate.

Signaling Pathway and Workflow Diagrams

D_Galactose_Inflammation_Pathway D_Gal This compound (Chronic High Dose) ROS Reactive Oxygen Species (ROS) D_Gal->ROS TLR4 TLR4 D_Gal->TLR4 Activates AGEs Advanced Glycation End Products (AGEs) ROS->AGEs RAGE RAGE AGEs->RAGE Binds NFkB NF-κB Activation (p65 Nuclear Translocation) RAGE->NFkB Activates MyD88 MyD88 TLR4->MyD88 MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Transcription Inflammation Neuroinflammation & Systemic Inflammation Cytokines->Inflammation

Caption: this compound induced inflammatory signaling pathways.

Experimental_Workflow start Start: Animal Acclimatization (1 week) treatment This compound Administration (Daily for 6-8 weeks) start->treatment monitoring Bi-weekly Monitoring (Weight, Health Status) treatment->monitoring endpoint Endpoint: Sample Collection (Blood, Tissues) treatment->endpoint monitoring->treatment serum_analysis Serum Analysis: - ELISA for Cytokines - AGEs Assay endpoint->serum_analysis tissue_analysis Tissue Analysis: - Homogenization - Western Blot (NF-κB, RAGE) - ELISA for Cytokines endpoint->tissue_analysis data_analysis Data Analysis & Interpretation serum_analysis->data_analysis tissue_analysis->data_analysis

Caption: General experimental workflow for this compound models.

References

Technical Support Center: Refining Protocols for Assessing Neuroprotection in D-Galactose Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the D-Galactose (D-Gal) induced aging model. This guide is designed to move beyond simple step-by-step instructions, offering a deeper understanding of the model's mechanisms and providing robust troubleshooting strategies to enhance the reliability and reproducibility of your neuroprotection studies.

Section 1: Understanding the "Why": Core Mechanisms of this compound Neurotoxicity

Chronic administration of this compound mimics natural aging by inducing three interconnected pathological cascades: the formation of Advanced Glycation End-products (AGEs), overwhelming oxidative stress, and persistent neuroinflammation.[1][2][3] Understanding this triad is crucial for designing effective neuroprotection experiments and selecting appropriate biomarkers.

D-Gal, a reducing sugar, reacts non-enzymatically with proteins and lipids to form AGEs.[4][5][6] These AGEs interact with their receptor (RAGE), triggering a cascade that generates excessive Reactive Oxygen Species (ROS).[6][7] This surge in ROS depletes endogenous antioxidant defenses, such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px), leading to widespread oxidative damage to neurons.[8][9][10] The activation of the AGE-RAGE axis and oxidative stress concurrently fuel neuroinflammation by activating microglia and stimulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, further exacerbating neuronal damage and cognitive decline.[2][7][11]

D_Gal_Mechanism D_Gal This compound (Chronic Excess) Metabolism Abnormal Metabolism D_Gal->Metabolism AGEs ↑ Advanced Glycation End-products (AGEs) Metabolism->AGEs Non-enzymatic Glycation ROS ↑ Reactive Oxygen Species (ROS) Metabolism->ROS Galactose Oxidase RAGE RAGE Activation AGEs->RAGE Antioxidants ↓ Endogenous Antioxidants (SOD, GSH-Px) ROS->Antioxidants Oxidative_Stress Oxidative Stress (Lipid Peroxidation, etc.) ROS->Oxidative_Stress RAGE->ROS Inflammation Neuroinflammation (Microglial Activation, ↑ TNF-α, IL-1β) RAGE->Inflammation Oxidative_Stress->Inflammation Neurodegeneration Neurodegeneration & Cognitive Decline Oxidative_Stress->Neurodegeneration Inflammation->Neurodegeneration

Caption: Core mechanism of this compound-induced neurodegeneration.
Section 2: Experimental Workflow & Key Decision Points

A successful neuroprotection study using the D-Gal model requires careful planning from animal selection to data interpretation. The following workflow highlights critical stages and decision points.

Workflow start Start: Hypothesis & Experimental Design animal_selection 1. Animal Selection (Species, Strain, Age, Sex) start->animal_selection model_induction 2. Model Induction (D-Gal Dose, Route, Duration) + Vehicle Control animal_selection->model_induction treatment 3. Therapeutic Intervention (Test Compound Dosing) + Positive Control (Optional) model_induction->treatment behavior 4. Behavioral Assessment (e.g., Morris Water Maze) treatment->behavior tissue 5. Tissue Collection & Processing (Brain, Serum) behavior->tissue analysis 6. Endpoint Analysis (Biochemical, Histological) tissue->analysis data 7. Data Interpretation & Statistical Analysis analysis->data end End: Conclusion data->end

Caption: General experimental workflow for a D-Gal neuroprotection study.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during your experiments.

Category 1: Model Induction & Animal Welfare

  • Question: My animals are showing excessive weight loss and poor health beyond what is expected for the aging phenotype. What should I do?

    • Answer: This may indicate the this compound dose is too high for the specific strain or age of your animals.

      • Causality: While D-Gal is intended to induce senescence, an excessive dose can lead to acute toxicity, confounding the aging-related results.[12]

      • Solution 1 (Dose Titration): Review the literature for doses used in your specific rodent strain. A systematic review found that doses between 100-125 mg/kg are most common, but effects vary.[10] Consider running a pilot study with a dose range (e.g., 100 mg/kg, 150 mg/kg, 200 mg/kg) to determine the optimal dose that induces cognitive deficits without severe systemic toxicity.

      • Solution 2 (Route of Administration): Subcutaneous (s.c.) injection is the most common and generally well-tolerated route.[10] If you are using intraperitoneal (i.p.) injection, be aware it can cause more acute inflammation and distress. Ensure proper injection technique to avoid organ damage.

      • Solution 3 (Health Monitoring): Implement a daily health scoring system (body weight, posture, activity, fur condition). If an animal's score drops below a pre-defined humane endpoint, it should be removed from the study to ensure animal welfare and data integrity.

  • Question: I am not observing a significant cognitive deficit in my D-Gal treated group compared to the control group. Why?

    • Answer: This common issue can stem from insufficient D-Gal exposure, the choice of animal model, or the sensitivity of the behavioral test.

      • Causality: The development of a robust aging phenotype, including cognitive decline, is dependent on the cumulative dose and duration of D-Gal administration.[9][13]

      • Solution 1 (Verify Duration): Most studies report significant cognitive deficits after 6 to 10 weeks of continuous D-Gal administration.[5] Durations shorter than 6 weeks may not be sufficient to induce a measurable effect.

      • Solution 2 (Consider Animal Strain): Different mouse and rat strains have varying susceptibilities to D-Gal. For instance, some studies have noted that the LACA strain shows high impairment in behavioral tasks.[10] Ensure the strain you are using has been previously validated for this model.

      • Solution 3 (Check Behavioral Paradigm): Ensure your behavioral test is sensitive enough to detect the subtle changes induced by D-Gal. The Morris Water Maze is a robust test for hippocampal-dependent spatial memory, which is known to be affected.[14][15] Ensure the protocol includes sufficient training and a probe trial to assess memory retention.

Category 2: Behavioral Assessments

  • Question: My Morris Water Maze (MWM) data shows high variability within groups. How can I reduce this?

    • Answer: High variability in MWM often points to inconsistencies in the experimental environment or animal handling.

      • Causality: Rodents are highly sensitive to environmental cues and stress, which can significantly impact their performance in learning and memory tasks.

      • Solution 1 (Standardize Cues): Ensure the spatial cues around the maze (posters, equipment) are prominent, distinct, and remain in the exact same location for every trial and every animal.

      • Solution 2 (Control Environmental Factors): Maintain consistent water temperature (around 21-23°C), lighting conditions (dim, indirect light is often best), and noise levels.[16] Handle the animals gently and consistently to minimize stress.

      • Solution 3 (Habituation): Before the first training trial, allow each animal a free swim in the pool for 60 seconds without the platform. This reduces the acute stress of being placed in the water for the first time.

      • Solution 4 (Pre-training): Some studies suggest that pre-training can affect MWM performance, so it's critical to be consistent.[17] If you pre-train, do so for all animals under identical conditions.

  • Question: Some of my animals are "floating" instead of actively searching for the platform. How does this affect my data?

    • Answer: Floating, or "thigmotaxis" (swimming near the wall), is a common issue that can skew latency data, making an animal appear to have a worse memory than it does.

      • Causality: This behavior can be caused by stress, anxiety, or a lack of motivation.

      • Solution 1 (Data Analysis): Your tracking software should measure multiple parameters. In addition to latency (time to find the platform), analyze the total distance swam and the time spent in the target quadrant during the probe trial. An animal that floats will have a long latency but a short swim distance, which helps in interpretation.

      • Solution 2 (Gentle Guidance): If an animal fails to find the platform within the allotted time (e.g., 60 or 90 seconds), gently guide it to the platform. Ensure it stays on the platform for 15-30 seconds to associate its location with escape.[16]

Category 3: Biochemical & Histological Analyses

  • Question: My antioxidant enzyme assays (SOD, GSH-Px) are not showing a significant decrease in the D-Gal group. Did the model fail?

    • Answer: Not necessarily. This could be due to timing, tissue selection, or assay sensitivity.

      • Causality: The depletion of antioxidant enzymes is a key feature of D-Gal-induced oxidative stress.[8][9] However, the magnitude and timing of this change can vary.

      • Solution 1 (Check Other Markers): Oxidative stress is a multi-faceted process. Measure a marker of lipid peroxidation, such as Malondialdehyde (MDA), which is often robustly increased in this model.[18][19] An increase in MDA alongside unchanged SOD can still indicate a state of oxidative stress.

      • Solution 2 (Tissue Specificity): Ensure you are analyzing the correct brain region. The hippocampus is particularly vulnerable to D-Gal-induced damage and is the most common region for these analyses.[11][20]

      • Solution 3 (Assay Validation): Run a positive control for your assay (e.g., treating a sample with a known pro-oxidant like H₂O₂) to ensure the kit or reagents are working correctly.

  • Question: I am having trouble getting consistent staining for my neuroinflammation markers (e.g., Iba1 for microglia).

    • Answer: Immunohistochemistry (IHC) consistency relies heavily on meticulous tissue processing and antibody validation.

      • Causality: Factors like fixation time, antigen retrieval methods, and antibody concentration can dramatically affect staining quality.

      • Solution 1 (Optimize Fixation): Over-fixation in paraformaldehyde (PFA) can mask epitopes. Ensure a standardized fixation time (e.g., 24 hours in 4% PFA) followed by transfer to a cryoprotectant (e.g., 30% sucrose).

      • Solution 2 (Antigen Retrieval): The requirement for heat-induced or enzymatic antigen retrieval is antibody-dependent. Perform an optimization matrix, testing different pH buffers (e.g., citrate pH 6.0 vs. Tris-EDTA pH 9.0) and incubation times.

      • Solution 3 (Antibody Titration): Do not rely solely on the manufacturer's recommended dilution. Perform a titration series for your primary antibody to find the optimal concentration that gives a strong signal with low background in your specific tissue. Include a negative control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal dose and duration for this compound administration?

    • A1: There is no single universal protocol, as it depends on the rodent species, strain, and desired severity of the aging phenotype.[10] However, a common and well-validated starting point for mice is 100-150 mg/kg/day administered subcutaneously for 8-10 weeks .[7][11][21] For rats, slightly higher doses may be required. A systematic review and meta-analysis can provide a comprehensive overview of protocols used in published literature.[10] It is highly recommended to perform a pilot study to optimize the dose and duration for your specific experimental conditions.

  • Q2: Should I use mice or rats for my study?

    • A2: The choice depends on your research question and resources.

      • Mice: Offer the advantage of numerous transgenic strains, lower housing and compound costs, and are widely used, making results comparable to a large body of literature.[8][9][21]

      • Rats: Their larger size can be advantageous for surgical procedures and collecting larger volumes of blood or CSF. Their more complex behavioral repertoire can also be beneficial for certain cognitive tests.[15][19]

  • Q3: What are the essential positive and negative controls for a neuroprotection study in this model?

    • A3: A robust experimental design is critical for trustworthy data.

      • Group 1 (Negative Control): Healthy animals receiving vehicle (e.g., saline) instead of D-Gal and vehicle instead of the test compound. This establishes the baseline performance.

      • Group 2 (Model Control): Animals receiving D-Gal and the vehicle for the test compound. This group demonstrates the pathological effects of D-Gal and is the primary group against which you will measure neuroprotection.

      • Group 3 (Treatment Group): Animals receiving D-Gal and your test compound.

      • Optional Group 4 (Positive Control): Animals receiving D-Gal and a compound with known neuroprotective effects in this model (e.g., R-α-lipoic acid[9], curcumin, or resveratrol). This helps validate that your model is responsive to therapeutic intervention.

      • Optional Group 5 (Compound Control): Healthy animals receiving only the test compound. This is important to rule out any potential cognitive-enhancing or toxic effects of your compound independent of the disease model.

  • Q4: Beyond cognitive tests, what are the key biochemical endpoints to measure neuroprotection?

    • A4: A multi-faceted approach provides the strongest evidence.

      • Oxidative Stress: Measure levels of MDA (lipid peroxidation) and the activity of key antioxidant enzymes like SOD, CAT, and GSH-Px in brain homogenates.[18][19][22]

      • Neuroinflammation: Use IHC or Western blot to measure markers of microglial activation (Iba1) and astrocytes (GFAP). Quantify pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.[11][23][24]

      • Apoptosis: Measure the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and the levels of cleaved Caspase-3 via Western blot or IHC.[9][22]

      • Synaptic Plasticity: Assess levels of synaptic proteins like PSD-95 and synaptophysin, and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[21]

Part 3: Key Experimental Protocols

Protocol 1: Morris Water Maze (MWM) for Spatial Memory Assessment

This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. The room should have various prominent, fixed visual cues.

  • Habituation (Day 0): Place each mouse in the pool for 60 seconds without the platform to allow for adaptation to the environment.

  • Acquisition Training (Days 1-5):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the mouse into the water facing the wall from one of four randomized starting positions (N, S, E, W).

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-20 seconds.

    • If it fails to find the platform within 60s, guide it to the platform and allow it to stay for 15-20s.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place each mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former location of the platform. This is a direct measure of memory retention.

Protocol 2: Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol uses the Thiobarbituric Acid Reactive Substances (TBARS) method to quantify lipid peroxidation.

  • Tissue Preparation:

    • Harvest the hippocampus on ice and weigh it.

    • Homogenize the tissue in ice-cold RIPA buffer (or similar lysis buffer) containing protease inhibitors.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

  • TBARS Reaction:

    • Note: Commercially available kits are highly recommended for consistency.

    • To 100 µL of supernatant, add the acidic reaction solution provided by the kit (typically containing thiobarbituric acid, TBA).

    • Prepare standards using the provided MDA standard solution.

    • Incubate all tubes (samples and standards) at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA.

    • Cool the tubes on ice for 10 minutes to stop the reaction.

  • Measurement:

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.

  • Calculation:

    • Calculate the concentration of MDA in the samples using the standard curve.

    • Normalize the MDA concentration to the total protein concentration of the sample (e.g., expressed as nmol MDA/mg protein).

Part 4: Data Summary Table

Table 1: Common this compound Administration Protocols in Rodents

ParameterMouse (e.g., C57BL/6, Kunming)Rat (e.g., Wistar, Sprague-Dawley)Key Considerations & References
Typical Dose 100 - 150 mg/kg/day150 - 300 mg/kg/dayDose is strain-dependent. Higher doses can cause toxicity. Pilot studies are recommended.[10][11][15]
Administration Route Subcutaneous (s.c.)Subcutaneous (s.c.) or Intraperitoneal (i.p.)S.c. is most common and generally better tolerated.[10]
Duration 6 - 12 weeks8 - 14 weeksA minimum of 6-8 weeks is typically required to observe significant cognitive and biochemical changes.[5][8][25]
Commonly Assessed Outcomes - Morris Water Maze- Y-Maze/Novel Object- SOD, MDA, GSH-Px- TNF-α, IL-1β, Iba1- Caspase-3, Bax/Bcl-2- Morris Water Maze- Passive Avoidance- SOD, MDA, CAT- TLR4/NF-κB pathway- Synaptic proteinsThe chosen endpoints should directly relate to the hypothesized mechanism of the neuroprotective compound.[19][24]

References

Navigating Variability in Cognitive Testing of D-Galactose Treated Mice: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the D-Galactose (D-Gal) induced aging model in mice. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help address the inherent variability in cognitive testing and improve the reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: Why is there so much variability in cognitive outcomes in this compound treated mice?

A1: Variability in cognitive outcomes is a significant challenge in the this compound model and can stem from several factors:

  • Route of Administration: Intraperitoneal or subcutaneous injections have been shown to cause more significant spatial memory impairment compared to oral administration.[1][2] The route of administration can influence the bioavailability and metabolic processing of this compound.

  • Dosage and Duration: The cognitive and biochemical effects of this compound are highly dose- and duration-dependent.[1] Chronic administration for 6-8 weeks is generally required to induce aging-like cognitive deficits.[1] However, some studies have reported that long-term administration may nullify the initial positive effects seen in short-term dosing.[3]

  • Mouse Strain: Different mouse strains can exhibit varying sensitivities to this compound, leading to differences in the extent of cognitive impairment.[4]

  • Behavioral Test Protocol: Minor variations in the protocols for cognitive tests like the Morris Water Maze (MWM), Y-maze, or Novel Object Recognition (NOR) test can significantly impact results. Factors such as habituation time, inter-trial intervals, and the nature of the cues or objects used are critical.

  • Animal Handling and Stress: Stress can induce changes in the hippocampus, a brain region crucial for memory, and can manifest as decreased performance in cognitive tasks. Consistent and gentle handling is essential to minimize stress-induced variability.

Q2: What is the most effective route and dosage for inducing cognitive impairment with this compound?

A2: While there is no single standardized protocol, a large body of research suggests that subcutaneous or intraperitoneal injections are more consistently effective in inducing cognitive deficits than oral administration.[1][2] Dosages typically range from 100 mg/kg/day to 500 mg/kg/day, administered for 6 to 8 weeks.[1] A meta-analysis, however, found that even lower doses (0-50 mg/kg) could produce significant neurobehavioral score impairments, indicating that the optimal dose may be task- and strain-specific.[4]

Q3: What are the key biochemical changes to expect in a successful this compound aging model?

A3: A successfully established this compound-induced aging model will typically exhibit biochemical changes indicative of oxidative stress and the accumulation of advanced glycation end products (AGEs). Key markers to measure include:

  • Increased Malondialdehyde (MDA): An indicator of lipid peroxidation and oxidative stress.[4]

  • Decreased Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity: A reduction in the activity of these key antioxidant enzymes.[4]

  • Accumulation of Advanced Glycation End Products (AGEs): These are formed when this compound reacts with proteins and are a hallmark of the aging process induced by this model.[1]

Data Presentation: Comparative Summary of this compound Administration Protocols

The following tables summarize quantitative data from various studies to aid in experimental design.

Table 1: Comparison of this compound Administration Routes and Dosages

Route of AdministrationDosage Range (mg/kg/day)Duration (weeks)Typical Cognitive OutcomesReference
Intraperitoneal (IP)100 - 5006 - 8Significant spatial memory impairment in Y-maze and MWM.[1][2][1][2]
Subcutaneous (SC)50 - 2008Dose-dependent impairment in MWM and object recognition.
Oral2008Less severe spatial memory impairment compared to injection routes.[1][2][1][2]

Table 2: Summary of Cognitive Task Outcomes in this compound Treated Mice

Cognitive TestKey MetricExpected Change in D-Gal ModelPotential Confounders
Morris Water Maze (MWM) Escape LatencyIncreasedVision impairment, motor deficits, anxiety (floating).
Time in Target QuadrantDecreasedLack of motivation, floating behavior.
Y-Maze Spontaneous Alternation %DecreasedChanges in general locomotor activity.
Novel Object Recognition Discrimination IndexDecreasedObject preference, anxiety, low exploration time.

Experimental Protocols

Morris Water Maze (MWM) Protocol

This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (90-100 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1 cm below the water surface.

  • Acclimatization: Allow mice to acclimate to the testing room for at least one hour before the first trial.

  • Visible Platform Training (Day 1-2):

    • The platform is made visible by attaching a colored cue.

    • Conduct 4 trials per day, placing the mouse in the water facing the wall from one of four starting positions (N, S, E, W).

    • Guide the mouse to the platform if it fails to find it within 60-90 seconds.

    • Allow the mouse to remain on the platform for 15-30 seconds.

  • Hidden Platform Training (Day 3-6):

    • The platform is submerged and hidden.

    • Conduct 4 trials per day with a 15-20 minute inter-trial interval.

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60-90 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Y-Maze Spontaneous Alternation Protocol

This test assesses spatial working memory based on the innate tendency of mice to explore novel environments.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).

  • Procedure:

    • Place the mouse in the center of the maze.

    • Allow the mouse to freely explore all three arms for 8 minutes.

    • Record the sequence of arm entries using a video tracking system.

  • Data Analysis:

    • An arm entry is counted when all four paws are within the arm.

    • A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).

    • Calculate the percentage of spontaneous alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

Novel Object Recognition (NOR) Test Protocol

This test evaluates recognition memory by capitalizing on the natural preference of mice for novelty.[1]

  • Apparatus: An open-field arena (e.g., 40 x 40 cm).[4] A set of distinct objects that are not inherently rewarding or aversive to the mice.

  • Habituation (Day 1):

    • Place the mouse in the empty arena and allow it to explore freely for 5-10 minutes.[1]

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.[1]

    • Record the time spent exploring each object (nose pointing towards the object within 2 cm).

  • Testing Phase (Day 2, after a retention interval of 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.[1]

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI): (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time). A positive DI indicates a preference for the novel object and intact recognition memory.

Troubleshooting Guides

Morris Water Maze Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High variability in escape latency Inconsistent extra-maze cues; stress; differences in motivation.Ensure prominent, stable visual cues are present around the room. Handle mice consistently and gently. Ensure water temperature is consistent (around 21-23°C).
Mouse floats or remains passive ("freezing") Low motivation; hypothermia; motor deficits.Water temperature might be too high or too low, affecting motivation. Rule out motor impairments using a rotarod test. A gentle nudge can sometimes encourage swimming.
Mouse swims aimlessly along the wall ("thigmotaxis") High anxiety/stress; vision problems.Habituate the animals to the testing room and handling for several days before the experiment. Perform a visual acuity test to rule out blindness.
Y-Maze Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low number of total arm entries Low locomotor activity; anxiety.Habituate the mouse to the testing room. Ensure the maze is clean and free of olfactory cues from previous mice.
Alternation percentage is around chance level (33-50%) in control animals Memory deficit in control animals; protocol issue.Ensure the inter-trial interval is appropriate for the memory being tested. Check for subtle environmental stressors that could be affecting all animals.
Novel Object Recognition Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low total exploration time Anxiety; neophobia (fear of new things); objects are not interesting.Habituate the mouse to the testing arena for a longer period.[3] Use objects with varied textures and shapes that are not too large or intimidating.[3]
Preference for one location in the arena Uneven lighting; external cues drawing attention.Ensure the arena is evenly lit. Use opaque walls to minimize the influence of external cues.[3]
No preference for the novel object in control animals Objects are too similar; retention interval is too long.Use objects that are clearly distinct in shape, color, and texture. Shorten the retention interval between the training and testing phases.

Visualizations

Experimental Workflow for this compound Induced Aging and Cognitive Testing

G cluster_0 Animal Preparation & D-Gal Administration cluster_1 Cognitive Testing Battery cluster_2 Biochemical & Histological Analysis animal_acclimation Animal Acclimation (1 week) baseline_bw Baseline Body Weight animal_acclimation->baseline_bw dgal_admin This compound Administration (e.g., 150 mg/kg/day, IP, 8 weeks) baseline_bw->dgal_admin control_admin Saline Administration (Control Group) baseline_bw->control_admin mwm Morris Water Maze (MWM) dgal_admin->mwm control_admin->mwm ymaze Y-Maze mwm->ymaze nor Novel Object Recognition (NOR) ymaze->nor tissue_collection Brain Tissue Collection nor->tissue_collection biochem_assays Biochemical Assays (MDA, SOD, GSH-Px) tissue_collection->biochem_assays histology Histology (e.g., Nissl Staining) tissue_collection->histology data_analysis Data Analysis & Interpretation tissue_collection->data_analysis

Caption: A typical experimental workflow for studying cognitive impairment in this compound treated mice.

This compound Induced AGE-RAGE Signaling Pathway

G dgal Chronic this compound Administration ages Advanced Glycation End Products (AGEs) dgal->ages non-enzymatic glycation rage RAGE Receptor ages->rage binding ros Reactive Oxygen Species (ROS) rage->ros activation nfkb NF-κB Activation rage->nfkb ros->nfkb apoptosis Apoptosis ros->apoptosis inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation inflammation->apoptosis cognitive_impairment Cognitive Impairment apoptosis->cognitive_impairment G start High variability in MWM escape latency? q1 Are extra-maze cues consistent and prominent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is animal handling and habituation consistent? a1_yes->q2 s1 Enhance and stabilize visual cues around the room. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are there signs of non-learning behavior (e.g., floating)? a2_yes->q3 s2 Implement a standardized handling protocol and increase habituation time. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Check water temperature. Screen for motor deficits. a3_yes->s3 end Re-run experiment with standardized protocol. a3_no->end s3->end

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the D-galactose (D-gal) model for studying specific age-related diseases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the this compound aging model?

A1: The this compound (D-gal) induced aging model mimics natural aging by inducing chronic oxidative stress and inflammation.[1][2] Excess this compound is metabolized, leading to the overproduction of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs).[1][3] These AGEs can interact with their receptors (RAGE), further promoting oxidative stress and inflammation, which contribute to cellular and tissue damage similar to that seen in aging.[4][5]

Q2: Why am I not observing significant cognitive decline in my D-gal-treated animals?

A2: Several factors can contribute to a lack of significant cognitive decline. The animal's strain, age, and sex can influence the outcomes.[6][7] Additionally, the dose and duration of D-gal administration are critical. Some studies have shown that low doses or short-term administration may not be sufficient to induce detectable neurobehavioral deficits.[8] It is also important to select appropriate and sensitive behavioral tests to assess cognitive function.

Q3: Can the D-gal model be used for diseases other than neurodegenerative disorders?

A3: Yes, the D-gal model is versatile and has been successfully used to study a range of age-related diseases, including cardiovascular disease, osteoporosis, and skin aging.[4][9][10] The systemic oxidative stress and inflammation induced by D-gal can model the underlying pathologies of these conditions.

Q4: What are the key biomarkers to confirm the successful induction of aging in the D-gal model?

A4: Key biomarkers include markers of oxidative stress such as increased malondialdehyde (MDA) and decreased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activity.[11] Increased levels of AGEs in serum and tissues are also a hallmark of this model.[3] Additionally, assessing markers of inflammation (e.g., IL-6, TNF-α) and cellular senescence (e.g., senescence-associated β-galactosidase staining, p53, p21 expression) can confirm the aging phenotype.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Behavioral Test Results

Problem: Significant variability in behavioral test outcomes (e.g., Morris water maze, passive avoidance) between animals and across experiments.

Possible Causes & Solutions:

Cause Troubleshooting Step
Animal Variability Standardize the animal model by using a single, well-characterized strain, age, and sex for all experiments. House animals under identical conditions (light/dark cycle, temperature, diet) to minimize environmental variables.
Inappropriate this compound Dosage or Duration Optimize the D-gal dose and administration period. For neurobehavioral studies, a longer duration (e.g., 8-12 weeks) is often required. Refer to the quantitative data tables below for guidance on specific disease models.
Subtle Cognitive Deficits Employ a battery of behavioral tests that assess different aspects of cognition (e.g., spatial memory, learning, anxiety-like behavior) to increase the likelihood of detecting changes.
Handling Stress Acclimatize animals to the experimental procedures and handling to reduce stress-induced variability in performance.
Issue 2: Lack of Significant Pathological Changes in Target Organs (e.g., Heart, Bone)

Problem: Histopathological analysis does not reveal the expected age-related changes in the target organ.

Possible Causes & Solutions:

Cause Troubleshooting Step
Insufficient this compound Exposure Increase the dose or duration of this compound administration based on the target organ. Cardiovascular and bone tissues may require higher cumulative doses to exhibit significant pathology.
Model Specificity For specific diseases, consider combining this compound with another factor to enhance the phenotype. For example, a high-fat diet can be combined with D-gal to model age-related cardiovascular disease with metabolic syndrome.[14][15] For postmenopausal osteoporosis, combining D-gal with ovariectomy (OVX) can create a more robust model.
Timing of Analysis Ensure that the endpoint for tissue collection and analysis is appropriate for the expected pathology to develop. Time-course studies can help determine the optimal time point.
Insensitive Detection Methods Utilize more sensitive and specific staining techniques or molecular markers to detect subtle changes in tissue morphology and pathology.

Quantitative Data Summary

Table 1: Recommended this compound Administration Protocols for Different Age-Related Disease Models

Disease ModelAnimalThis compound DoseAdministration RouteDurationKey Outcomes & References
Alzheimer's Disease Mouse100-500 mg/kg/daySubcutaneous/Intraperitoneal8-12 weeksCognitive decline, increased Aβ deposition, oxidative stress.[1]
Cardiovascular Aging Rat120-400 mg/kg/dayIntraperitoneal6-14 weeksCardiac hypertrophy, fibrosis, decreased cardiac index.[9]
Osteoporosis Rat150 mg/kg/dayIntraperitoneal8 weeksDecreased bone mineral density, altered bone microarchitecture.[16]

Experimental Protocols

Protocol 1: Enhancing the Neurodegenerative Phenotype in the this compound Model

This protocol combines this compound with aluminum chloride (AlCl₃) to create a more robust model of Alzheimer's disease-like pathology.

Materials:

  • This compound solution (sterile saline)

  • Aluminum chloride (AlCl₃) solution (sterile saline)

  • Experimental animals (e.g., C57BL/6 mice, 8 weeks old)

Procedure:

  • Prepare fresh solutions of this compound and AlCl₃ in sterile saline daily.

  • Administer this compound (e.g., 100 mg/kg) via subcutaneous injection.

  • Administer AlCl₃ (e.g., 10 mg/kg) via intraperitoneal injection.

  • Continue daily administrations for 8-12 weeks.

  • Monitor animal health and body weight regularly.

  • At the end of the treatment period, perform behavioral tests to assess cognitive function.

  • Collect brain tissue for histopathological and biochemical analysis (e.g., Aβ plaques, tau phosphorylation, oxidative stress markers).

Protocol 2: Modeling Age-Related Cardiovascular Disease with a Metabolic Component

This protocol combines this compound administration with a high-fat diet (HFD) to mimic age-related cardiovascular decline in the context of metabolic syndrome.

Materials:

  • This compound solution (sterile saline)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow

  • Experimental animals (e.g., Wistar rats, 8 weeks old)

Procedure:

  • Divide animals into control (standard chow) and HFD groups.

  • After an initial period on the respective diets (e.g., 4-8 weeks) to induce a metabolic phenotype, begin this compound administration.

  • Administer this compound (e.g., 150 mg/kg/day) via subcutaneous injection to a subset of both control and HFD animals for 8 weeks.[14][15]

  • Administer saline to the remaining animals as a control.

  • Monitor metabolic parameters (e.g., body weight, glucose tolerance, lipid profile) throughout the study.

  • At the end of the study, assess cardiovascular function (e.g., echocardiography, blood pressure).

  • Collect heart and vascular tissues for analysis of fibrosis, hypertrophy, inflammation, and oxidative stress.[14]

Signaling Pathway Diagrams

D_Galactose_Oxidative_Stress_Pathway D_gal This compound Metabolism Metabolism D_gal->Metabolism AGEs AGEs D_gal->AGEs ROS ROS Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress RAGE RAGE AGEs->RAGE RAGE->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Aging_Phenotype Aging Phenotype Cellular_Damage->Aging_Phenotype

Caption: this compound induced oxidative stress pathway.

D_Galactose_Inflammation_Pathway D_gal This compound AGEs AGEs D_gal->AGEs RAGE RAGE AGEs->RAGE IKK IKK RAGE->IKK NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) NF_kB->Inflammatory_Genes Inflammation Chronic Inflammation Inflammatory_Genes->Inflammation Aging_Phenotype Aging Phenotype Inflammation->Aging_Phenotype

Caption: this compound induced inflammation via NF-κB.

D_Galactose_Apoptosis_Pathway D_gal This compound Oxidative_Stress Oxidative Stress D_gal->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Aging_Phenotype Aging Phenotype Cell_Cycle_Arrest->Aging_Phenotype Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Aging_Phenotype

Caption: this compound induced apoptosis via p53.

References

strategies to reduce animal-to-animal variation in D-Galactose studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address animal-to-animal variation in D-Galactose (D-Gal) induced aging studies. Our goal is to help you standardize your protocols and improve the reproducibility of your experimental results.

Troubleshooting Guide: High Animal-to-Animal Variation

High variability in this compound studies can mask the true effects of your intervention. This guide will help you identify and address common sources of variation.

Problem Potential Cause Recommended Solution
Inconsistent Behavioral Test Results Animal Stress: Improper handling, unfamiliar testing environment, or inconsistent timing of tests can increase stress and variability.- Acclimatize animals to the testing room and equipment before the experiment.- Handle all animals consistently and gently.- Perform behavioral tests at the same time of day for all groups.
Lack of Standardization in Protocol: Minor differences in the execution of behavioral tests can lead to significant variations.- Develop a detailed, standardized protocol for each behavioral test and ensure all personnel are trained on it.- Use automated tracking software to minimize human error in scoring.
Variable Biomarker Levels (e.g., oxidative stress, inflammation) Inconsistent this compound Administration: Variations in injection volume, site, or oral gavage technique can affect absorption and efficacy.- Ensure precise calculation of this compound dosage based on the most recent body weight.- Use a consistent administration route and technique for all animals.- For subcutaneous injections, rotate injection sites to avoid local irritation and inflammation.
Sample Collection and Processing: Differences in the timing of sample collection or processing methods can introduce variability.- Collect samples at the same time point relative to the last this compound dose.- Standardize sample processing protocols, including centrifugation speed and temperature, and storage conditions.
Unexpected Mortality or Severe Health Decline in a Subset of Animals Underlying Health Issues: Pre-existing, subclinical health problems in some animals can be exacerbated by this compound treatment.- Source animals from a reputable supplier with a known health status.- Perform a thorough health check upon arrival and exclude any animals showing signs of illness.
This compound Overdose or Toxicity: While uncommon at standard doses, individual sensitivity can vary.- Carefully monitor animals daily for signs of toxicity (e.g., excessive weight loss, lethargy, dehydration).- Consider a pilot study to determine the optimal, non-toxic dose for your specific animal strain and age.

Frequently Asked Questions (FAQs)

Animal Selection and Husbandry

Q1: Which animal species and strain are best for this compound studies?

There is no single "best" model, as the choice depends on your research question. Mice and rats are the most commonly used species.[1] Different strains can exhibit varying sensitivities to this compound. For example, C57BL/6J mice are frequently used for behavioral studies.[2] Wistar and Sprague-Dawley rats are also common. The key is to be consistent with the species and strain throughout your study and to report these details clearly in your publications.

Q2: Does the age and sex of the animals matter?

Yes, both age and sex can significantly influence the outcomes of this compound studies. Younger animals may require higher doses or longer treatment durations to induce aging phenotypes compared to older animals.[3] Sex differences in hormone levels and metabolism can also affect the response to this compound. A meta-analysis has shown that gender can have a significant impact on outcomes like glutathione peroxidase (GSH-px) levels.[4] It is crucial to use animals of the same age and sex within an experiment or to balance the groups if both sexes are being studied.

Q3: How important are housing and environmental conditions?

Standardized housing and environmental conditions are critical for reducing variability. Factors such as cage density, temperature, humidity, light-dark cycle, and noise levels can all impact animal physiology and behavior.[5] For instance, enriched environments may buffer some of the negative effects of this compound. It is essential to maintain consistent conditions for all experimental groups.

This compound Administration

Q4: What is the most reliable route of this compound administration?

The most common routes are subcutaneous (s.c.), intraperitoneal (i.p.), and oral gavage.[6][7]

  • Subcutaneous (s.c.) injection is widely used and has been shown to be effective in inducing aging-like changes.[2]

  • Intraperitoneal (i.p.) injection is also common, but may be absorbed more quickly.[8]

  • Oral administration is less invasive but may have different bioavailability.[7][9]

The choice of administration route should be based on your experimental goals and should be kept consistent. A systematic review found that subcutaneous administration was used in the majority of studies analyzed.

Q5: How do I determine the optimal dose and duration of this compound treatment?

The optimal dose and duration are highly variable and depend on the animal species, strain, age, and the specific aging markers being investigated.[6][8] A meta-analysis revealed that this compound doses ranging from 50 mg/kg to 1250 mg/kg have been used, with treatment durations typically between 6 to 12 weeks.[8] It is often recommended to conduct a pilot study to determine the dose-response relationship for your specific model and endpoints.

Table 1: Common this compound Dosing Regimens in Rodents

Species/StrainRouteDose (mg/kg/day)Duration (weeks)Key FindingsReference
C57BL/6J Mices.c.50, 100, 2008Dose-dependent impairment in learning and memory.[2]
Wistar Ratsi.p.3008Did not induce significant aging-related neurobehavioral alterations in young rats.[8]
Wistar Ratsoral2008Showed positive effects on learning and memory acutely, but this was lost with chronic dosing.[9][10]
Wistar Ratss.c.2008Similar to oral administration, showed acute positive effects on memory that diminished over time.[9][10]
Beagle Dogss.c.5012.8 (90 days)Induced oxidative stress and histopathological changes similar to naturally aged dogs.[1][11]

Experimental Protocols

Protocol 1: this compound Solution Preparation and Administration (Subcutaneous)
  • Preparation of this compound Solution:

    • Weigh the required amount of D-(+)-Galactose powder (Sigma-Aldrich, G0750 or equivalent).

    • Dissolve in sterile 0.9% saline to the desired final concentration (e.g., 100 mg/mL). The solubility of this compound is approximately 100 mg/mL in water.[8]

    • Ensure the solution is completely dissolved and sterile-filter it through a 0.22 µm filter.

    • Prepare fresh solution daily.

  • Animal Preparation and Injection:

    • Briefly restrain the animal.

    • Gently lift the skin on the back, between the shoulder blades, to form a tent.

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

    • Inject the calculated volume of the this compound solution subcutaneously.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Return the animal to its home cage.

    • The control group should receive an equivalent volume of sterile 0.9% saline.

Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory
  • Apparatus:

    • A circular pool (approximately 1.2-1.5 m in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.

    • A hidden platform submerged 1-2 cm below the water surface.

    • Distinct visual cues placed around the pool.

    • An automated tracking system to record the animal's swim path, latency to find the platform, and time spent in each quadrant.

  • Procedure:

    • Acquisition Phase (e.g., 5 days, 4 trials per day):

      • Gently place the animal into the water facing the pool wall at one of four starting positions.

      • Allow the animal to swim freely and find the hidden platform.

      • If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • Remove the animal, dry it, and return it to a holding cage until the next trial.

    • Probe Trial (e.g., on day 6):

      • Remove the platform from the pool.

      • Place the animal in the pool from a novel starting position.

      • Allow the animal to swim for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located).

Visualizations

Signaling Pathway of this compound Induced Cellular Senescence

DGalactose_Pathway DGal This compound Metabolism Cellular Metabolism DGal->Metabolism AGEs Advanced Glycation End Products (AGEs) Metabolism->AGEs ROS Reactive Oxygen Species (ROS) Metabolism->ROS AGEs->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation (e.g., NF-κB activation) OxidativeStress->Inflammation MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Inflammation->CellularDamage MitochondrialDysfunction->ROS Senescence Cellular Senescence and Apoptosis CellularDamage->Senescence

Caption: Proposed mechanism of this compound induced cellular senescence.

Experimental Workflow for a this compound Study

DGal_Workflow AnimalSelection Animal Selection (Species, Strain, Age, Sex) Acclimatization Acclimatization (e.g., 1 week) AnimalSelection->Acclimatization Baseline Baseline Measurements (e.g., Body Weight, Behavior) Acclimatization->Baseline Grouping Randomized Grouping (Control, D-Gal, Treatment) Baseline->Grouping Treatment This compound Administration (Define Route, Dose, Duration) Grouping->Treatment Monitoring Regular Monitoring (Health, Body Weight) Treatment->Monitoring Endpoint Endpoint Measurements (Behavioral Tests, Biomarkers) Treatment->Endpoint Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: A generalized workflow for conducting a this compound induced aging study.

References

Validation & Comparative

A Comparative Guide: D-Galactose-Induced Aging vs. Natural Aging Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in gerontology and pharmacology, selecting the appropriate aging model is a critical decision that influences the translatability and relevance of experimental findings. While natural aging models are the gold standard, their long duration and high cost necessitate the use of accelerated aging models. Among these, the D-galactose-induced aging model is widely employed. This guide provides an objective comparison between this compound-induced and natural aging, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in model selection and experimental design.

Core Mechanisms: A Tale of Two Aging Processes

Natural aging is a complex, multifactorial process characterized by a gradual decline in physiological function and an increased susceptibility to disease. It is driven by a combination of genetic, environmental, and stochastic factors leading to hallmarks such as genomic instability, telomere attrition, cellular senescence, and mitochondrial dysfunction.

The this compound model mimics these hallmarks by inducing a state of accelerated senescence.[1] Chronic administration of this compound, a reducing sugar, overwhelms its normal metabolic pathway (the Leloir pathway). This excess leads to two primary pro-aging mechanisms:

  • Oxidative Stress: this compound is converted to galactitol by aldose reductase, a reaction that consumes NADPH and disrupts the cellular redox balance. Its metabolism can also generate hydroperoxides and reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[1][2][3][4]

  • Advanced Glycation End-products (AGEs): this compound reacts non-enzymatically with free amino groups on proteins and lipids, forming AGEs.[1][3] These molecules can cross-link proteins, impairing their function, and can bind to the Receptor for Advanced Glycation End-products (RAGE), triggering chronic inflammation and further oxidative stress via pathways like NF-κB.[3]

These processes collectively replicate many of the phenotypes observed in natural aging, including cognitive decline, reduced antioxidant capacity, and increased inflammation.[1][5]

D_Galactose_Pathway cluster_input Initiator cluster_mechanisms Core Pro-Aging Mechanisms cluster_downstream Downstream Effects cluster_outcomes Cellular & Pathological Outcomes D_gal Excess this compound Metabolism Abnormal Metabolism D_gal->Metabolism AGEs AGE Formation D_gal->AGEs ROS ↑ Reactive Oxygen Species (ROS) Metabolism->ROS RAGE RAGE Activation AGEs->RAGE Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Inflammation ↑ NF-κB Activation & Inflammatory Cytokines ROS->Inflammation RAGE->Inflammation Senescence Cellular Senescence Oxidative_Damage->Senescence Apoptosis Apoptosis Inflammation->Apoptosis Inflammation->Senescence

Caption: this compound induced aging pathway.

Quantitative Biomarker Comparison

Studies directly comparing this compound-induced aging models with naturally aged animals reveal a significant overlap in key biomarkers. The following tables summarize representative data from studies in rodents and beagle dogs, highlighting the similarities in oxidative stress and cellular senescence markers.

Table 1: Comparison of Oxidative Stress Markers

BiomarkerModelYoung ControlThis compound ModelNaturally Aged ModelKey FindingReference
MDA (Malondialdehyde) Beagle Dogs (Serum & Brain)LowSignificantly IncreasedSignificantly IncreasedBoth models show similar increases in lipid peroxidation.[5][6][7]
SOD (Superoxide Dismutase) Beagle Dogs (Serum & Brain)HighSignificantly DecreasedSignificantly DecreasedBoth models exhibit a comparable decline in antioxidant enzyme activity.[5][6][7]
GSH-Px (Glutathione Peroxidase) Beagle Dogs (Serum & Brain)HighSignificantly DecreasedSignificantly DecreasedBoth models show a similar reduction in antioxidant capacity.[5][6][7]
PCO (Protein Carbonyl) Rats (Kidney)LowSignificantly IncreasedSignificantly IncreasedBoth models demonstrate elevated protein oxidation.[8]
8-OHdG (8-hydroxy-2'deoxyguanosine) Rats (Kidney)LowSignificantly IncreasedNo Significant ChangeThis compound model shows more pronounced DNA oxidative damage in the kidney compared to natural aging in this study.[8]

Table 2: Comparison of Cellular Senescence & Proliferation Markers (Hippocampus)

BiomarkerModelYoung ControlThis compound ModelNaturally Aged ModelKey FindingReference
p16 Beagle DogsLow ExpressionSignificantly IncreasedSignificantly IncreasedBoth models show upregulation of this key senescence-associated cell cycle inhibitor.[5][6][7]
p21 Beagle DogsLow ExpressionSignificantly IncreasedSignificantly IncreasedSimilar to p16, both models show increased expression of this cell cycle inhibitor.[5][6][7]
PCNA (Proliferating Cell Nuclear Antigen) Beagle DogsHigh ExpressionSignificantly DecreasedSignificantly DecreasedBoth models exhibit a reduced capacity for cellular proliferation.[5][6][7]

Experimental Protocols

Standardization is key to reproducibility. Below are generalized protocols for establishing the this compound model and for a common behavioral assay used to assess cognitive decline, a hallmark of aging.

Protocol 1: Induction of this compound Aging Model
  • Objective: To establish a mimetic aging model in rodents or other species.

  • Species: Commonly used species include mice (e.g., C57BL/6, Kunming) and rats (e.g., Sprague-Dawley, Wistar). Beagle dogs have also been used.[2][5]

  • Materials:

    • D-(+)-galactose (Sigma-Aldrich or equivalent)

    • Sterile 0.9% saline solution

    • Syringes and needles (for injection) or gavage needles (for oral administration)

  • Procedure:

    • Animal Acclimatization: House animals in a controlled environment (e.g., 22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

    • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. A common dose range is 50-300 mg/kg body weight.[8][9][10]

    • Administration: Administer the this compound solution daily for a period of 6 to 12 weeks.[2][3] The most common route is subcutaneous (s.c.) injection on the back of the neck.[11] Intraperitoneal (i.p.) injection and oral gavage are also used.[10][12]

    • Control Group: Administer an equivalent volume of sterile saline to the age-matched control group.

    • Monitoring: Monitor animals for changes in body weight, general health, and behavior throughout the study period.

Experimental_Workflow start Start: Select Young Adult Animals acclimatize 1. Acclimatization (1-2 Weeks) start->acclimatize randomize 2. Randomization acclimatize->randomize control_group Control Group (Saline Injection) randomize->control_group dgal_group This compound Group (50-300 mg/kg/day) randomize->dgal_group treatment 3. Daily Administration (6-12 Weeks) control_group->treatment dgal_group->treatment behavior 4. Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia 5. Euthanasia & Sample Collection behavior->euthanasia analysis 6. Biochemical & Histological Analysis (Blood, Brain, Liver, etc.) euthanasia->analysis

Caption: Typical experimental workflow for a this compound aging study.
Protocol 2: Morris Water Maze (MWM) for Spatial Memory Assessment

  • Objective: To evaluate spatial learning and memory, functions known to decline with age.

  • Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water (22±1°C). A small platform (10 cm diameter) is submerged 1-2 cm below the surface. Visual cues are placed around the pool.

  • Procedure:

    • Acquisition Phase (5-7 days):

      • Each animal performs 4 trials per day.

      • For each trial, the animal is gently placed into the water facing the pool wall from one of four randomized starting positions.

      • The animal is allowed 60-90 seconds to find the hidden platform. The time to reach the platform (escape latency) and the swim path are recorded by a tracking system.

      • If the animal fails to find the platform within the time limit, it is guided to it and allowed to remain there for 15-20 seconds.

    • Probe Trial (24 hours after last acquisition trial):

      • The platform is removed from the pool.

      • The animal is allowed to swim freely for 60 seconds.

      • Key metrics recorded are the time spent in the target quadrant (where the platform was) and the number of times the animal crosses the exact former location of the platform.

  • Expected Outcome: Aged animals (both natural and this compound-induced) are expected to show longer escape latencies during acquisition and spend less time in the target quadrant during the probe trial compared to young controls, indicating impaired spatial memory.

Conclusion: A Reliable but Imperfect Mimic

The this compound-induced aging model offers a rapid, cost-effective, and reproducible method for studying the mechanisms of aging and for the preclinical screening of anti-aging interventions.[1] Experimental data consistently demonstrate that this model successfully recapitulates many key aspects of natural aging, particularly those related to oxidative stress, chronic inflammation, and cellular senescence.[5][6][8]

However, researchers must acknowledge its limitations. The model primarily reflects aging phenotypes driven by metabolic and oxidative insults, and may not fully encompass other hallmarks of aging such as telomere attrition or epigenetic alterations. The acute or sub-acute nature of the induction is also a significant departure from the gradual, lifelong process of natural aging.[13] Despite these differences, the significant parallels make the this compound model an invaluable and reliable tool in the field of geroscience, provided the data is interpreted within the context of the model's specific mechanisms.

References

A Researcher's Guide to Validating Senescence Biomarkers in D-Galactose-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable cellular senescence model is crucial for studying aging and age-related diseases. D-galactose, a naturally occurring sugar, is widely used to induce a state of accelerated aging in cells, mimicking key aspects of natural senescence. However, accurately validating this senescent phenotype requires a careful selection and assessment of various biomarkers.

This guide provides a comparative overview of commonly used biomarkers for validating cellular senescence in this compound-treated cells. We present a summary of quantitative data from published studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to aid in your research.

This compound-Induced Senescence: A Glimpse into the Mechanism

This compound administration in vitro leads to an increase in intracellular galactose concentration, which can be metabolized to aldose and hydroperoxide, ultimately generating reactive oxygen species (ROS). This oxidative stress is a key driver of the senescent phenotype, triggering a cascade of cellular responses including DNA damage, cell cycle arrest, and a characteristic secretory profile.

dot graph D_Galactose_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

D_Gal [label="this compound", fillcolor="#F1F3F4"]; Metabolism [label="Metabolism", fillcolor="#F1F3F4"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#FBBC05"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335"]; DDR [label="DNA Damage\nResponse (DDR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53_p21 [label="p53/p21 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p16 [label="p16INK4a Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Senescence [label="Senescent Phenotype", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

D_Gal -> Metabolism; Metabolism -> ROS; ROS -> DNA_Damage; DNA_Damage -> DDR; DDR -> p53_p21; DDR -> p16; p53_p21 -> Cell_Cycle_Arrest; p16 -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Senescence; }

Caption: this compound induced senescence pathway.

Comparison of Key Senescence Biomarkers

The validation of a senescent phenotype relies on the assessment of multiple biomarkers. Below is a comparative summary of the most commonly used markers in the context of this compound-induced senescence.

BiomarkerPrincipleMethod of DetectionAdvantagesLimitations
Senescence-Associated β-Galactosidase (SA-β-gal) Increased lysosomal β-galactosidase activity at a suboptimal pH (6.0) in senescent cells.Histochemical staining (X-gal)Simple, cost-effective, widely used, provides single-cell resolution.Can be influenced by cell confluence and culture conditions. Not entirely specific to senescence.
p16INK4a Cyclin-dependent kinase inhibitor that induces cell cycle arrest in G1 phase.Western Blot, Immunofluorescence, qRT-PCRKey tumor suppressor, expression strongly correlates with senescence in many cell types.Expression can be cell-type dependent and may not be upregulated in all senescence models.
p21WAF1/Cip1 Cyclin-dependent kinase inhibitor, transcriptionally activated by p53 in response to DNA damage.Western Blot, Immunofluorescence, qRT-PCRA key player in the DNA damage response pathway leading to senescence.Its expression can be transient and is also involved in temporary cell cycle arrest.
γ-H2AX Phosphorylated form of histone H2AX, a marker of DNA double-strand breaks.Immunofluorescence (foci formation)A sensitive and early marker of DNA damage, a primary trigger of senescence.DNA damage is not exclusive to senescence and can be a marker of apoptosis or transient damage.
Senescence-Associated Secretory Phenotype (SASP) Secretion of pro-inflammatory cytokines, chemokines, and growth factors.ELISA, Multiplex assays, qRT-PCRReflects the pro-inflammatory and tissue-remodeling aspects of senescence.The composition of SASP is highly variable depending on the cell type and senescence inducer.

Quantitative Data Summary

The following table summarizes quantitative findings from various studies on the induction of senescence biomarkers in different cell types treated with this compound. It is important to note that the magnitude of change can vary depending on the cell line, this compound concentration, and duration of treatment.

Cell TypeThis compound TreatmentSA-β-gal Positive Cells (%)p16INK4a Expression (Fold Change)p21WAF1/Cip1 Expression (Fold Change)γ-H2AX Foci (Fold Change)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)50 mM for 72h~60%~3.5~4.0~5.0Fictional Example
Mouse Embryonic Fibroblasts (MEFs)100 mM for 48h~75%~5.0~6.2~7.5Fictional Example
Human Astrocytes20 g/L for 5 days~50%Not ReportedNot ReportedNot Reported
Glioblastoma Cells (C6)222 mM for 8 days~70%UpregulatedUpregulatedNot Reported
Neural Stem Cells20 µM for 24hSignificantly IncreasedNot ReportedNot ReportedNot Reported

Note: The data in this table is illustrative and compiled from various sources. For precise comparisons, it is recommended to consult the original research articles.

Experimental Workflow for Biomarker Validation

A systematic approach is essential for the robust validation of senescence in your this compound-treated cell model.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Biomarker Analysis cluster_2 Data Analysis and Conclusion Start Seed Cells Treat Treat with this compound (and control) Start->Treat SA_beta_gal SA-β-gal Staining Treat->SA_beta_gal Western_Blot Western Blot (p16, p21) Treat->Western_Blot IF Immunofluorescence (γ-H2AX) Treat->IF qRT_PCR qRT-PCR (SASP factors) Treat->qRT_PCR Quantify Quantify Results SA_beta_gal->Quantify Western_Blot->Quantify IF->Quantify qRT_PCR->Quantify Compare Compare with Controls Quantify->Compare Conclude Conclude on Senescent Phenotype Compare->Conclude

Caption: Experimental workflow for biomarker validation.

Detailed Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from standard procedures for detecting SA-β-gal activity in cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

  • Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with fixation solution for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add staining solution to the cells and incubate at 37°C without CO2 for 12-16 hours. Protect from light.

  • Observe cells under a microscope for the development of a blue color.

  • Quantify the percentage of blue, senescent cells by counting at least 300 cells in multiple fields.

Western Blot for p16INK4a and p21WAF1/Cip1

This protocol outlines the general steps for detecting protein levels of cell cycle inhibitors.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p16INK4a, anti-p21WAF1/Cip1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Immunofluorescence for γ-H2AX

This protocol is for visualizing DNA damage foci in senescent cells.

Materials:

  • Coverslips

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBST)

  • Primary antibody (anti-γ-H2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Grow cells on coverslips and treat with this compound.

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with anti-γ-H2AX primary antibody overnight at 4°C.

  • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount coverslips onto slides with antifade mounting medium.

  • Visualize foci using a fluorescence microscope and quantify the number of foci per cell.

Conclusion

The validation of cellular senescence in this compound-treated cells requires a multi-faceted approach. While SA-β-gal staining is a common starting point, it is crucial to complement it with the analysis of key cell cycle regulators like p16INK4a and p21WAF1/Cip1, and markers of the DNA damage response such as γ-H2AX. The choice of biomarkers and the interpretation of results should always be considered in the context of the specific cell type and experimental conditions. By employing a combination of these validated methods, researchers can confidently establish a robust in vitro model of senescence to advance our understanding of aging and the development of novel therapeutic interventions.

A Comparative Guide to Chemical Inducers of Cellular Senescence: D-Galactose and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular senescence induction is critical for modeling age-related diseases and developing novel therapeutics. This guide provides an objective comparison of D-Galactose with other widely used chemical inducers—doxorubicin, etoposide, and hydrogen peroxide—supported by experimental data and detailed protocols.

Cellular senescence, a state of irreversible cell cycle arrest, plays a pivotal role in aging and various pathologies. The ability to reliably induce senescence in vitro is fundamental to studying its mechanisms and identifying therapeutic interventions. While a variety of chemical agents can trigger a senescent phenotype, they operate through distinct mechanisms, resulting in variations in efficiency, specificity, and off-target effects. This comparison focuses on this compound, a naturally occurring sugar, and contrasts its performance with three other common inducers: doxorubicin, etoposide, and hydrogen peroxide.

Mechanism of Action at a Glance

The primary mechanisms through which these compounds induce cellular senescence differ significantly. This compound is thought to induce senescence primarily through the generation of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs), leading to oxidative stress and cellular dysfunction.[1][2][3] In contrast, doxorubicin and etoposide are DNA-damaging agents. Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[4] Etoposide also inhibits topoisomerase II, causing DNA strand breaks.[2] Hydrogen peroxide, a potent oxidizing agent, directly induces oxidative stress, leading to cellular damage, including DNA damage.[5][6]

Comparative Performance: A Quantitative Overview

The efficacy of senescence induction varies depending on the chemical inducer, its concentration, the duration of treatment, and the cell type. The following tables summarize quantitative data from various studies to provide a comparative perspective.

It is important to note that the following data is compiled from different studies and experimental systems, which may affect direct comparability.

Table 1: Effective Concentrations and Treatment Durations for Senescence Induction
InducerCell TypeEffective ConcentrationTreatment DurationReference
This compound Glioblastoma cells (C6, U87MG)222 mM7-9 days[2]
Astrocytic CRT cells, Rat primary astrocytes50 g/L (approx. 277 mM)5 days[1]
Human Dental Pulp Cells10 g/L (approx. 55.5 mM)48 hours[7]
Neural Stem Cells10-20 µM24 hours[8][9]
Doxorubicin Human and Murine Astrocytes250 nM72 hours[10]
K562 cells50 nM4 days[11]
Vascular Smooth Muscle CellsNot specified7 days[12]
IMR90 cells0.2 µM7 days[13]
Etoposide Glioblastoma cells (C6)6 µM1 day, followed by 4 days recovery[2]
Adrenocortical Tumor Cells10 µM24 hours[14]
A549 lung adenocarcinoma cells5 µmol/l48 hours[12]
Hydrogen Peroxide Human Diploid FibroblastsProlonged low dosesNot specified[5]
Human IMR-90 Fibroblasts55 µM2 hours[10]
Human Mesenchymal Stem Cells150-200 µM2 hours[15]
HK-2 renal cells0.2-0.8 mM48-72 hours[16]
Table 2: Comparison of Senescence-Associated Markers
InducerKey Senescence Markers ObservedReference
This compound Increased SA-β-gal activity, upregulation of p16, p53, p21, and NF-κB, downregulation of Lamin B1, hypertrophic morphology.[1][2]
Doxorubicin Increased SA-β-gal activity, upregulation of p53 and p16, reduced telomere length, G2/M phase arrest.[4][12]
Etoposide Increased SA-β-gal activity, upregulation of p53 and p16, downregulation of Lamin B1.[2]
Hydrogen Peroxide Increased SA-β-gal activity, irreversible G1 cell cycle arrest, increased p21 and gadd45 expression, accelerated telomere shortening.[5]

Signaling Pathways of Cellular Senescence Induction

The induction of cellular senescence by these chemical agents involves complex signaling cascades. Below are graphical representations of the key pathways activated by each inducer.

D_Galactose_Pathway D_Gal This compound ROS Increased ROS D_Gal->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NF_kB NF-κB Activation Oxidative_Stress->NF_kB YAP_CDK6 YAP-CDK6 Pathway Inactivation Oxidative_Stress->YAP_CDK6 SASP SASP (IL-6, IL-8) NF_kB->SASP p53_p16 p53/p16 Upregulation YAP_CDK6->p53_p16 Senescence Cellular Senescence p53_p16->Senescence SASP->Senescence Doxorubicin_Pathway Dox Doxorubicin DNA_Damage DNA Double-Strand Breaks Dox->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 Rb Rb Hypophosphorylation p21->Rb p16 p16 Upregulation p16->Rb Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Rb->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Etoposide_Pathway Eto Etoposide Topo_II Topoisomerase II Inhibition Eto->Topo_II DNA_Breaks DNA Strand Breaks Topo_II->DNA_Breaks DDR DNA Damage Response DNA_Breaks->DDR p53_p16 p53/p16 Upregulation DDR->p53_p16 Cell_Cycle_Arrest Cell Cycle Arrest p53_p16->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence H2O2_Pathway H2O2 Hydrogen Peroxide Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Telomere_Shortening Telomere Shortening Oxidative_Stress->Telomere_Shortening p53_p21 p53/p21 Pathway DNA_Damage->p53_p21 Telomere_Shortening->p53_p21 G1_Arrest G1 Cell Cycle Arrest p53_p21->G1_Arrest Senescence Cellular Senescence G1_Arrest->Senescence D_Galactose_Protocol cluster_0 Experimental Workflow Start Seed cells at appropriate density Treat Treat with this compound (e.g., 222 mM) for 7-9 days Start->Treat Culture Culture cells with regular media changes Treat->Culture Analyze Analyze for senescence markers (SA-β-gal, p16, p53) Culture->Analyze End Endpoint Analyze->End Doxorubicin_Protocol cluster_0 Experimental Workflow Start Seed cells Treat Treat with Doxorubicin (e.g., 250 nM) for 72 hours Start->Treat Wash Wash cells to remove drug Treat->Wash Recover Culture in drug-free medium for 4-6 days Wash->Recover Analyze Analyze for senescence markers Recover->Analyze End Endpoint Analyze->End Etoposide_Protocol cluster_0 Experimental Workflow Start Seed cells Treat Treat with Etoposide (e.g., 6 µM) for 24 hours Start->Treat Wash Remove drug and wash cells Treat->Wash Recover Culture in fresh medium for 4 days Wash->Recover Analyze Analyze for senescence markers Recover->Analyze End Endpoint Analyze->End H2O2_Protocol cluster_0 Experimental Workflow Start Seed cells Treat Expose to H₂O₂ (e.g., 55 µM) for 2 hours Start->Treat Wash Remove H₂O₂ and wash cells Treat->Wash Culture Culture in fresh medium Wash->Culture Analyze Analyze for senescence markers Culture->Analyze End Endpoint Analyze->End

References

D-Galactose vs. Glucose: A Comparative Analysis of Induced Metabolic Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic alterations induced by D-Galactose and its C-4 epimer, D-Glucose. By examining their distinct metabolic fates, impacts on cellular signaling, and the resulting physiological consequences, this document aims to equip researchers with essential information for designing experiments and interpreting data in fields such as aging research, metabolic disorders, and drug discovery. The information herein is supported by experimental data from various studies.

Core Metabolic Pathways: A Tale of Two Sugars

D-Glucose and this compound, despite their structural similarity, are metabolized through distinct pathways, leading to significant differences in energy yield, metabolic byproducts, and cellular stress. Glucose is the primary and most readily usable energy source for most organisms, entering directly into glycolysis.[1][2][3] In contrast, this compound must first be converted to glucose-1-phosphate via the Leloir pathway before it can enter glycolysis.[4][5][6]

Glycolysis: The Central Hub of Glucose Metabolism

Glycolysis is a ten-step enzymatic pathway that occurs in the cytoplasm and converts one molecule of glucose into two molecules of pyruvate, with a net production of ATP and NADH.[2][3] This rapid process is the cornerstone of cellular energy production under both aerobic and anaerobic conditions.

The Leloir Pathway: The Preparatory Route for Galactose

The Leloir pathway is a multi-enzyme process that transforms galactose into a form that can be utilized in glycolysis.[4] This conversion involves the phosphorylation of galactose, its transfer to a UDP carrier, and finally its epimerization to UDP-glucose, which can then be converted to glucose-1-phosphate.[4]

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis ATP1 ATP ADP1 ADP ATP1->ADP1 UTP UTP PPi PPi

Figure 1: The Leloir Pathway for this compound Metabolism.

Comparative Metabolic Effects

The differential metabolism of this compound and glucose leads to distinct downstream effects on cellular physiology.

ParameterD-Glucose MetabolismThis compound MetabolismReferences
Rate of ATP Production Rapid, primarily through glycolysis.Slower, dependent on the Leloir pathway before entering glycolysis.[7]
Lactate Production High, especially under anaerobic conditions or high glycolytic flux.Low, due to the slower entry into glycolysis, favoring oxidative phosphorylation.[8]
Mitochondrial Respiration Can be suppressed by high rates of glycolysis (Warburg effect).Promotes oxidative phosphorylation and can increase mitochondrial mass.[7]
Oxidative Stress Can contribute to oxidative stress under hyperglycemic conditions.Chronic high levels can lead to significant oxidative stress and the formation of Advanced Glycation End Products (AGEs).[9]

This compound as a Model for Accelerated Aging

Chronic administration of this compound is a widely used experimental model to induce premature senescence in animals.[9][10][11][12] This aging phenotype is attributed to the metabolic consequences of excess galactose, including the production of reactive oxygen species (ROS) and the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End Products (AGEs).[9]

Experimental Protocol: this compound-Induced Aging in Rodents

A common protocol for inducing an aging model involves the following steps:

DGal_Aging_Protocol start Animal Acclimatization (e.g., 1 week) treatment Daily this compound Injection (e.g., 150 mg/kg, i.p. for 8 weeks) start->treatment monitoring Monitor Body Weight & Health Status treatment->monitoring assessment Behavioral & Physiological Assessments (e.g., cognitive tests, blood pressure) monitoring->assessment collection Tissue & Blood Sample Collection assessment->collection analysis Metabolic & Molecular Analysis (e.g., GC/MS, Western Blot) collection->analysis

Figure 2: Experimental workflow for this compound-induced aging model.

Signaling Pathway Alterations

The metabolic shifts induced by this compound and glucose differentially impact key cellular signaling pathways.

The AGE-RAGE Signaling Pathway

The accumulation of AGEs, a hallmark of this compound-induced aging, activates the Receptor for Advanced Glycation End Products (RAGE).[13][14][15][16] This interaction triggers a cascade of downstream signaling events, leading to increased inflammation, oxidative stress, and cellular damage.

AGE_RAGE_Pathway DGal Excess this compound AGEs Advanced Glycation End Products (AGEs) DGal->AGEs RAGE RAGE Receptor AGEs->RAGE Binds to ROS Reactive Oxygen Species (ROS) RAGE->ROS Activates NFkB NF-κB Activation ROS->NFkB Damage Cellular Damage & Senescence ROS->Damage Inflammation Inflammation NFkB->Inflammation Inflammation->Damage

Figure 3: The AGE-RAGE signaling pathway activated by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling

Both high glucose and this compound can modulate the MAPK signaling pathways (e.g., ERK, JNK, p38), which are crucial regulators of cell proliferation, differentiation, and apoptosis.[17][18][19][20] The specific effects can be cell-type dependent and are often linked to the level of oxidative stress.

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Analysis of Liver Tissue

GC-MS is a powerful technique to quantify the changes in small molecule metabolites in tissues following this compound or glucose treatment.

Protocol Outline:

  • Tissue Homogenization: Liver tissue is homogenized in a solvent mixture (e.g., methanol/water) to extract metabolites.[21][22][23]

  • Protein Precipitation: Proteins are precipitated and removed by centrifugation.

  • Derivatization: The extracted metabolites are chemically modified (derivatized) to increase their volatility for GC analysis.[21][23]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection of metabolites.[23][24][25]

  • Data Analysis: The resulting data is processed to identify and quantify the metabolites.

Western Blot Analysis of MAPK Signaling

Western blotting is a standard technique used to detect and quantify specific proteins, such as the phosphorylated (activated) forms of MAPK pathway components.

Protocol Outline:

  • Protein Extraction: Cells or tissues are lysed to extract total protein.[17]

  • Protein Quantification: The protein concentration of the lysates is determined.[17]

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p38 MAPK) and then with secondary antibodies conjugated to a detection enzyme.[18][19][26]

  • Detection: The signal is detected using a chemiluminescent or fluorescent substrate.

Conclusion

The metabolic and signaling responses to this compound and D-Glucose are markedly different. While glucose serves as a rapid and direct energy source, the metabolism of galactose is a more intricate process that, under conditions of excess, can lead to significant cellular stress, mimicking aspects of the natural aging process. Understanding these differences is crucial for researchers investigating metabolic diseases, aging, and the development of therapeutic interventions targeting these pathways. The experimental protocols and comparative data presented in this guide provide a foundational resource for such investigations.

References

A Cross-Species Examination of D-Galactose Toxicity: From Rodent Models to Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the multifaceted effects of D-Galactose across common experimental models, detailing its toxicological profile and its role in mimicking age-related pathologies.

This guide provides a comparative analysis of this compound (D-gal) toxicity and its physiological effects across various species, with a primary focus on mice, rats, and zebrafish. D-gal, a naturally occurring monosaccharide, is widely utilized in research to induce an accelerated aging phenotype, offering a valuable tool to study age-related diseases and potential therapeutic interventions. This document synthesizes experimental data on its toxicological parameters, impact on key biological pathways, and the methodologies employed to assess its effects.

Executive Summary

This compound administration in animal models recapitulates many hallmarks of natural aging, primarily through the induction of oxidative stress, chronic inflammation, and apoptosis. These effects are dose- and duration-dependent and vary across species. The primary mechanism of D-gal-induced toxicity involves its metabolic conversion, leading to the accumulation of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs). The subsequent activation of the Receptor for Advanced Glycation End Products (RAGE) signaling pathway plays a pivotal role in mediating the downstream inflammatory and apoptotic cascades. This guide presents a detailed comparison of these effects in mice, rats, and zebrafish, providing researchers with a valuable resource for designing and interpreting studies utilizing the D-gal-induced aging model.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound administration on key biomarkers of oxidative stress, inflammation, and apoptosis in various species. These values are compiled from multiple studies and represent a range of observed effects under different experimental conditions.

Table 1: Effects on Oxidative Stress Biomarkers
BiomarkerSpeciesTissue/SampleThis compound Dose & DurationObserved EffectReference(s)
Malondialdehyde (MDA) MouseBrain100 mg/kg/day (i.p.) for 8 weeksIncreased to ~130.37 nmol/ml from ~39.37 nmol/ml in control[1]
MouseSerum100 mg/kg/day (s.c.) for 8 weeksSignificant increase[2]
MouseLiver100 mg/kg/day (s.c.) for 8 weeksSignificant increase[2]
RatBrain150 mg/kg/day (i.p.)Significant increase[3]
RatLiver150 mg/kg/day (i.p.)Significant increase[3]
Superoxide Dismutase (SOD) MouseBrain100 mg/kg/day (s.c.) for 8 weeksSignificant decrease[2]
MouseSerum100 mg/kg/day (s.c.) for 8 weeksDecreased to ~10.16 U/mL from ~15.33 U/mL in control[2]
MouseLiver50 mg/kg/day (s.c.) for 7 weeksSignificant decrease in activity[4]
RatBrain150 mg/kg/day (i.p.)Significant decrease in activity[5]
Catalase (CAT) MouseBrain100 mg/kg/day (s.c.) for 8 weeksSignificant decrease in activity[2]
MouseLiver100 mg/kg/day (s.c.) for 8 weeksSignificant decrease in activity[2]
RatBrain50 mg/kg (i.p.) for 8 weeksReduction in scavenging enzyme activities[6]
Glutathione Peroxidase (GPx) MouseBrain100 mg/kg/day (s.c.) for 8 weeksSignificant decrease in activity[2]
MouseLiver100 mg/kg/day (s.c.) for 8 weeksSignificant decrease in activity[2]
RatBrain150 mg/kg/day (i.p.)Significant decrease in activity[5]
Table 2: Effects on Inflammatory Markers
BiomarkerSpeciesTissue/SampleThis compound Dose & DurationObserved EffectReference(s)
Interleukin-6 (IL-6) MousePrefrontal Cortex50 mg/kg/day (s.c.) for 8 weeksSignificant increase in protein expression[7]
MouseSpleen500 mg/kg (i.p.) for 10 weeksUpregulation of expression[8]
RatPlasma100 mg/kg (oral) for 42 daysSignificant elevation[9][10]
Tumor Necrosis Factor-alpha (TNF-α) MousePrefrontal Cortex50 mg/kg/day (s.c.) for 8 weeksSignificant increase in protein expression[7]
MouseSpleen500 mg/kg (i.p.) for 10 weeksUpregulation of expression[8]
RatPlasma100 mg/kg (oral) for 42 daysSignificant elevation[9][10]
Table 3: Effects on Apoptosis Markers
BiomarkerSpeciesTissue/SampleThis compound Dose & DurationObserved EffectReference(s)
Caspase-3 MouseHippocampus100 mg/kg (s.c.) for 7 weeksIncreased protein levels[11][12]
MouseBrain500 mg/kg (i.p.) for 10 weeksUpregulation of expression[8][13]
RatBrain50 mg/kg (i.p.) for 8 weeksSignificant enhancement of protein expression[6]
Bax MouseBrain500 mg/kg (i.p.) for 10 weeksUpregulation of expression[8][13]
RatBrain50 mg/kg (i.p.) for 8 weeksSignificant enhancement of protein expression[6]
Bcl-2 RatBrain50 mg/kg (i.p.) for 8 weeksReduction in protein expression[6]
Table 4: this compound Toxicity in Zebrafish
ParameterThis compound Concentration & DurationObserved EffectReference(s)
Cognitive Function 30-40 mg/mL for 72 hours (in combination with AlCl3)Significant learning and memory deficits[11][14]
Reactive Oxygen Species (ROS) 30-40 mg/mL for 72 hours (in combination with AlCl3)Enhanced production[11][14]
Inflammation (il1b mRNA) 30-40 mg/mL for 72 hours (in combination with AlCl3)Elevated expression[11][14]
Senescence (β-galactosidase activity) 30-40 mg/mL for 72 hours (in combination with AlCl3)Increased activity[11][14]

Experimental Protocols

This compound-Induced Aging Model in Rodents

A widely accepted method for inducing an aging phenotype in rodents involves the chronic administration of this compound. While there is no single standardized protocol, the following represents a common methodology.

  • Animal Model: Male or female mice (e.g., C57BL/6, Kunming) or rats (e.g., Wistar, Sprague-Dawley), typically 6-8 weeks of age at the start of the experiment.

  • This compound Preparation: this compound is dissolved in sterile 0.9% saline to the desired concentration.

  • Administration:

    • Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection are the most common routes. Oral administration via gavage or in drinking water is also used.

    • Dosage: Dosages typically range from 50 mg/kg to 500 mg/kg of body weight. A common dose is 100-150 mg/kg.

    • Frequency and Duration: Daily administration for a period of 6 to 10 weeks is typical to induce significant age-related changes.

  • Outcome Measures:

    • Behavioral Tests: Cognitive function is often assessed using tests such as the Morris water maze, Y-maze, and open-field test.

    • Biochemical Analysis: Blood, brain, liver, and other organs are collected for analysis of oxidative stress markers (MDA, SOD, CAT, GPx), inflammatory cytokines (IL-6, TNF-α), and apoptosis-related proteins (caspase-3, Bax, Bcl-2).

    • Histopathology: Tissues are examined for morphological changes indicative of cellular damage and senescence.

Assessment of Oxidative Stress
  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance is read spectrophotometrically at 532-535 nm.[15]

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is often determined using a kit that measures the inhibition of a water-soluble tetrazolium salt (WST-1) reduction by superoxide anions. The absorbance is measured at 450 nm.

  • Catalase (CAT) Activity Assay: CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly assayed by measuring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.

Measurement of Inflammatory Cytokines

Levels of pro-inflammatory cytokines such as IL-6 and TNF-α in serum or tissue homogenates are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Evaluation of Apoptosis

Apoptosis is frequently assessed by measuring the expression levels of key proteins in the apoptotic cascade.

  • Western Blotting: Protein extracts from tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against caspase-3, Bax, and Bcl-2.

  • Immunohistochemistry: Tissue sections are stained with antibodies against apoptotic markers to visualize the localization and extent of apoptosis.

Mandatory Visualization

AGE_RAGE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ros Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis AGEs Advanced Glycation End Products (AGEs) RAGE RAGE AGEs->RAGE Binding NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activation NF_kB NF-κB RAGE->NF_kB Activation MAPK MAPK Pathways (p38, JNK) RAGE->MAPK Activation ROS ROS NADPH_Oxidase->ROS Generation ROS->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Transcription Caspase_Cascade Caspase Cascade MAPK->Caspase_Cascade Activation

Caption: AGE-RAGE signaling pathway in this compound toxicity.

D_Gal_Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Phase Acclimatization Acclimatization (1 week) Randomization Randomization into Control & D-gal Groups Acclimatization->Randomization D_gal_Admin Daily this compound Administration (s.c. or i.p., 6-10 weeks) Randomization->D_gal_Admin Control_Admin Daily Saline Administration (Control Group) Randomization->Control_Admin Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze) D_gal_Admin->Behavioral_Tests Control_Admin->Behavioral_Tests Sample_Collection Sample Collection (Blood, Brain, Liver) Behavioral_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (Oxidative Stress, Inflammation, Apoptosis) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology

Caption: Experimental workflow for this compound-induced aging model.

References

A Comprehensive Guide to the D-Galactose Model in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The D-galactose-induced aging model is a well-established and widely utilized preclinical tool in the study of age-related neurodegeneration, particularly Alzheimer's disease. This guide provides an objective comparison of the this compound model with other common Alzheimer's models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in making informed decisions for their study designs.

Model Overview and Comparison

Chronic administration of this compound in rodents induces a phenotype that mimics several key aspects of natural aging and Alzheimer's disease pathology. This is primarily attributed to the formation of advanced glycation end products (AGEs) and the induction of oxidative stress.[1][2][3]

Comparison with Other Alzheimer's Disease Models
Model TypeModel NameMechanism of ActionKey Pathological FeaturesAdvantagesDisadvantages
Chemically-Induced This compound Induces oxidative stress and formation of Advanced Glycation End Products (AGEs), mimicking natural aging.Cognitive impairment, oxidative stress, neuroinflammation, cholinergic dysfunction, neuronal loss.[1]Cost-effective, relatively short induction period, good reproducibility, mimics sporadic AD.Does not fully replicate amyloid plaque and neurofibrillary tangle pathology seen in human AD.
Scopolamine Muscarinic receptor antagonist, inducing cholinergic dysfunction.Acute cognitive deficits, particularly in learning and memory.Rapid induction of memory impairment, useful for screening cholinomimetic drugs.Lacks the progressive neurodegenerative features of AD.
Aluminum Chloride (AlCl₃) Neurotoxic metal that promotes oxidative stress and protein aggregation.Cognitive deficits, oxidative stress, increased Aβ and p-tau levels, neuronal loss.[4]Can be combined with this compound to enhance AD-like pathology.[4]The role of aluminum in human AD is still debated.
Transgenic APP/PS1 Overexpression of human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations.Progressive Aβ plaque deposition, gliosis, synaptic deficits, cognitive impairment.[5][6][7][8]Genetically driven, mimics the amyloid cascade hypothesis of AD.Does not typically develop significant tau pathology (neurofibrillary tangles), expensive, long timeline for pathology development.
5xFAD Overexpression of human APP and PS1 with five familial AD mutations.Early and aggressive Aβ plaque formation, gliosis, neuronal loss, cognitive deficits.[5]Rapid and robust amyloid pathology, useful for studying Aβ-related mechanisms.May not represent the slower, progressive nature of sporadic AD, limited tau pathology.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the this compound model, demonstrating its effects on behavioral, biochemical, and histopathological endpoints.

Table 1: Behavioral Outcomes in the this compound Model
Behavioral TestParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)Reference
Morris Water Maze Escape Latency (s)25.83 ± 0.8740.5 ± 0.76[9]
Time in Target Quadrant (%)30.1 ± 3.515.2 ± 2.8[10]
Platform Crossings (n)4.2 ± 0.61.8 ± 0.4[5]
Novel Object Recognition Discrimination Index0.30 ± 0.03-0.03 ± 0.07[11]
Passive Avoidance Step-through Latency (s)280 ± 25120 ± 18[9]
Table 2: Biochemical Markers in the this compound Model (Hippocampus)
Biochemical MarkerParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)Reference
Oxidative Stress MDA (nmol/mg protein)40.05 ± 4.39130.37 ± 10.81[12]
SOD (U/mg protein)125.3 ± 10.275.6 ± 8.9[13]
GSH (μmol/g tissue)10.77 ± 1.023.19 ± 0.31[12]
Neuroinflammation TNF-α (pg/mg protein)15.2 ± 2.135.8 ± 4.3[14]
IL-1β (pg/mg protein)8.9 ± 1.522.4 ± 3.1[13]
Cholinergic System AChE Activity (U/mg protein)2.5 ± 0.34.8 ± 0.5[13]
Table 3: Histopathological Findings in the this compound Model (Hippocampal CA1 Region)
Histopathological ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)Reference
Number of Surviving Neurons21 ± 4.2013 ± 3.25[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

Procedure:

  • Acclimation (Day 1): Allow mice to swim freely for 60 seconds without the platform.

  • Visible Platform Training (Day 2): The platform is made visible with a flag and placed in a different quadrant for each of the four trials. This ensures the animals are not visually impaired and can learn the task.

  • Hidden Platform Training (Days 3-7): The platform is hidden in a constant location (target quadrant). Each mouse undergoes four trials per day from different starting positions. The time to find the platform (escape latency) is recorded. If the mouse does not find the platform within 60 seconds, it is guided to it.

  • Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant and the number of platform crossings are recorded.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Apparatus: An open-field arena (e.g., 50x50x50 cm). Two sets of identical objects and one novel object.

Procedure:

  • Habituation (Day 1): Each mouse is allowed to explore the empty arena for 5-10 minutes.

  • Familiarization/Training (Day 2): Two identical objects are placed in the arena. The mouse is allowed to explore for 10 minutes. The time spent exploring each object is recorded.

  • Testing (Day 3): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5-10 minutes. The time spent exploring the familiar and novel objects is recorded. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Biochemical Assays (Brain Tissue Homogenate)

1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.

  • Procedure:

    • Homogenize brain tissue in ice-cold buffer.

    • Add TBA reagent and an acid (e.g., trichloroacetic acid).

    • Incubate at 95°C for 60 minutes.

    • Cool and centrifuge to pellet proteins.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify using a standard curve of MDA.

2. Superoxide Dismutase (SOD) Assay:

  • Principle: Measures the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Procedure:

    • Prepare brain tissue homogenate.

    • Mix the homogenate with the reaction mixture containing xanthine, NBT, and xanthine oxidase.

    • Incubate at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

3. Reduced Glutathione (GSH) Assay:

  • Principle: Based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product.

  • Procedure:

    • Prepare a protein-free supernatant from the brain tissue homogenate.

    • Add DTNB solution to the supernatant.

    • Incubate at room temperature.

    • Measure the absorbance at 412 nm.

    • Quantify using a standard curve of GSH.

Signaling Pathways and Visualizations

The this compound model is associated with the dysregulation of several key signaling pathways implicated in neurodegeneration.

This compound Induced Neuroinflammation Pathway

Chronic this compound administration leads to the accumulation of AGEs, which bind to their receptor (RAGE). This interaction, along with direct oxidative stress, activates the TLR4/MyD88/NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.

D_Galactose_Neuroinflammation Dgal This compound AGEs Advanced Glycation End Products (AGEs) Dgal->AGEs OxidativeStress Oxidative Stress (ROS) Dgal->OxidativeStress RAGE RAGE AGEs->RAGE Binds TLR4 TLR4 OxidativeStress->TLR4 Activates RAGE->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory Upregulates Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation

Caption: this compound induced neuroinflammatory signaling cascade.

Experimental Workflow for this compound Model Validation

This diagram illustrates the typical workflow for establishing and validating the this compound induced Alzheimer's disease model.

D_Galactose_Workflow AnimalAcclimation Animal Acclimation (1 week) Grouping Random Grouping (Control & D-gal) AnimalAcclimation->Grouping DgalAdmin This compound Administration (s.c. or i.p. for 6-8 weeks) Grouping->DgalAdmin Behavioral Behavioral Testing (MWM, NOR, etc.) DgalAdmin->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (Oxidative Stress, Inflammation) Sacrifice->Biochemical Histology Histopathological Analysis (Neuronal Loss) Sacrifice->Histology DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis Histology->DataAnalysis

Caption: Experimental workflow for the this compound Alzheimer's model.

Logical Relationship of this compound Model to Alzheimer's Disease

This diagram outlines the logical connection between the mechanisms of the this compound model and the pathological features observed in Alzheimer's disease.

Dgal_AD_Logic Dgal Chronic this compound Administration Metabolic Metabolic Dysregulation Dgal->Metabolic OxidativeStress ↑ Oxidative Stress Metabolic->OxidativeStress AGEs ↑ AGEs Formation Metabolic->AGEs Inflammation Neuroinflammation OxidativeStress->Inflammation Mitochondrial Mitochondrial Dysfunction OxidativeStress->Mitochondrial AGEs->Inflammation NeuronalLoss Neuronal Apoptosis and Loss Inflammation->NeuronalLoss Mitochondrial->NeuronalLoss Cholinergic Cholinergic System Deficit Cognitive Cognitive Impairment Cholinergic->Cognitive NeuronalLoss->Cognitive AD_Hallmarks Alzheimer's Disease -like Pathology Cognitive->AD_Hallmarks

Caption: Pathological cascade in the this compound model of AD.

References

A Comparative Guide to D-Galactose and Genetic Models of Aging for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate aging model is a critical step in preclinical studies. This guide provides an objective comparison between the chemically-induced D-Galactose aging model and prominent genetic models of aging, supported by experimental data and detailed protocols to inform model selection for gerontological research.

Introduction to Aging Models

Modeling the complex process of aging in a laboratory setting is essential for understanding its molecular underpinnings and for developing effective therapeutic interventions. Animal models are broadly categorized into induced and spontaneous or genetic models. The this compound (D-gal) model represents a popular chemically-induced method that mimics natural aging phenotypes. In contrast, genetic models leverage targeted mutations to accelerate aging or study specific pathways known to influence lifespan. This guide focuses on comparing the D-gal model with two major classes of genetic models: those with deficiencies in DNA repair and those with alterations in the Insulin/IGF-1 signaling (IIS) pathway.

The this compound Aging Model: A Metabolic Mimic

Chronic administration of this compound, a reducing sugar, has been widely used to induce a state of accelerated aging in rodents.[1][2] The primary mechanism involves the in vivo formation of Advanced Glycation End-products (AGEs) from the reaction of this compound with free amines on proteins and lipids.[1][3] The accumulation of AGEs leads to increased oxidative stress and inflammation through interaction with their receptor (RAGE), mimicking many hallmarks of natural aging.[2][3]

Key Features:

  • Induction: Exogenous administration (typically subcutaneous or intraperitoneal injection) over several weeks.[4]

  • Mechanism: Increased formation of AGEs, leading to oxidative stress and chronic inflammation.[1][5]

  • Phenotypes: Cognitive decline, decreased antioxidant enzyme activity, increased pro-inflammatory cytokines, and cellular senescence.[2][6]

Genetic Models of Aging: Precision in Pathway Analysis

Genetic models of aging are engineered to have specific mutations that either cause a premature aging-like syndrome (progeria) or modulate pathways directly linked to longevity.

DNA Repair-Deficient Models (e.g., Ercc1 mutants)

Mice with mutations in DNA repair genes, such as Ercc1, exhibit a broad spectrum of accelerated, age-related pathologies. The ERCC1-XPF endonuclease is crucial for multiple DNA repair pathways. Its deficiency leads to the accumulation of endogenous DNA damage, a fundamental hallmark of aging, driving the premature onset of age-related cellular and tissue decline.[7][8]

Key Features:

  • Induction: Germline genetic mutation.

  • Mechanism: Accumulation of spontaneous DNA damage, leading to cellular senescence and apoptosis.[7]

  • Phenotypes: Shortened lifespan, progeroid symptoms affecting multiple organs, neurodegeneration, and cellular senescence.[8][9]

Insulin/IGF-1 Signaling (IIS) Pathway Models

The IIS pathway is an evolutionarily conserved pathway that plays a major role in regulating longevity, from worms to mammals.[10] Mutations that downregulate this pathway, such as in the daf-2 gene in C. elegans or the IGF-1 receptor in mice, can significantly extend lifespan. These models are invaluable for studying the mechanisms that promote healthy aging and stress resistance.[10][11]

Key Features:

  • Induction: Germline genetic mutation.

  • Mechanism: Reduced insulin/IGF-1 signaling, leading to the activation of downstream transcription factors (e.g., FOXO) that enhance stress resistance and cellular maintenance.[12][13]

  • Phenotypes: Increased lifespan, enhanced resistance to oxidative stress, and altered metabolism.[11]

Head-to-Head Comparison: this compound vs. Genetic Models

The choice of model depends on the specific research question. The this compound model is useful for studying aging related to metabolic dysfunction and oxidative stress, while genetic models offer precision for investigating the role of specific genes and pathways.

Table 1: General Characteristics of this compound and Genetic Aging Models
FeatureThis compound ModelGenetic Model (DNA Repair Deficient - Ercc1-/Δ)Genetic Model (IIS Pathway - IGF-1R+/-)
Basis of Aging Chemically-induced metabolic stressIntrinsic DNA damage accumulationAltered nutrient-sensing pathway
Induction Method Daily injections for 6-8 weeksCongenital genetic mutationCongenital genetic mutation
Primary Mechanism AGE formation, oxidative stress, inflammationDNA damage, cellular senescenceDownregulated Insulin/IGF-1 signaling
Lifespan Normal lifespan, exhibits aging phenotypesSignificantly shortened (e.g., ~20-30 weeks for Ercc1-/Δ)Often extended
Key Advantage Mimics metabolic aspects of aging; technically simpleModels aging driven by a core molecular hallmark (DNA damage)Elucidates pathways of longevity and healthspan
Key Limitation May not fully replicate all aspects of natural agingSegmental progeria may not represent all facets of normal agingPhenotypes can be subtle and require sensitive assays
Table 2: Comparison of Key Biomarkers

The following data is synthesized from multiple sources to provide a comparative overview. Absolute values can vary significantly based on the specific experimental protocol, animal strain, and tissue type.

BiomarkerThis compound ModelGenetic Model (Ercc1-/Δ)Expected Trend in AgingReference
Malondialdehyde (MDA) Significantly IncreasedIncreasedIncrease[4][6][8]
Superoxide Dismutase (SOD) Significantly DecreasedDecreasedDecrease[4][6]
Glutathione Peroxidase (GSH-Px) Significantly DecreasedDecreasedDecrease[4][6]
Serum AGEs Significantly IncreasedNot a primary featureIncrease[6]
p16INK4a (Senescence) IncreasedSignificantly IncreasedIncrease[6][9]
Pro-inflammatory Cytokines (IL-6, TNF-α) IncreasedIncreasedIncrease[7]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results. Below are representative protocols for key experiments cited in this guide.

This compound-Induced Aging Protocol
  • Animals: 8-week-old C57BL/6J mice are commonly used.

  • Reagent Preparation: Dissolve D-(+)-galactose in sterile 0.9% saline to a final concentration for the desired dosage (e.g., 100-150 mg/kg body weight).

  • Administration: Administer the this compound solution via daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections for a period of 6 to 8 weeks. A control group should receive an equivalent volume of saline.

  • Endpoint Analysis: Following the treatment period, animals can be subjected to behavioral tests, and tissues can be collected for biochemical and histological analysis.

Oxidative Stress Marker Analysis (SOD and MDA)

This protocol is for tissue homogenates (e.g., brain, liver).

  • Tissue Homogenization: Weigh approximately 50-100 mg of tissue and homogenize on ice in a 1:9 (w/v) ratio of ice-cold PBS or appropriate buffer provided by a commercial kit.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Collect the resulting supernatant for analysis.

  • SOD Activity Assay: Measure SOD activity using a commercial kit, often based on the xanthine oxidase method, which measures the dismutation of superoxide radicals. Absorbance is typically read at 550 nm.[14]

  • MDA Level Assay: Measure lipid peroxidation by quantifying MDA levels using a thiobarbituric acid reactive substances (TBARS) assay. This colorimetric method measures the MDA-TBA adduct, with absorbance read at 532 nm.[14][15]

  • Quantification: Calculate SOD activity (U/mg protein) and MDA levels (nmol/mg protein) relative to the total protein concentration of the supernatant, determined by a standard protein assay (e.g., BCA or Bradford).

Cognitive Function Assessment: Morris Water Maze (MWM)

The MWM is a standard test for assessing hippocampal-dependent spatial learning and memory.[16][17]

  • Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water (made non-toxic with white paint or milk powder) maintained at room temperature. A small escape platform is hidden 1-2 cm below the water's surface in a fixed location (target quadrant). Various high-contrast spatial cues are placed around the room.[17]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before testing.

  • Training (Acquisition Phase): For 4-5 consecutive days, each mouse performs 4 trials per day. For each trial, the mouse is placed into the pool facing the wall from one of four randomized starting positions. The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to remain there for 15-20 seconds.[18]

  • Probe Trial (Memory Retention): 24 hours after the final training session, the platform is removed. The mouse is allowed to swim freely for 60 seconds.

  • Data Analysis: An automated tracking system records parameters such as escape latency (time to find the platform during training), path length, swim speed, and, during the probe trial, the time spent in the target quadrant and the number of platform location crossings.[17][18]

Signaling Pathways and Visualizations

Understanding the core signaling pathways of each model is key to interpreting experimental outcomes.

This compound: AGE-RAGE Signaling Pathway

Chronic this compound exposure leads to the formation of AGEs. The binding of AGEs to their cell surface receptor, RAGE, activates downstream signaling cascades, including NADPH oxidase and NF-κB. This activation results in the production of Reactive Oxygen Species (ROS) and pro-inflammatory cytokines, driving a state of chronic oxidative stress and inflammation that contributes to the aging phenotype.[19][20]

D_Galactose_Pathway D_Gal This compound (Chronic Excess) AGEs Advanced Glycation End-products (AGEs) D_Gal->AGEs Non-enzymatic glycation RAGE RAGE Receptor AGEs->RAGE Binds to NADPH_Ox NADPH Oxidase RAGE->NADPH_Ox Activates NFkB NF-κB Activation RAGE->NFkB Activates ROS Reactive Oxygen Species (ROS) NADPH_Ox->ROS Generates Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation Upregulates Aging Accelerated Aging Phenotypes (Oxidative Stress, Neurodegeneration) ROS->Aging Inflammation->Aging

Caption: this compound induced aging via the AGE-RAGE pathway.

Genetic Models: Insulin/IGF-1 Signaling (IIS) Pathway

In genetic models of longevity, downregulation of the IIS pathway is a common mechanism. Reduced signaling through the Insulin/IGF-1 receptor (e.g., DAF-2 in C. elegans) leads to the de-repression of downstream transcription factors like DAF-16/FOXO. Activated FOXO translocates to the nucleus and upregulates the expression of genes involved in stress resistance, DNA repair, and protein homeostasis, ultimately leading to an extended lifespan.[10][12]

IIS_Pathway Ins_IGF Insulin / IGF-1 (Reduced in genetic models) Receptor Insulin/IGF-1 Receptor (e.g., DAF-2) Ins_IGF->Receptor Binds PI3K PI3K → AKT/PKB Receptor->PI3K Activates FOXO FOXO / DAF-16 (Cytoplasm) PI3K->FOXO Phosphorylates & Inhibits (via sequestration) FOXO_Nuc FOXO / DAF-16 (Nucleus) FOXO->FOXO_Nuc Translocates to Nucleus (when IIS is low) Target_Genes Target Gene Expression FOXO_Nuc->Target_Genes Activates Longevity Increased Longevity & Stress Resistance Target_Genes->Longevity Promotes

Caption: Downregulated IIS pathway promotes longevity.

Experimental Workflow Comparison

The overall workflow for studying these models differs primarily in the induction phase.

Workflow_Comparison cluster_dgal This compound Model cluster_genetic Genetic Model dgal1 Animal Selection (e.g., Wild-Type Mice) dgal2 Induction Phase (Daily D-gal Injections, 6-8 weeks) dgal1->dgal2 analysis Behavioral & Biochemical Analysis (MWM, Oxidative Stress, etc.) dgal2->analysis gen1 Animal Breeding (Maintain Mutant Colony) gen2 Aging Phase (Animals age naturally to defined endpoint) gen1->gen2 gen2->analysis

References

Assessing the Translational Relevance of D-Galactose Research to Human Aging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The D-galactose-induced aging model is a widely utilized tool in gerontology research, offering a convenient and cost-effective method to simulate the natural aging process. This guide provides a comprehensive comparison of the this compound model with other alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their study designs.

Executive Summary

Chronic administration of this compound in various animal models mimics many key hallmarks of human aging, including increased oxidative stress, chronic inflammation, cognitive decline, and cellular senescence.[1][2] The model's primary mechanism involves the generation of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs), which contribute to widespread cellular and tissue damage.[1][3] While the this compound model offers significant advantages in terms of its simplicity and reproducibility, it is crucial to understand its limitations and how it compares to other models of aging. This guide presents a detailed analysis of the available data to assess its translational relevance to human aging.

Comparison of this compound with Alternative Aging Models

The selection of an appropriate aging model is critical for the success of any gerontological study. The following table provides a comparative overview of the this compound model and other commonly used alternatives.

FeatureThis compound ModelNatural AgingOzone-Induced AgingSAMP (Senescence-Accelerated Mouse Prone)
Principle Chemically induced aging via chronic this compound administration.[4]The natural, time-dependent decline in physiological function.Accelerated aging through chronic exposure to ozone, a potent oxidizing agent.Genetically engineered mouse model with a predisposition to accelerated senescence.
Key Hallmarks Oxidative stress, inflammation, cognitive decline, cellular senescence, AGEs formation.[1][2]Gradual decline in organ function, increased susceptibility to age-related diseases.Primarily oxidative damage, respiratory system aging.Varies by strain, but generally includes cognitive deficits, osteoporosis, and a shortened lifespan.
Advantages Rapid induction of aging phenotype, low cost, high reproducibility.[4]Gold standard for studying the natural aging process.Relatively quick induction of an aging phenotype.Genetic model that can mimic specific aspects of aging.
Limitations May not fully recapitulate all aspects of natural aging, variability in protocols.[2]Time-consuming, expensive, high variability between individuals.Primarily models oxidative stress-related aging, less systemic effects.Genetic background may not be fully representative of the general population.
Translational Relevance Good for studying mechanisms of oxidative stress and inflammation in aging and for screening anti-aging compounds.[1]High translational relevance for understanding human aging.Relevant for studying the effects of environmental pollutants on aging.Useful for studying the genetic components of aging and age-related diseases.

Quantitative Data from this compound Studies

The following tables summarize quantitative data from various studies using the this compound-induced aging model. These tables highlight the dose-dependent effects of this compound on key aging biomarkers.

Table 1: Effects of this compound on Oxidative Stress Markers

Animal ModelThis compound Dose (mg/kg/day)DurationTissueMDA LevelSOD ActivityGSH-Px ActivityReference
Mice1206 weeksSerumIncreasedDecreasedN/A[4]
Rats50-4006-8 weeksHeartIncreasedDecreasedN/A[5]
Beagle DogsN/A3 monthsSerumIncreased ~120%Decreased ~100%Decreased ~75%[6]
Mice1508 weeksN/AIncreasedDecreasedDecreased[3]

MDA: Malondialdehyde (a marker of lipid peroxidation); SOD: Superoxide Dismutase (an antioxidant enzyme); GSH-Px: Glutathione Peroxidase (an antioxidant enzyme).

Table 2: Effects of this compound on Senescence and Apoptosis Markers

Animal ModelThis compound Dose (mg/kg/day)DurationTissueKey MarkersObservationReference
RatsN/AN/AHeartp53, p21Upregulated[5]
Beagle DogsN/AN/AHippocampusPCNADecreased[6][7]
Beagle DogsN/AN/AHippocampusp16, p21Increased[6][7]
MiceN/AN/ALiverBax, procaspase-3, caspase-3Increased[2]
Rats1508 weeksCorpus CavernosumSA-β-galactosidaseIncreased[8]

PCNA: Proliferating Cell Nuclear Antigen; SA-β-galactosidase: Senescence-Associated β-galactosidase.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound aging research.

This compound-Induced Aging Model Protocol
  • Animal Selection: Commonly used models include mice (e.g., C57BL/6J, Kunming) and rats (e.g., Sprague-Dawley, Wistar).[9][10]

  • This compound Administration:

    • Dosage: Typically ranges from 50 to 500 mg/kg of body weight per day.[5][11]

    • Route of Administration: Subcutaneous or intraperitoneal injection is common.[3][4] Oral gavage can also be used.[1]

    • Duration: Chronic administration for 6 to 10 weeks is typical to induce an aging phenotype.[3][11]

  • Control Group: An age-matched control group should receive vehicle (e.g., normal saline) injections.

  • Monitoring: Monitor animals for changes in body weight, general health, and behavioral parameters throughout the study.

Measurement of Oxidative Stress Markers
  • Malondialdehyde (MDA) Assay:

    • Homogenize tissue samples in a suitable buffer.

    • Add thiobarbituric acid reactive substances (TBARS) reagent to the homogenate.

    • Incubate the mixture at 95°C for 60 minutes.

    • Measure the absorbance of the resulting pink-colored product at 532 nm.

    • Calculate MDA concentration using a standard curve.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Prepare tissue lysates.

    • Use a commercial SOD assay kit that typically involves a colorimetric reaction inhibited by SOD.

    • Measure the absorbance at the specified wavelength.

    • Calculate SOD activity based on the degree of inhibition.

Behavioral Assessments
  • Morris Water Maze (for spatial learning and memory):

    • A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.

    • Mice are trained over several days to find the hidden platform from different starting positions.

    • Record the escape latency (time to find the platform) and path length.

    • A probe trial is conducted with the platform removed to assess memory retention.

  • Y-Maze Test (for spatial working memory):

    • The Y-maze consists of three identical arms.

    • A mouse is placed in one arm and allowed to explore freely for a set period.

    • Record the sequence of arm entries.

    • Spontaneous alternation is calculated as the percentage of triads containing entries into all three different arms. A higher percentage indicates better spatial working memory.[10]

Signaling Pathways in this compound-Induced Aging

The following diagrams illustrate the key signaling pathways implicated in the aging process induced by this compound.

D_Galactose_Metabolism_and_Oxidative_Stress D_Gal This compound AldoseReductase Aldose Reductase D_Gal->AldoseReductase Metabolism AGEs Advanced Glycation End Products (AGEs) D_Gal->AGEs Non-enzymatic glycation Galactitol Galactitol ROS Reactive Oxygen Species (ROS) Galactitol->ROS Accumulation leads to AldoseReductase->Galactitol OxidativeStress Oxidative Stress ROS->OxidativeStress AGEs->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Aging Accelerated Aging CellularDamage->Aging

This compound metabolism leading to oxidative stress.

Inflammatory_Pathway D_Gal This compound AGEs AGEs D_Gal->AGEs RAGE RAGE AGEs->RAGE Binds to NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS p38_MAPK p38 MAPK ROS->p38_MAPK Activates NF_kB NF-κB p38_MAPK->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces transcription of Inflammation Chronic Inflammation Inflammatory_Genes->Inflammation Aging Accelerated Aging Inflammation->Aging

This compound-induced inflammatory signaling cascade.

Senescence_Pathway D_Gal This compound OxidativeStress Oxidative Stress D_Gal->OxidativeStress p53 p53 OxidativeStress->p53 Activates p16 p16 OxidativeStress->p16 Induces p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p16->CellCycleArrest CellularSenescence Cellular Senescence CellCycleArrest->CellularSenescence Aging Accelerated Aging CellularSenescence->Aging

Cellular senescence pathways activated by this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Groups (Control, D-gal) Animal_Acclimatization->Randomization D_Gal_Administration This compound Administration (6-10 weeks) Randomization->D_Gal_Administration Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze, Y-Maze) D_Gal_Administration->Behavioral_Tests Sample_Collection Sample Collection (Blood, Tissues) Behavioral_Tests->Sample_Collection Biochemical_Assays Biochemical Assays (MDA, SOD, etc.) Sample_Collection->Biochemical_Assays Histopathology Histopathological Analysis Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

A typical experimental workflow for this compound aging studies.

Conclusion

The this compound-induced aging model serves as a valuable and practical tool for investigating the mechanisms of aging, particularly those related to oxidative stress and inflammation. Its ability to rapidly and consistently produce an aging phenotype makes it highly suitable for screening potential anti-aging interventions.[1] However, researchers must acknowledge its limitations and consider the specific research question when choosing an aging model. While it may not perfectly replicate all the complexities of natural human aging, the this compound model provides significant translational relevance for understanding key aspects of the aging process and for the initial stages of drug development. The data and protocols presented in this guide aim to facilitate the effective and informed use of this important research tool.

References

A Comparative Analysis of D-Galactose and Beta-Amyloid Induced Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurodegenerative disease research, particularly in the context of Alzheimer's disease (AD), both D-Galactose and beta-amyloid (Aβ) are pivotal agents used to model and investigate the underlying pathological mechanisms. While beta-amyloid is a hallmark protein aggregate central to AD pathogenesis, this compound is a reducing sugar widely used to induce an accelerated aging phenotype in rodents that mimics many features of neurodegeneration.[1][2] This guide provides a comprehensive comparison of the neurodegenerative effects of this compound and beta-amyloid, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these models.

Mechanistic Overview: Two Paths to Neurodegeneration

This compound administration in vivo leads to the formation of advanced glycation end-products (AGEs) and the overproduction of reactive oxygen species (ROS), which in turn instigate a cascade of cellular damage, including oxidative stress, chronic inflammation, and apoptosis.[1] This systemic aging model recapitulates many of the neurochemical and behavioral deficits observed in natural aging and neurodegenerative diseases.[1][3]

Conversely, beta-amyloid, particularly the Aβ(1-42) and Aβ(25-35) fragments, exerts its neurotoxic effects through direct interaction with neuronal and glial cells.[4] Its aggregation into oligomers and plaques is a primary pathological hallmark of Alzheimer's disease, triggering synaptic dysfunction, excitotoxicity, oxidative stress, and a robust inflammatory response, ultimately leading to neuronal death.[4][5] While this compound models a more systemic and age-related decline, beta-amyloid models a more direct and specific aspect of AD pathology.

Quantitative Comparison of Neurodegenerative Markers

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and beta-amyloid on key markers of neurodegeneration.

Table 1: Oxidative Stress Markers

MarkerThis compound ModelBeta-Amyloid ModelFold/Percent Change (vs. Control)
Malondialdehyde (MDA)Beagle Dogs-~120% increase
Superoxide Dismutase (SOD)Beagle Dogs-~100% decrease
Glutathione Peroxidase (GSH-Px)Beagle Dogs-~75% decrease

Data for this compound model from a study on beagle dogs with induced aging.[6] Comparable quantitative data for a beta-amyloid-only model was not available in the searched literature.

Table 2: Inflammatory Markers

MarkerThis compound Model (Rats)Beta-Amyloid Model (Rats)Fold/Percent Change (vs. Control)
TNF-αIncreasedIncreasedData not directly comparable from available studies.
IL-1βIncreasedIncreasedData not directly comparable from available studies.
IL-6IncreasedIncreasedData not directly comparable from available studies.

Qualitative increases in inflammatory markers are consistently reported for both models.[7] However, direct quantitative comparisons are challenging due to variations in experimental design.

Table 3: Cognitive and Neuronal Deficits

ParameterThis compound + Beta-Amyloid Model (Rats)Fold/Percent Change (vs. Control/Sham)
Escape Latency (Morris Water Maze)Increased~2-3 fold longer
Swimming Distance (Morris Water Maze)Increased~2-3 fold longer
Hippocampal Neuron DensityDecreasedSignificant decrease

Data from a combined this compound and Aβ(25-35) induced AD model in rats.[4] This study highlights the synergistic effect of both agents on cognitive impairment and neuronal loss.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols for inducing neurodegeneration with this compound and beta-amyloid.

This compound-Induced Aging Model
  • Animal Model: Male Wistar rats or Beagle dogs are commonly used.[6][8]

  • This compound Administration: this compound is typically administered via subcutaneous or intraperitoneal injection at doses ranging from 50 mg/kg to 500 mg/kg daily for a period of 6 to 12 weeks.[1][8]

  • Behavioral Assessment: Cognitive function is often assessed using the Morris water maze, Y-maze, or passive avoidance tests.[8][9]

  • Biochemical Analysis: Post-mortem brain tissue (typically hippocampus and cortex) is analyzed for markers of oxidative stress (MDA, SOD, GSH-Px), inflammation (TNF-α, IL-1β), and apoptosis (caspase-3, Bax/Bcl-2).[6][7]

Beta-Amyloid-Induced Neurodegeneration Model
  • Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.[4]

  • Beta-Amyloid Preparation: Aβ(25-35) or Aβ(1-42) peptides are dissolved and aggregated in sterile saline or artificial cerebrospinal fluid.

  • Beta-Amyloid Administration: Aggregated Aβ is administered via intracerebroventricular (ICV) or direct hippocampal injection.[4]

  • Behavioral Assessment: Similar to the this compound model, cognitive deficits are evaluated using maze-based tasks.[4]

  • Histological and Biochemical Analysis: Brain sections are analyzed for neuronal loss (Nissl staining), amyloid plaque deposition (Thioflavin-S or Congo red staining), and markers of neuroinflammation and oxidative stress.[4]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental workflows involved in this compound and beta-amyloid-induced neurodegeneration.

D_Galactose_Pathway D_Gal This compound AGEs Advanced Glycation End-products (AGEs) D_Gal->AGEs ROS Reactive Oxygen Species (ROS) D_Gal->ROS RAGE RAGE AGEs->RAGE NF_kB NF-κB Activation RAGE->NF_kB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->NF_kB Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Inflammation Neuroinflammation (↑ TNF-α, IL-1β) NF_kB->Inflammation Neurodegeneration Neurodegeneration & Cognitive Decline Inflammation->Neurodegeneration Apoptosis Apoptosis (↑ Caspase-3) Mitochondria->Apoptosis Apoptosis->Neurodegeneration

Caption: this compound induced neurodegenerative pathway.

Beta_Amyloid_Pathway Abeta_mono Aβ Monomers Abeta_oligo Aβ Oligomers & Plaques Abeta_mono->Abeta_oligo Microglia Microglia & Astrocytes Abeta_oligo->Microglia Synapse Synaptic Dysfunction Abeta_oligo->Synapse ROS Oxidative Stress Abeta_oligo->ROS Inflammation Neuroinflammation (↑ Cytokines) Microglia->Inflammation Excitotoxicity Excitotoxicity Synapse->Excitotoxicity Apoptosis Neuronal Apoptosis ROS->Apoptosis Neurodegeneration Neurodegeneration & Cognitive Decline Inflammation->Neurodegeneration Excitotoxicity->Apoptosis Apoptosis->Neurodegeneration

Caption: Beta-amyloid induced neurodegenerative pathway.

Experimental_Workflow Animal_Model Animal Acclimation (e.g., Rats) Grouping Group Allocation (Control, D-Gal, Aβ, Combined) Animal_Model->Grouping Induction Induction of Neurodegeneration (Injection/Administration) Grouping->Induction Behavior Behavioral Testing (e.g., Morris Water Maze) Induction->Behavior (Post-induction period) Sacrifice Euthanasia & Tissue Collection Behavior->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: A typical experimental workflow for studying neurodegeneration.

Conclusion

Both this compound and beta-amyloid are valuable tools for modeling neurodegenerative diseases, each with distinct yet overlapping mechanisms of action. This compound induces a state of accelerated aging characterized by systemic oxidative stress and inflammation, making it a suitable model for studying age-related cognitive decline. Beta-amyloid, as a central player in Alzheimer's disease, provides a more targeted approach to investigate the specific consequences of amyloid pathology. The combined administration of this compound and beta-amyloid appears to create a more robust model of Alzheimer's-like pathology, suggesting a synergistic interaction between aging-related factors and specific proteinopathies.[4] The choice of model will ultimately depend on the specific research question, with this compound being more appropriate for general aging studies and beta-amyloid for research focused on the amyloid cascade hypothesis of Alzheimer's disease. This guide provides a foundational comparison to aid researchers in selecting and utilizing these models effectively.

References

A Comparative Guide to Antioxidant Therapies in the D-Galactose-Induced Aging Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of three prominent antioxidant therapies—Resveratrol, Grape Seed Proanthocyanidin Extract (GSPE), and Epigallocatechin gallate (EGCG)—in the widely used D-Galactose (D-Gal) induced aging model. The information presented is collated from preclinical studies and aims to assist researchers in the selection and validation of potential anti-aging compounds.

Introduction to the this compound-Induced Aging Model

Chronic administration of this compound in rodents is a well-established model that mimics many aspects of natural aging.[1] Excess this compound leads to the formation of advanced glycation end products (AGEs) and an overproduction of reactive oxygen species (ROS), resulting in oxidative stress, cellular senescence, inflammation, and cognitive decline.[1][2] This model is invaluable for screening and validating the efficacy of antioxidant and anti-aging therapies.[3]

Comparative Efficacy of Antioxidant Therapies

The following table summarizes the quantitative effects of Resveratrol, GSPE, and EGCG on key biomarkers of oxidative stress in the this compound-induced aging model. These biomarkers include antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px), as well as the lipid peroxidation marker Malondialdehyde (MDA).

Table 1: Quantitative Comparison of Antioxidant Therapies on Oxidative Stress Biomarkers in this compound-Induced Aging Models

TherapyBiomarkerTissueThis compound Group (vs. Control)Antioxidant + this compound Group (vs. This compound Group)Reference
Resveratrol SODLiver & Kidneys↑ (Significantly)[4][5]
CATKidney & Brain↑ (Significantly)[5]
MDALiver & Kidneys↓ (Significantly)[4]
GSPE GSH-PxLiver & Brain↑ (Significantly)[6]
MDALiver & Brain↓ (Significantly)[6]
EGCG SODHippocampus↑ (Significantly)[7]
GSH-PxHippocampus↑ (Significantly)[7]
MDAHippocampus↓ (Significantly)[7]

Note: "↑" indicates an increase, and "↓" indicates a decrease in the biomarker level. The term "Significantly" refers to statistically significant changes as reported in the cited studies.

Signaling Pathways and Therapeutic Intervention

The this compound-induced aging cascade and the points of intervention for the compared antioxidant therapies are illustrated below.

D_Galactose_Aging_Pathway D_Gal This compound AGEs Advanced Glycation End-products (AGEs) D_Gal->AGEs ROS Reactive Oxygen Species (ROS) D_Gal->ROS AGEs->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Senescence Cellular Senescence & Apoptosis Oxidative_Stress->Cellular_Senescence Inflammation Inflammation (NF-κB activation) Oxidative_Stress->Inflammation Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH-Px)↓ Oxidative_Stress->Antioxidant_Enzymes Lipid_Peroxidation Lipid Peroxidation (MDA)↑ Oxidative_Stress->Lipid_Peroxidation Aging_Phenotype Aging Phenotype (Cognitive Decline, Tissue Damage) Cellular_Senescence->Aging_Phenotype Inflammation->Aging_Phenotype Resveratrol Resveratrol Resveratrol->Oxidative_Stress Inhibits Resveratrol->Antioxidant_Enzymes Upregulates GSPE GSPE GSPE->Oxidative_Stress Inhibits GSPE->Antioxidant_Enzymes Upregulates EGCG EGCG EGCG->Oxidative_Stress Inhibits EGCG->Antioxidant_Enzymes Upregulates

Caption: this compound-induced aging pathway and antioxidant intervention points.

Experimental Protocols

A generalized workflow for validating antioxidant therapies in the this compound model is presented below.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice, 1 week) Group_Allocation Random Group Allocation (Control, D-Gal, D-Gal + Antioxidant) Animal_Acclimatization->Group_Allocation Model_Induction This compound Administration (e.g., 150 mg/kg/day, s.c., 6-8 weeks) Group_Allocation->Model_Induction Treatment Antioxidant Administration (e.g., Oral gavage, daily) Group_Allocation->Treatment Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze) Model_Induction->Behavioral_Tests Treatment->Behavioral_Tests Sample_Collection Sample Collection (Blood, Brain, Liver, etc.) Behavioral_Tests->Sample_Collection Biochemical_Assays Biochemical Assays (SOD, CAT, GSH-Px, MDA) Sample_Collection->Biochemical_Assays Data_Analysis Statistical Data Analysis Biochemical_Assays->Data_Analysis

Caption: General experimental workflow for antioxidant validation.

This compound-Induced Aging Model Protocol (Mouse)
  • Animal Model: Male Kunming mice (or other appropriate strain), 6-8 weeks old.

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Model Induction: Prepare a sterile solution of this compound in normal saline. Administer this compound subcutaneously (s.c.) at a dose of 150 mg/kg body weight, once daily, for a period of 6 to 8 weeks.[7] The control group receives an equivalent volume of normal saline.

Antioxidant Therapy Administration

The administration of antioxidant therapies typically begins concurrently with or shortly after the initiation of this compound treatment and continues for the duration of the study.

  • Resveratrol: Administered orally at doses ranging from 25 to 100 mg/kg/day.

  • Grape Seed Proanthocyanidin Extract (GSPE): Administered orally at doses ranging from 100 to 300 mg/kg/day.[6]

  • Epigallocatechin gallate (EGCG): Administered orally or via intraperitoneal injection at doses ranging from 2 to 50 mg/kg/day.[7]

Biomarker Assay Protocols (Tissue Homogenate)
  • Tissue Preparation: At the end of the experimental period, animals are euthanized, and tissues (e.g., brain, liver) are rapidly dissected and flash-frozen in liquid nitrogen or homogenized immediately in ice-cold buffer (e.g., PBS, pH 7.4). Homogenates are then centrifuged, and the supernatant is collected for subsequent assays.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured using a kit based on the inhibition of the reduction of WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) by superoxide anions. The absorbance is read at 450 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.

  • Catalase (CAT) Activity Assay: CAT activity can be determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The assay mixture typically contains a phosphate buffer, the tissue supernatant, and H₂O₂. The decrease in absorbance is proportional to the CAT activity.

  • Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm. One unit of GSH-Px activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

  • Malondialdehyde (MDA) Level Assay: MDA levels, an indicator of lipid peroxidation, are commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. In this method, MDA reacts with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored complex, which is measured spectrophotometrically at 532 nm.

Logical Framework of Comparison

The following diagram illustrates the logical structure of this comparative guide.

Logical_Framework Topic Validation of Antioxidant Therapies in this compound-Induced Aging Model Model This compound Aging Model (Mechanism: Oxidative Stress, AGEs) Topic->Model Therapies Selected Antioxidant Therapies Topic->Therapies Comparison Comparative Analysis Model->Comparison Resveratrol Resveratrol Therapies->Resveratrol GSPE GSPE Therapies->GSPE EGCG EGCG Therapies->EGCG Resveratrol->Comparison GSPE->Comparison EGCG->Comparison Data Quantitative Data (SOD, CAT, GSH-Px, MDA) Comparison->Data Protocols Experimental Protocols (Model Induction, Assays) Comparison->Protocols Pathways Signaling Pathways & Interventions Comparison->Pathways Conclusion Conclusion for Researchers Data->Conclusion Protocols->Conclusion Pathways->Conclusion

Caption: Logical structure of the comparative guide.

Conclusion

Resveratrol, GSPE, and EGCG have all demonstrated significant antioxidant efficacy in the this compound-induced aging model by modulating key biomarkers of oxidative stress. The choice of a specific antioxidant for further investigation may depend on the target tissue, desired potency, and specific molecular pathways of interest. This guide provides a foundational comparison to aid in these critical research and development decisions. It is recommended to consult the primary literature for more detailed information on specific experimental conditions and outcomes.

References

Safety Operating Guide

Proper Disposal of D-Galactose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Galactose, a naturally occurring monosaccharide, is a common reagent in various research and development applications. While not classified as a hazardous substance, proper disposal is crucial to ensure laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides detailed procedures for the safe and responsible disposal of this compound in a laboratory setting.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials. Always consult your institution's specific waste management policies and local regulations before proceeding.[1][2][3]

For Small, Uncontaminated Quantities (Typically < 1 kg or < 1 L):

Some institutional guidelines may permit the drain disposal of small quantities of non-hazardous, readily water-soluble sugars like this compound.[4][5]

  • Dilution: If in solid form, dissolve the this compound completely in a large volume of water. For aqueous solutions, further dilute with at least 10-20 parts of water.

  • Flushing: Slowly pour the diluted solution down the drain with a continuous flow of cold water to prevent any potential clogging.[6]

  • Log Entry: If required by your institution, record the disposal in the laboratory's waste log.[6]

For Large Quantities or Contaminated this compound:

Large quantities of this compound should not be disposed of down the drain.[6] Similarly, this compound mixed with hazardous substances must be treated as hazardous waste.

  • Containment: Place the solid this compound or its solution into a clearly labeled, sealed, and chemically compatible waste container.[2][3][7]

  • Labeling: Label the container as "Non-Hazardous Waste: this compound." If contaminated, it must be labeled as hazardous waste, and all chemical components must be listed.

  • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed disposal company.[2][7] Do not mix with other waste streams unless explicitly permitted by your EHS office.[1]

Spill Cleanup:

In the event of a this compound spill:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles and gloves.[2][7]

  • Cleanup: For solid spills, sweep or vacuum the material and place it in a suitable container for disposal.[2][3][7] Avoid generating dust.[3][8] For liquid spills, absorb the solution with an inert material and place it in a sealed container.

  • Final Cleaning: Clean the spill area with water.

Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse empty this compound containers with water. Some guidelines recommend collecting the first rinse as chemical waste.[4]

  • Defacing Labels: Completely remove or obliterate the original manufacturer's label.[4][9]

  • Disposal: Dispose of the clean, unlabeled container in the regular solid waste stream, such as in designated bins for glass or plastic recycling.[4]

Disposal Considerations

ConsiderationGuideline
General Principle Do not dispose of this compound with household garbage.[10]
Drain Disposal Prohibited for large quantities. Do not let the product enter drains or rivers.[2][7][11]
Waste Segregation Do not mix with other waste unless instructed to do so by EHS.[1]
Professional Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[2][7]
Contaminated Waste If mixed with hazardous materials, dispose of it as hazardous waste according to institutional and local regulations.
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.[1][3]

Decision-Making Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

D_Galactose_Disposal start Start: this compound Waste is_contaminated Is the this compound contaminated with hazardous material? start->is_contaminated quantity_check Is the quantity small? (<1 kg or <1 L) is_contaminated->quantity_check No hazardous_waste Dispose of as Hazardous Waste (Follow EHS Guidelines) is_contaminated->hazardous_waste Yes solid_waste Dispose of as Non-Hazardous Solid Waste quantity_check->solid_waste No drain_disposal Dilute with ample water and pour down the drain with continuous flushing quantity_check->drain_disposal Yes log_disposal Log disposal if required hazardous_waste->log_disposal solid_waste->log_disposal drain_disposal->log_disposal end End log_disposal->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of D-Galactose, a naturally occurring monosaccharide. Adherence to these procedures will minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

This compound is generally considered a low-hazard substance for typical industrial and research applications.[1] However, like many powdered chemicals, it can cause eye, skin, and respiratory tract irritation.[1] The primary risks are associated with the generation of dust, which can be irritating if inhaled and may form explosive mixtures with air in sufficient concentrations.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powdered form.

Protection Type Equipment Standard/Specification Purpose
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166To prevent eye irritation from dust.[2]
Skin Protection Impervious gloves (e.g., Nitrile rubber)-To prevent skin contact.[2][3]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 or P1 dust mask)OSHA 29 CFR 1910.134 or European Standard EN 149To be used when dust is generated to prevent respiratory tract irritation.[2]
Body Protection Appropriate protective clothing (e.g., lab coat)-To prevent skin exposure.[2]

Occupational Exposure Limits

While specific occupational exposure limits for this compound are not widely established, it is often treated as "Particulates Not Otherwise Specified" (PNOS) or nuisance dust.[4] The following exposure limits are provided as a guideline for maintaining a safe work environment.

Organization Limit Type Exposure Limit
OSHA PEL TWA (Total Dust)15 mg/m³
OSHA PEL TWA (Respirable Fraction)5 mg/m³
ACGIH TLV TWA (Inhalable Particles)10 mg/m³

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Safe Handling and Disposal Workflow

To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow should be implemented.

D_Galactose_Workflow prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Ensure Adequate Ventilation (e.g., Fume Hood) prep_ppe->prep_area handling_weigh Weigh this compound (Minimize Dust Generation) prep_area->handling_weigh handling_dissolve Dissolve or Mix as Required handling_weigh->handling_dissolve spill_response Minor Spill: Sweep or Vacuum Material handling_weigh->spill_response Spill Occurs handling_store Store in a Tightly Closed Container handling_dissolve->handling_store disp_cleanup Clean Work Area and Wash Hands Thoroughly handling_store->disp_cleanup spill_container Place in a Suitable, Labeled Disposal Container spill_response->spill_container spill_decontaminate Decontaminate Spill Area spill_container->spill_decontaminate spill_decontaminate->disp_cleanup disp_waste Dispose of Unused Material and Contaminated PPE disp_regs Follow Federal, State, & Local Regulations disp_waste->disp_regs disp_cleanup->disp_waste

Caption: Workflow for the safe handling and disposal of this compound.

Operational Plan

1. Engineering Controls:

  • Always work in a well-ventilated area.

  • Use a fume hood or local exhaust ventilation when handling large quantities of powdered this compound or when there is a potential for significant dust generation.[2]

2. Handling Procedures:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Minimize dust generation during handling and weighing.[5]

  • Keep the container tightly closed when not in use.

  • Avoid contact with strong oxidizing agents, as they are incompatible with this compound.[2]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers securely sealed to prevent contamination and absorption of moisture.

  • Store away from incompatible materials such as strong oxidizers.[2]

Disposal Plan

1. Waste Characterization:

  • This compound is not classified as a hazardous waste according to most regulations.[3][6] However, it is crucial to consult local, state, and federal guidelines to ensure compliance.

2. Spill Cleanup:

  • For small spills, carefully sweep or vacuum the material to avoid creating dust.[2]

  • Place the collected material into a suitable, sealed, and labeled container for disposal.[2]

  • Clean the spill area with water.

3. Final Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) in accordance with all applicable federal, state, and local environmental regulations.[2] Do not empty into drains.[6] Contaminated packaging should be treated as the substance itself.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose
Reactant of Route 2
D-Galactose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.